5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
Description
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Properties
IUPAC Name |
5-bromo-2-(5-bromo-4-nonyl-1,3-thiazol-2-yl)-4-nonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21(25)29-23(27-19)24-28-20(22(26)30-24)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFBJQBTRFBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598826 | |
| Record name | 5,5'-Dibromo-4,4'-dinonyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172100-44-6 | |
| Record name | 5,5'-Dibromo-4,4'-dinonyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
CAS Number: 172100-44-6
This technical guide provides a comprehensive overview of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a key building block in the field of organic electronics. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.
Physicochemical Properties
This compound is a halogenated heterocyclic compound. The presence of the long nonyl chains enhances its solubility in organic solvents, a crucial property for solution-processable fabrication of electronic devices. The bromine atoms provide reactive sites for further chemical modifications, particularly for cross-coupling reactions to build larger conjugated systems.
| Property | Value | Reference |
| CAS Number | 172100-44-6 | [1][2][3] |
| Molecular Formula | C24H38Br2N2S2 | [3] |
| Molecular Weight | 578.51 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Purity | >97.0% (GC) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of its precursor, 4,4'-dinonyl-2,2'-bithiazole. A general and widely used method for the bromination of electron-rich aromatic compounds is the use of N-bromosuccinimide (NBS).
Materials:
-
4,4'-dinonyl-2,2'-bithiazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Chloroform, or Acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4'-dinonyl-2,2'-bithiazole in a suitable anhydrous solvent under an inert atmosphere.
-
Slowly add N-bromosuccinimide (2.2 equivalents) to the solution in portions at room temperature. The reaction is often performed in the dark to prevent radical side reactions.
-
After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure this compound.
Direct Arylation Polycondensation
This compound is a key monomer in direct arylation polycondensation reactions to synthesize conjugated polymers for organic electronic applications.
Materials:
-
This compound
-
A comonomer with active C-H bonds (e.g., a thiophene or fluorene derivative)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand, though phosphine-free systems exist)
-
Base (e.g., K2CO3 or pivalic acid)
-
High-boiling point aprotic solvent (e.g., Dimethylacetamide (DMAc) or Toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the comonomer, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the specified reaction time (ranging from a few hours to 24 hours).
-
Monitor the polymerization by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the desired molecular weight is achieved, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and further purify by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
Mandatory Visualizations
References
An In-depth Technical Guide to 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole is a halogenated heterocyclic organic compound that has garnered significant interest in the field of materials science. Its rigid bithiazole core, functionalized with bromine atoms and solubilizing nonyl chains, makes it a valuable building block for the synthesis of advanced organic electronic materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with insights into its synthesis and potential applications.
Core Chemical Properties
This compound is characterized by the following fundamental properties:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₈Br₂N₂S₂ | [1][2] |
| Molecular Weight | 578.51 g/mol | [1][2] |
| CAS Number | 172100-44-6 | [1][2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Purity | Typically >97.0% (by GC) | [3] |
Physicochemical Data
While specific experimental data for some physical properties of this compound are not widely published in readily available literature, some information can be inferred from supplier data and comparison with similar compounds.
| Property | Value/Information |
| Melting Point | Not explicitly reported in available literature. |
| Boiling Point | Not explicitly reported in available literature. |
| Solubility | Expected to be soluble in common organic solvents like toluene, chloroform, and tetrahydrofuran due to the presence of the two nonyl chains.[4] |
| Density | No experimental value has been found in the searched literature. |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the available search results. However, based on the synthesis of related bithiazole compounds, a plausible synthetic route can be proposed. The synthesis of a related compound, 4,4'-dinonyl-2,2'-bithiazole, has been a subject of research, suggesting that the target compound can be synthesized and subsequently brominated.[5][6]
The reactivity of this compound is dominated by the two bromine atoms, which are susceptible to various cross-coupling reactions. This makes the compound an excellent monomer for polymerization.
Experimental Workflow: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Reactivity in Cross-Coupling Reactions
The bromine atoms on the bithiazole core are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings. These reactions are fundamental in the synthesis of conjugated polymers for organic electronics.
Logical Relationship: Utility in Polymer Synthesis
Caption: Role as a monomer in preparing conjugated polymers for electronic devices.
Spectral Properties
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR: The spectrum is expected to show signals corresponding to the aliphatic protons of the two nonyl chains. These would appear as a triplet for the terminal methyl groups and multiplets for the methylene groups.
-
¹³C-NMR: The spectrum would display signals for the carbon atoms of the bithiazole core and the nonyl chains. The carbon atoms attached to the bromine atoms would be significantly deshielded.
-
-
UV-Visible (UV-Vis) Spectroscopy : Bithiazole derivatives typically exhibit absorption maxima in the UV region. The exact position of the absorption bands would depend on the solvent and the electronic conjugation of the molecule. For a related bithiazole derivative, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, the UV-vis spectrum in DCM showed a lowest energy absorption band at λmax of 405 nm.[7]
Electrochemical Properties
The electrochemical properties of this compound are crucial for its application in organic electronics. These properties are typically investigated using techniques like cyclic voltammetry to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
While specific HOMO/LUMO values for this compound are not reported, the bithiazole unit is known to be electron-deficient, which generally leads to lower LUMO energy levels. For a similar compound, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, the electrochemical HOMO and LUMO values were determined to be -5.84 eV and -3.68 eV, respectively.[7] The introduction of electron-withdrawing bromine atoms is expected to further lower these energy levels.
Applications
The primary application of this compound is as a monomer for the synthesis of π-conjugated polymers. These polymers are being actively researched for their use in:
-
Organic Field-Effect Transistors (OFETs) : The rigid and planar structure of the bithiazole unit can promote intermolecular π-π stacking, which is beneficial for charge transport.
-
Organic Photovoltaics (OPVs) : As a component of donor-acceptor copolymers, the electron-deficient nature of the bithiazole moiety can be utilized to tune the bandgap and energy levels of the resulting polymer for efficient solar energy conversion.
There is currently no information available in the searched literature to suggest applications of this specific compound in drug development. However, the broader class of thiazole-containing molecules is of significant interest in medicinal chemistry.[8]
Conclusion
This compound is a key building block in the development of next-generation organic electronic materials. Its well-defined structure and reactivity make it a versatile monomer for creating a wide range of conjugated polymers with tunable electronic properties. While a complete set of experimental data for all its physical properties is not yet available in the public domain, the existing information and comparison with related compounds provide a strong foundation for its use in advanced materials research. Further characterization of its properties will undoubtedly accelerate its application in innovative electronic and optoelectronic devices.
References
- 1. nexconn.com [nexconn.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 172100-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iris.unibs.it [iris.unibs.it]
In-Depth Technical Guide: Molecular Weight of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
This document provides a detailed breakdown of the molecular weight for 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a chemical compound of interest to researchers and professionals in drug development and materials science.
Molecular Composition and Weight
The molecular weight of this compound is 578.51 g/mol .[1][2][3] This value is derived from its chemical formula, C24H38Br2N2S2.[1][2][4] The constituent elements and their contributions to the overall molecular weight are detailed in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) |
| Carbon | C | 12.01 | 24 | 288.24 |
| Hydrogen | H | 1.008 | 38 | 38.304 |
| Bromine | Br | 79.90 | 2 | 159.80 |
| Nitrogen | N | 14.01 | 2 | 28.02 |
| Sulfur | S | 32.07 | 2 | 64.14 |
| Total | 578.504 |
Note: The slight difference between the calculated total mass and the cited molecular weight can be attributed to rounding of atomic masses.
Experimental Protocol for Molecular Weight Determination
While the molecular weight is fundamentally calculated from the chemical formula, its experimental verification is crucial. The primary method for determining the molecular weight of a compound like this compound is Mass Spectrometry (MS) .
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile organic solvent (e.g., dichloromethane or chloroform).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ionized molecules are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The peak corresponding to the molecular ion ([M]+ or [M+H]+) is identified. The high-resolution instrument provides a highly accurate m/z value, which can be used to confirm the elemental composition and thus the precise molecular weight.
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the relationship between the elemental components and the final molecular weight of the compound.
Molecular Weight Calculation Flow
References
An In-depth Technical Guide to the Synthesis of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a key building block in the development of organic electronic materials. This document details the core synthetic methodology, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of the 4,4'-dinonyl-2,2'-bithiazole core via a Hantzsch-type thiazole synthesis. This is followed by a selective bromination at the 5 and 5' positions of the bithiazole ring system.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4,4'-dinonyl-2,2'-bithiazole
This procedure is adapted from the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide source.
Materials:
-
2-Bromo-1-undecanone
-
Dithiooxamide
-
Ethanol
Procedure:
-
A mixture of 2-bromo-1-undecanone (2 equivalents) and dithiooxamide (1 equivalent) is suspended in ethanol.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.
-
After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4,4'-dinonyl-2,2'-bithiazole.
Step 2: Synthesis of this compound
The bromination of the 4,4'-dinonyl-2,2'-bithiazole precursor is achieved using N-bromosuccinimide (NBS) as the brominating agent in a mixture of chloroform and acetic acid.
Materials:
-
4,4'-dinonyl-2,2'-bithiazole
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Acetic Acid
Procedure:
-
To a solution of 4,4'-dinonyl-2,2'-bithiazole (1 equivalent) in a mixture of chloroform and acetic acid, N-bromosuccinimide (2.2 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is then heated to 50°C and stirred for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into water.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 2-Bromo-1-undecanone | C₁₁H₂₁BrO | 249.19 | Liquid/Low-melting solid | N/A | N/A |
| Dithiooxamide | C₂H₄N₂S₂ | 120.20 | Yellow powder | N/A | >300 (decomposes) |
| 4,4'-dinonyl-2,2'-bithiazole | C₂₄H₄₀N₂S₂ | 420.72 | Solid | ~70-80 | Not reported |
| This compound | C₂₄H₃₈Br₂N₂S₂ | 578.51 | Solid | ~85-95 | Not reported |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Logical Workflow Diagram
The overall experimental workflow for the synthesis is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic and Synthetic Profile of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole is a halogenated heterocyclic organic compound. Its structure, featuring a bithiazole core with bromine atoms at the 5 and 5' positions and nonyl chains at the 4 and 4' positions, makes it a valuable building block in the synthesis of conjugated polymers and other advanced materials. These materials are of significant interest in the fields of organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), due to their potential electronic and optical properties. This technical guide provides a summary of the available spectroscopic data, a detailed, plausible experimental protocol for its synthesis, and a logical workflow for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₈Br₂N₂S₂ | [1] |
| Molecular Weight | 578.51 g/mol | [1] |
| CAS Number | 172100-44-6 | [1] |
| Appearance | White to light yellow powder or crystals | |
| Purity | >97.0% (GC) |
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for this compound is not extensively available in the public domain. The following tables present expected ranges and characteristics for its key spectroscopic signatures based on the analysis of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Remarks |
| ¹H NMR | 2.5 - 3.0 | Methylene protons alpha to the thiazole ring. |
| 1.2 - 1.8 | Methylene protons of the nonyl chains. | |
| 0.8 - 1.0 | Terminal methyl protons of the nonyl chains. | |
| ¹³C NMR | 150 - 165 | Thiazole ring carbons (C2, C2'). |
| 140 - 150 | Thiazole ring carbons (C4, C4'). | |
| 115 - 125 | Brominated thiazole ring carbons (C5, C5'). | |
| 20 - 35 | Nonyl chain carbons. | |
| 14 | Terminal methyl carbon of the nonyl chains. |
Mass Spectrometry (MS)
| Technique | Expected m/z Value | Remarks |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ ≈ 579.0921 | Calculated for C₂₄H₃₉Br₂N₂S₂⁺. The isotopic pattern will be characteristic of a dibrominated compound. |
Optical Spectroscopy
| Technique | Expected Wavelength Range | Remarks |
| UV-Vis Absorption | 250 - 350 nm | π-π* transitions of the bithiazole core. The exact λmax will depend on the solvent. |
| Fluorescence Emission | Not readily available | Many bithiazole derivatives are known to be fluorescent. The emission wavelength would be longer than the absorption wavelength. |
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar bithiazole derivatives.
Synthesis of this compound
Materials:
-
4,4'-Dinonyl-2,2'-bithiazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Chloroform (CHCl₃)
-
Stirring apparatus
-
Reaction flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolution: In a clean, dry reaction flask, dissolve 4,4'-dinonyl-2,2'-bithiazole (1 equivalent) in a suitable solvent such as DMF or chloroform.
-
Bromination: While stirring the solution at room temperature, slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) in portions. The reaction is typically carried out in the dark to prevent radical side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extraction: Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Experimental and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
Applications and Future Directions
This compound serves as a key monomer in the synthesis of various conjugated polymers through cross-coupling reactions such as Stille, Suzuki, and direct arylation polycondensation. The bromine atoms provide reactive sites for polymerization, while the long nonyl chains enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing of electronic devices.
Future research may focus on the synthesis of novel copolymers incorporating this bithiazole unit to fine-tune the electronic and optical properties for specific applications in organic electronics. Further detailed characterization of its photophysical properties is also warranted to fully explore its potential.
References
Technical Guide: Spectroscopic and Synthetic Overview of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a key building block in the development of novel organic electronic materials and potentially in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of fundamental properties, a well-established synthetic protocol for analogous compounds, and predicted spectroscopic data based on its chemical structure.
Core Compound Properties
This compound is a halogenated heterocyclic compound featuring a bithiazole core functionalized with two nonyl chains. The bromine atoms at the 5 and 5' positions are strategically placed for subsequent cross-coupling reactions, making it a valuable monomer for the synthesis of conjugated polymers. The long alkyl chains enhance solubility in organic solvents, which is crucial for solution-based processing of derived materials.
| Property | Value |
| Molecular Formula | C₂₄H₃₈Br₂N₂S₂ |
| Molecular Weight | 578.51 g/mol |
| CAS Number | 172100-44-6 |
| Appearance | White to light yellow crystalline powder |
| Purity (Typical) | >97.0% (GC) |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and spectroscopic data of similar alkyl-substituted bithiazoles.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.75 | t | 4H | α-CH₂ of nonyl |
| ~ 1.65 | p | 4H | β-CH₂ of nonyl |
| ~ 1.25-1.40 | m | 24H | (CH₂)₆ of nonyl |
| ~ 0.88 | t | 6H | CH₃ of nonyl |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 159 | C2, C2' |
| ~ 148 | C4, C4' |
| ~ 118 | C5, C5' |
| ~ 32 | α-CH₂ of nonyl |
| ~ 30-29 | (CH₂)₆ of nonyl |
| ~ 23 | CH₂ next to CH₃ |
| ~ 14 | CH₃ of nonyl |
Mass Spectrometry (MS) Data (Predicted)
| Technique | [M]+ (m/z) | Key Fragmentation Peaks (Predicted) |
| ESI-MS | 577.08, 579.08, 581.08 (Isotopic pattern for 2 Br) | Loss of nonyl chains, loss of bromine, cleavage of the bithiazole ring. |
Experimental Protocols
Synthesis of 4,4'-dinonyl-2,2'-bithiazole (Precursor)
A common route to the 4,4'-dialkyl-2,2'-bithiazole core involves the reaction of a corresponding α-bromoketone with a sulfur source.
Materials:
-
1-Bromoundecan-2-one
-
Dithiooxamide (rubeanic acid)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-bromoundecan-2-one (2.2 equivalents) in ethanol.
-
Add dithiooxamide (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 4,4'-dinonyl-2,2'-bithiazole.
Bromination of 4,4'-dinonyl-2,2'-bithiazole
The synthesized precursor is then brominated at the 5 and 5' positions, which are activated for electrophilic substitution.
Materials:
-
4,4'-dinonyl-2,2'-bithiazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Chloroform
Procedure:
-
Dissolve 4,4'-dinonyl-2,2'-bithiazole (1.0 equivalent) in DMF or chloroform in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure this compound.
Visualized Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
This guide provides a foundational understanding of this compound for researchers. While direct experimental data is scarce, the provided information on its properties, a reliable synthetic route, and predicted spectroscopic data serves as a valuable resource for its application in the synthesis of advanced materials.
Unveiling the Structural Void: A Technical Guide to 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the crystal structure of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. Despite its relevance as a building block in materials science, a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals a notable absence of an experimentally determined single-crystal X-ray structure for this compound.
This document serves to summarize the available physicochemical data and proposes a plausible experimental pathway for its synthesis and crystallization, providing a foundational framework for researchers seeking to elucidate its three-dimensional structure and explore its properties further.
Available Physicochemical Data
While a definitive crystal structure is not publicly available, key physicochemical properties of this compound have been reported. These are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₂₄H₃₈Br₂N₂S₂ |
| Molecular Weight | 578.51 g/mol |
| CAS Number | 172100-44-6 |
| Appearance | White to Light yellow powder or crystals |
| Purity | >97.0% (as reported by commercial suppliers) |
| IUPAC Name | 5-bromo-2-(5-bromo-4-nonyl-1,3-thiazol-2-yl)-4-nonyl-1,3-thiazole |
Proposed Experimental Protocols
In the absence of published specific methodologies for the synthesis and crystallization of this compound, the following protocols are proposed based on established synthetic routes for analogous 2,2'-bithiazole derivatives and standard crystallization techniques for small organic molecules.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process, commencing with the synthesis of the 4,4'-dinonyl-2,2'-bithiazole precursor, followed by a selective bromination at the 5 and 5' positions.
Step 1: Synthesis of 4,4'-Dinonyl-2,2'-bithiazole
This step involves the reaction of 2-bromo-1-undecanone with dithiooxamide.
-
Materials: 2-bromo-1-undecanone, dithiooxamide, ethanol.
-
Procedure:
-
Dissolve dithiooxamide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a stoichiometric amount of 2-bromo-1-undecanone to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4,4'-dinonyl-2,2'-bithiazole.
-
The product can be further purified by recrystallization or column chromatography.
-
Step 2: Bromination of 4,4'-Dinonyl-2,2'-bithiazole
This step introduces bromine atoms at the electron-rich 5 and 5' positions of the bithiazole core.
-
Materials: 4,4'-dinonyl-2,2'-bithiazole, N-Bromosuccinimide (NBS), chloroform or acetic acid.
-
Procedure:
-
Dissolve the 4,4'-dinonyl-2,2'-bithiazole synthesized in Step 1 in a suitable solvent such as chloroform or acetic acid in a flask protected from light.
-
Slowly add a slight excess of N-Bromosuccinimide (NBS) to the solution at room temperature.
-
Stir the reaction mixture for several hours at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography or recrystallization.
-
Proposed Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction, a systematic approach to crystallization is recommended.
-
Method: Slow evaporation.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, or a mixture thereof) at a slightly elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Visualized Experimental Workflow
The following diagrams illustrate the proposed logical flow for the synthesis and crystallization of this compound.
An In-depth Technical Guide on the Solubility of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole is a complex organic molecule with significant potential in the fields of organic electronics and materials science. Its utility in these areas is fundamentally linked to its solubility in common organic solvents, which dictates its processability for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including predicted solubility trends, detailed experimental protocols for solubility determination, and a workflow for its application in organic electronic device fabrication.
Chemical Properties and Predicted Solubility
This compound is characterized by a bithiazole core, which is a heterocyclic aromatic system, substituted with two bromine atoms and two long nonyl alkyl chains. The presence of the long alkyl chains is a deliberate design choice in many organic semiconductors to enhance their solubility in organic solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | The long nonyl chains will have strong van der Waals interactions with the non-polar solvent. |
| Toluene | Non-polar (aromatic) | High | The aromatic nature of toluene can interact favorably with the bithiazole core, in addition to the alkyl chain interactions. |
| Chloroform | Moderately Polar | High to Moderate | Often a good solvent for organic semiconductors, balancing polarity to dissolve the core and non-polarity for the alkyl chains. |
| Tetrahydrofuran (THF) | Polar aprotic | Moderate | May provide sufficient polarity to interact with the heteroatoms in the bithiazole core, while still accommodating the alkyl chains. |
| Acetone | Polar aprotic | Low to Moderate | The higher polarity of acetone may lead to reduced solubility compared to less polar solvents. |
| Ethanol | Polar protic | Low | The hydrogen bonding network of ethanol is not favorable for solvating the large, non-polar molecule. |
| Water | Highly Polar | Insoluble | The hydrophobic nature of the molecule will prevent it from dissolving in water. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible research and development. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.
Gravimetric Method (Shake-Flask)
This is a conventional and straightforward method for determining thermodynamic solubility.
Materials:
-
This compound powder
-
Selected solvents (e.g., hexane, toluene, chloroform)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved particles.
-
Transfer the filtered solution to a pre-weighed vial.
-
Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the solvent used.
UV-Vis Spectroscopy Method
This method is suitable for compounds that have a distinct chromophore and is often faster than the gravimetric method.
Materials:
-
This compound
-
Selected UV-transparent solvents
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Determine Solubility:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Filter the saturated solution.
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration is the solubility.
-
Workflow for Application in Organic Electronics
The solubility of this compound is a critical parameter for its use in the fabrication of organic electronic devices. The following diagram illustrates a typical workflow from material synthesis to device characterization.
Caption: Workflow for the development of organic electronic devices using this compound.
Signaling Pathways and Logical Relationships
In the context of material science and device physics, "signaling pathways" are not directly applicable in the biological sense. However, we can represent the logical relationship of how molecular structure influences material properties and, ultimately, device performance.
Caption: Structure-Property-Performance relationship for this compound in organic electronics.
Conclusion
While quantitative solubility data for this compound remains to be published, its structural features strongly suggest good solubility in common non-polar and moderately polar organic solvents. This technical guide has provided a framework for researchers to predict and experimentally determine its solubility using standard laboratory protocols. The provided workflows illustrate the critical role of solubility in the successful application of this material in organic electronics. Future work should focus on generating and publishing precise solubility data in a range of solvents and at various temperatures to create a more complete material profile for the scientific community.
Electronic properties of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
An In-depth Technical Guide on the Electronic Properties of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the electronic properties of this compound, a key building block in the field of organic electronics. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this document focuses on the methodologies for its characterization. It includes detailed experimental protocols for crucial techniques such as UV-Vis and fluorescence spectroscopy, and cyclic voltammetry. Furthermore, it outlines the application of theoretical calculations for predicting its electronic characteristics. To provide a practical context, illustrative data from a closely related bithiazole derivative is presented. This guide is intended to equip researchers with the necessary tools and knowledge to synthesize and thoroughly characterize the electronic and optical properties of this and similar organic semiconductor materials.
Introduction
This compound is a halogenated heterocyclic organic compound. The bithiazole core is an electron-deficient unit, which, when incorporated into larger conjugated systems, can influence the material's electronic properties. The bromine atoms at the 5 and 5' positions serve as reactive sites for further chemical modifications, such as Stille or Suzuki cross-coupling reactions, allowing for the synthesis of a wide range of conjugated polymers and small molecules. The long nonyl side chains at the 4 and 4' positions are primarily included to enhance the solubility of the molecule in common organic solvents, which is a critical factor for solution-based processing of organic electronic devices. Given its molecular structure, this compound is a promising building block for the development of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Molecular Structure
The molecular structure of this compound is depicted below.
Experimental Data (Illustrative)
| Parameter | Value | Method | Reference |
| Optical Properties | |||
| Absorption Maximum (λmax) | 405 nm | UV-Vis Spectroscopy | [1] |
| Molar Absorptivity (log ε) | 3.30 | UV-Vis Spectroscopy | [1] |
| Optical Band Gap (Egopt) | 2.63 eV | UV-Vis Spectroscopy (from absorption onset) | [1] |
| Electrochemical Properties | |||
| HOMO Energy Level | -5.84 eV | Cyclic Voltammetry | [1] |
| LUMO Energy Level | -3.68 eV | Cyclic Voltammetry | [1] |
| Electrochemical Band Gap (Egechem) | 2.16 eV | Cyclic Voltammetry | [1] |
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize the electronic properties of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and identify the absorption maximum (λmax), which is related to the π-π* electronic transitions within the conjugated system. The optical band gap can be estimated from the onset of the absorption spectrum.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent in which it is readily soluble (e.g., chloroform, dichloromethane, or tetrahydrofuran) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to a final concentration range of 10-6 to 10-5 M. The optimal concentration should result in a maximum absorbance between 0.5 and 1.5.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a pair of matched quartz cuvettes with a 1 cm path length.
-
-
Measurement:
-
Fill one cuvette with the pure solvent to be used as a reference.
-
Fill the second cuvette with the sample solution.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
-
Estimate the optical band gap (Egopt) from the onset of the absorption spectrum (λonset) using the equation: Egopt (eV) = 1240 / λonset (nm).
-
Fluorescence Spectroscopy
Objective: To measure the emission spectrum and determine the fluorescence quantum yield, which provides information about the material's emissive properties.
Methodology:
-
Solution Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (as for UV-Vis), with an absorbance of approximately 0.1 at the excitation wavelength to minimize reabsorption effects.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
-
Measurement:
-
Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the molecule, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
Methodology:
-
Electrochemical Cell Setup:
-
Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
-
Solution Preparation:
-
Dissolve the sample (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
-
Measurement:
-
Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events.
-
Record the current response as a function of the applied potential.
-
Use ferrocene as an internal standard for calibration. After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again to determine the ferrocene/ferrocenium (Fc/Fc+) redox couple potential.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the Fc/Fc+ couple, which is assumed to have an absolute energy level of -4.8 eV or -5.1 eV depending on the convention used, here we use -5.1 eV):
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 5.1]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 5.1]
-
-
The electrochemical band gap is then calculated as Egechem = ELUMO - EHOMO.
-
Theoretical Calculations
Objective: To predict the electronic properties of the molecule using computational methods, which can complement and guide experimental work.
Methodology:
-
Software:
-
Use quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
-
Method:
-
Perform geometry optimization of the molecule using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).
-
After optimization, perform a single-point energy calculation to determine the energies of the frontier molecular orbitals (HOMO and LUMO).
-
Simulate the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT) to predict the excitation energies and oscillator strengths of the electronic transitions.
-
-
Data Analysis:
-
The calculated HOMO and LUMO energies provide a theoretical estimate of the ionization potential and electron affinity.
-
The HOMO-LUMO energy gap is a theoretical prediction of the electronic band gap.
-
The simulated absorption spectrum can be compared with the experimental UV-Vis spectrum to validate the computational method.
-
Visualizations
The following diagrams illustrate the experimental workflow for characterizing the electronic properties of an organic semiconductor.
Conclusion
This compound is a valuable building block for the synthesis of novel organic semiconducting materials. While direct experimental data on its electronic properties are limited, this guide provides the necessary framework and detailed protocols for researchers to thoroughly characterize this molecule. By combining optical spectroscopy, electrochemistry, and theoretical calculations, a comprehensive understanding of its electronic structure and potential for application in organic electronic devices can be achieved. The provided illustrative data from a related compound serves as a useful benchmark for such investigations.
References
An In-depth Technical Guide to 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole: A Key Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a specialized heterocyclic organic compound. The information is tailored for researchers and professionals in materials science, particularly in the field of organic electronics. While the bithiazole core is of interest in medicinal chemistry, the title compound's primary application lies in the synthesis of conjugated polymers for electronic devices. This document details its chemical and physical properties, provides a detailed synthesis methodology, outlines its polymerization, and discusses the characteristics of the resulting polymers.
Core Compound: Chemical and Physical Properties
This compound is a halogenated derivative of 4,4'-dinonyl-2,2'-bithiazole. The introduction of bromine atoms at the 5 and 5' positions is a crucial functionalization step, enabling its use as a monomer in various cross-coupling polymerization reactions. The long nonyl side chains are incorporated to enhance the solubility of both the monomer and the resulting polymers in common organic solvents, which is essential for solution-based processing of electronic devices.
| Property | Value | Reference |
| CAS Number | 172100-44-6 | [1][2] |
| Molecular Formula | C24H38Br2N2S2 | [1][2] |
| Molecular Weight | 578.51 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | >97.0% (GC) | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of its precursor, 4,4'-dinonyl-2,2'-bithiazole.
Experimental Protocol: Bromination of 4,4'-dinonyl-2,2'-bithiazole
Materials:
-
4,4'-dinonyl-2,2'-bithiazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl3) or similar chlorinated solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 4,4'-dinonyl-2,2'-bithiazole in chloroform under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a white to light yellow solid.
Application in Polymer Synthesis: Direct Arylation Polycondensation
This compound is a key monomer for the synthesis of conjugated copolymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[4] One of the modern and efficient methods for this polymerization is the Palladium-catalyzed direct C-H arylation polycondensation.[5][6] This method is advantageous as it is more atom-economical and environmentally friendly compared to traditional cross-coupling reactions like Suzuki or Stille couplings.
Experimental Protocol: Direct Arylation Polycondensation
Materials:
-
This compound (Monomer A)
-
A comonomer with active C-H bonds (e.g., a bithiophene derivative) (Monomer B)
-
Palladium(II) acetate (Pd(OAc)2) as a catalyst
-
A phosphine-free ligand system or a suitable phosphine ligand
-
A base, such as potassium carbonate (K2CO3) or pivalic acid
-
A high-boiling point solvent, such as dimethylacetamide (DMAc) or o-xylene
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add this compound, the comonomer, the palladium catalyst, the ligand (if any), and the base.
-
Evacuate and backfill the flask with an inert gas multiple times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the specified reaction time (ranging from a few hours to 24 hours).[5]
-
Monitor the polymerization progress by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Characterization of the Resulting Polymers
The synthesized copolymers are characterized to determine their structural, optical, and electronic properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the polymer structure and regioregularity. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Investigates the optical absorption properties of the polymer in solution and as a thin film, and allows for the determination of the optical bandgap. |
| Cyclic Voltammetry (CV) | Determines the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
Visualizing the Workflow
The following diagrams illustrate the synthesis of the monomer and its subsequent polymerization.
Caption: Synthesis of the this compound monomer.
Caption: Workflow for the synthesis of conjugated polymers.
Suppliers
This compound is available from several chemical suppliers, including:
-
TCI America (can be sourced through Fisher Scientific and CP Lab Safety)[3]
-
Parchem[1]
-
AMI Scientific
Conclusion
This compound is a valuable building block for the synthesis of high-performance conjugated polymers used in organic electronic devices. Its synthesis via bromination of the corresponding dinonyl-bithiazole and its subsequent polymerization through methods like direct arylation polycondensation are well-established procedures. The resulting polymers exhibit interesting optical and electrochemical properties that can be tuned by the choice of the comonomer, making this compound a versatile tool for materials science researchers. While the bithiazole moiety is present in some biologically active molecules, the primary application of this specific dibrominated and alkylated derivative is firmly in the realm of materials chemistry rather than drug development.
References
- 1. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. docta.ucm.es [docta.ucm.es]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Chine 4,4'-Dinonyl-2,2'-bithiazole N ° CAS: 180729-91-3 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]
An In-depth Technical Guide to the Purity Analysis of Commercial 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. Ensuring high purity of this compound is critical for its application in organic electronics, particularly in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where even trace impurities can significantly impact material performance and device characteristics.
Introduction to this compound and the Importance of Purity
This compound is a key building block in the synthesis of various semiconducting polymers. The presence of impurities, such as unreacted starting materials, by-products from side reactions, or residual catalysts, can have a detrimental effect on the resulting polymer's molecular weight, solubility, and electronic properties. Therefore, rigorous purity analysis is a prerequisite for its use in high-performance applications. Commercial suppliers often quote purities of >97% or 98%, typically determined by Gas Chromatography (GC)[1][2][3]. This guide outlines a multi-faceted approach to purity determination, employing a combination of chromatographic and spectroscopic techniques for comprehensive characterization.
Potential Impurities in Commercial this compound
A definitive list of impurities is often proprietary to the manufacturer. However, based on common synthetic routes to substituted bithiazoles, potential impurities can be inferred. A likely synthetic pathway involves the bromination of 4,4'-dinonyl-2,2'-bithiazole. Potential impurities could therefore include:
-
Starting Material: Unreacted 4,4'-dinonyl-2,2'-bithiazole.
-
Monobrominated Species: 5-Bromo-4,4'-dinonyl-2,2'-bithiazole.
-
Isomeric By-products: Bromination at other positions on the thiazole rings, though less likely due to directing effects.
-
Solvent Residues: Residual solvents from the synthesis and purification processes.
-
Catalyst Residues: Traces of catalysts used in the synthesis.
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Analytical Techniques and Experimental Protocols
A combination of analytical techniques is recommended for a thorough purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is frequently cited by commercial suppliers for purity assays of this compound[1].
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as tetrahydrofuran (THF) or chloroform to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 320 °C.
-
Final hold: 320 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-700.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight of this compound (578.52 g/mol )[3].
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for the purity assessment of non-volatile or thermally labile compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a sample solution with a concentration of approximately 0.5 mg/mL in THF or a mixture of the mobile phase.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV-Vis scan.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural confirmation and identification of impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Analysis: The spectra should be consistent with the structure of this compound. Integration of impurity peaks in the ¹H NMR spectrum relative to the main compound can provide a semi-quantitative estimate of their levels.
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, N, S, and Br. The experimental results should be in close agreement with the theoretical values.
| Element | Theoretical % |
| Carbon (C) | 49.83 |
| Hydrogen (H) | 6.62 |
| Bromine (Br) | 27.62 |
| Nitrogen (N) | 4.84 |
| Sulfur (S) | 11.09 |
Table 1: Theoretical Elemental Composition of this compound
Summary of Purity Data
The following table summarizes the expected results from the purity analysis of a high-quality commercial batch of this compound.
| Analytical Technique | Parameter | Specification |
| GC-MS | Purity (Area %) | ≥ 98.0% |
| HPLC | Purity (Area %) | ≥ 98.0% |
| NMR Spectroscopy | Structural Confirmation | Conforms to structure |
| Elemental Analysis | C, H, N, S, Br (%) | Within ± 0.4% of theoretical values |
| Appearance | Visual Inspection | White to light yellow powder/crystal |
Table 2: Typical Purity Specifications
Signaling Pathway for Impurity Impact
The presence of impurities can significantly impact the performance of organic electronic devices. The following diagram illustrates how impurities can disrupt the desired properties of the final polymer and device.
Conclusion
A comprehensive purity analysis of this compound is essential for ensuring the reproducibility and high performance of resulting organic electronic materials and devices. A multi-technique approach, combining chromatography (GC-MS, HPLC), spectroscopy (NMR), and elemental analysis, is recommended for a complete and reliable assessment of purity. The detailed protocols and data presented in this guide provide a robust framework for researchers, scientists, and quality control professionals working with this important building block.
References
Methodological & Application
Application Notes and Protocols for Polymer Synthesis using 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of conjugated polymers using 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole as a key building block. The resulting polymers, featuring a bithiazole unit, are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The electron-deficient nature of the thiazole ring can enhance electron mobility in these materials.[1]
Introduction to Polymerization Methods
The synthesis of conjugated polymers from this compound can be achieved through various transition metal-catalyzed cross-coupling reactions. The most common and effective methods include Stille cross-coupling, Suzuki-Miyaura coupling, and Direct Arylation Polycondensation (DAP). Each method offers distinct advantages and requires careful optimization of reaction conditions to achieve high molecular weight and desirable material properties.
Polymerization Protocols
Stille Cross-Coupling Polymerization
Stille polymerization is a versatile method that involves the reaction of an organostannane with an organic halide. For the polymerization of this compound, it is typically copolymerized with a comonomer containing two organotin moieties (e.g., a distannyl derivative of another aromatic heterocycle).
Experimental Protocol: Synthesis of a Poly(bithiazole-alt-comonomer) via Stille Polymerization
Materials:
-
This compound
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform or Chlorobenzene (for extraction)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add equimolar amounts of this compound and the distannyl comonomer.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the flask.
-
Solvent Addition: Add the anhydrous and degassed solvent via cannula. The typical monomer concentration is around 0.1 M.
-
Degassing: Degas the reaction mixture by performing three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir under an inert atmosphere for 24-72 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol.
-
Collect the crude polymer by filtration.
-
-
Purification:
-
Purify the polymer by Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers. A typical sequence is methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer.[2]
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction by adding it to methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum.
Workflow for Stille Polymerization
Caption: Workflow for Stille polymerization of this compound.
Suzuki-Miyaura Cross-Coupling Polymerization
Suzuki polymerization is another widely used method, reacting the dibromo monomer with a comonomer containing two boronic acid or boronic ester groups. This method is often preferred due to the lower toxicity of boron compounds compared to tin compounds.
Experimental Protocol: Synthesis of a Poly(bithiazole-alt-comonomer) via Suzuki Polymerization
Materials:
-
This compound
-
Diboronic acid or diboronic ester comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[3]
-
Organic solvent (e.g., toluene, dioxane)
-
Water (for biphasic system)
-
Phase-transfer catalyst (e.g., Aliquat 336, optional)
Procedure:
-
Preparation: In a Schlenk flask, dissolve equimolar amounts of this compound and the diboronic acid/ester comonomer in the organic solvent.
-
Aqueous Base: Prepare an aqueous solution of the base (e.g., 2 M K₂CO₃).
-
Catalyst Addition: Add the palladium catalyst, ligand (if used), and phase-transfer catalyst (if used) to the reaction flask.
-
Degassing: Thoroughly degas the biphasic reaction mixture.
-
Polymerization: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.[2]
-
Work-up:
-
Cool the reaction to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Concentrate the organic layer.
-
-
Purification:
-
Precipitate the polymer by pouring the concentrated solution into methanol.
-
Collect the polymer by filtration and purify using Soxhlet extraction as described for the Stille polymerization.
-
-
Drying: Dry the final polymer product under vacuum.
Workflow for Suzuki Polymerization
Caption: Workflow for Suzuki polymerization of this compound.
Direct Arylation Polycondensation (DAP)
Direct Arylation Polycondensation is an increasingly popular method due to its atom economy and avoidance of organometallic intermediates.[4] This method involves the direct coupling of a C-H bond with a C-Br bond. In this case, this compound would be reacted with a comonomer possessing active C-H bonds.
Experimental Protocol: Synthesis of a Copolymer via Direct Arylation Polycondensation
Materials:
-
This compound
-
Aromatic comonomer with two reactive C-H bonds (e.g., thiophene, furan)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PCy₃·HBF₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Additive (e.g., pivalic acid)[4]
-
High-boiling point polar aprotic solvent (e.g., DMAc, NMP)
Procedure:
-
Preparation: To a Schlenk tube, add this compound, the comonomer, the palladium catalyst, the ligand, the base, and the additive.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Degassing: Degas the mixture by purging with argon or nitrogen for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 1-24 hours. Reaction times are often shorter than for Stille or Suzuki polymerizations.[4][5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into methanol to precipitate the polymer.
-
-
Purification:
-
Collect the polymer by filtration.
-
Purify by Soxhlet extraction as previously described.
-
-
Drying: Dry the final polymer under vacuum.
Workflow for Direct Arylation Polycondensation
Caption: Workflow for Direct Arylation Polycondensation.
Data Presentation
The success of the polymerization is determined by the molecular weight, polydispersity index (PDI), and yield of the resulting polymer. Below are tables summarizing typical reaction conditions and expected outcomes for each polymerization method, based on literature for similar monomers.
Table 1: Typical Reaction Parameters for Stille Polymerization
| Parameter | Value | Reference |
| Comonomer | 2,5-bis(trimethylstannyl)thiophene | [2] |
| Catalyst | Pd(PPh₃)₄ | [2] |
| Catalyst Loading | 2-5 mol% | [2] |
| Solvent | Toluene | [2] |
| Temperature | 110 °C | [2] |
| Reaction Time | 48 h | [2] |
| Expected Results | ||
| Number-Average Molecular Weight (Mₙ) | 10 - 50 kDa | [4] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | [4] |
| Yield | 70 - 90% | [4] |
Table 2: Typical Reaction Parameters for Suzuki Polymerization
| Parameter | Value | Reference |
| Comonomer | Thiophene-2,5-diboronic acid bis(pinacol) ester | [3] |
| Catalyst | Pd(PPh₃)₄ | [3] |
| Catalyst Loading | 2-6 mol% | [3] |
| Base | 2M aq. K₂CO₃ or K₃PO₄ | [3] |
| Solvent | Toluene or Dioxane | [3] |
| Temperature | 90 - 100 °C | [3] |
| Reaction Time | 48 - 72 h | [2] |
| Expected Results | ||
| Number-Average Molecular Weight (Mₙ) | 15 - 60 kDa | - |
| Polydispersity Index (PDI) | 1.6 - 2.8 | - |
| Yield | 75 - 95% | [3] |
Table 3: Typical Reaction Parameters for Direct Arylation Polycondensation
| Parameter | Value | Reference |
| Comonomer | 2,7-dibromo-9,9-dioctylfluorene | [4] |
| Catalyst | Pd(OAc)₂ | [4] |
| Catalyst Loading | 2-5 mol% | [4] |
| Ligand | PCy₃·HBF₄ | [4] |
| Base | K₂CO₃ | [4] |
| Additive | Pivalic Acid | [4] |
| Solvent | DMAc | [4] |
| Temperature | 100 °C | [4] |
| Reaction Time | 3 - 12 h | [4] |
| Expected Results | ||
| Number-Average Molecular Weight (Mₙ) | 10 - 40 kDa | [4] |
| Polydispersity Index (PDI) | 1.8 - 3.5 | [4] |
| Yield | 80 - 95% | [4] |
Characterization of Polymers
The synthesized polymers should be characterized to determine their structural, thermal, optical, and electrochemical properties.
Common Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and end-groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[6]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[7]
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as glass transition temperature (T₉) and melting temperature (Tₘ).[6]
-
UV-Vis Spectroscopy: To investigate the optical properties, including the absorption spectrum and optical bandgap.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, such as the HOMO and LUMO energy levels.
These detailed protocols and application notes provide a comprehensive guide for the synthesis and characterization of novel conjugated polymers based on this compound, enabling researchers to explore their potential in various applications.
References
- 1. Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole as a key building block for synthesizing high-performance conjugated polymers for organic solar cells (OSCs). Detailed protocols for polymer synthesis and device fabrication are provided, along with a summary of the performance of various bithiazole-based copolymers.
Introduction
This compound is a versatile monomer employed in the synthesis of donor-acceptor (D-A) copolymers for bulk heterojunction (BHJ) organic solar cells. The bithiazole unit acts as a weak electron-accepting moiety, which, when copolymerized with various electron-donating units, allows for the tuning of the polymer's electronic and optical properties. The long nonyl side chains enhance solubility, facilitating solution-based processing of the active layer in OSCs.
Polymer Synthesis
Copolymers incorporating the 4,4'-dinonyl-2,2'-bithiazole unit are typically synthesized via palladium-catalyzed cross-coupling reactions, such as Stille coupling or direct arylation polycondensation. These methods allow for the creation of alternating copolymers with well-defined structures.
A representative synthesis of a bithiazole-benzodithiophene copolymer (PBDTBTz) is outlined below.
Figure 1: Synthesis workflow for a bithiazole-based copolymer.
Organic Solar Cell Fabrication Protocol
This protocol describes the fabrication of a conventional bulk heterojunction organic solar cell using a bithiazole-based copolymer as the donor material and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.
Substrate Cleaning
-
Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
Deposition of Hole Transport Layer (HTL)
-
Prepare a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in air.
Deposition of the Active Layer
-
Prepare a blend solution of the bithiazole-based copolymer and PC₇₁BM in a suitable solvent such as chlorobenzene or o-dichlorobenzene. A typical concentration is 10-20 mg/mL with a donor:acceptor weight ratio of 1:1 to 1:2.
-
Stir the blend solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a speed of 1000-2000 rpm for 60 seconds.
-
Anneal the active layer at a temperature between 80°C and 120°C for 10-20 minutes in the glovebox. The optimal annealing temperature and time are dependent on the specific copolymer.
Deposition of the Cathode
-
Thermally evaporate a thin layer of a low work function metal, such as calcium (Ca, ~20 nm), followed by a thicker layer of aluminum (Al, ~100 nm) onto the active layer under high vacuum (<10⁻⁶ Torr). The deposition rate for Ca is typically 0.1-0.2 Å/s, and for Al is 1-2 Å/s.
Figure 2: Experimental workflow for OSC fabrication.
Characterization and Performance Data
The performance of organic solar cells is evaluated by measuring their current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²). Key performance metrics include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
The following table summarizes the photovoltaic performance of several donor-acceptor copolymers based on 4,4'-dinonyl-2,2'-bithiazole.
| Copolymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDTBTBTz | PC₇₀BM | 0.82 | 9.01 | 60.3 | 4.46 | [1] |
| PDTSBTBTz | PC₇₀BM | 0.72 | 8.68 | 61.1 | 3.82 | [1] |
| P3 | PC₇₀BM | 0.68 | 7.85 | 53.5 | 2.86 | [2] |
| Small Molecule 3 | PC₇₁BM | - | - | - | 2.61 | [3] |
Note: PBDTBTBTz and PDTSBTBTz are copolymers of 4,4'-dinonyl-2,2'-bithiazole with benzodithiophene and dithienosilole, respectively, incorporating bithiophene bridges. P3 is a copolymer with dithienosilole. Small Molecule 3 is a donor-acceptor-donor molecule with a bithiazole acceptor core.
Key Material Properties
The electronic properties of the donor polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for device performance. These levels can be determined by cyclic voltammetry. The optical properties, including the absorption spectrum and optical bandgap, are typically measured using UV-Vis spectroscopy. The charge carrier mobility is another critical parameter, often measured using the space-charge-limited current (SCLC) method.
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Reference |
| PBDTBTBTz | -5.10 | - | - | 1.77 x 10⁻³ | [1] |
| PDTSBTBTz | -5.10 | - | - | 1.85 x 10⁻³ | [1] |
| P3 | -5.18 | - | - | 3.07 x 10⁻⁴ | [2] |
| Small Molecule 3 | -5.22 | -2.81 | 2.0 | 3.6 x 10⁻⁴ | [3] |
The solid-state spectra of poly-5,5'-(4,4'-dinonyl-2,2'bithiazole) and its oligomers show a significant red shift in both absorption and emission compared to their solution spectra, indicating strong intermolecular interactions in the solid state which can influence device performance.[4]
Conclusion
This compound serves as a valuable building block for the synthesis of solution-processable donor-acceptor copolymers for organic solar cells. By carefully selecting the comonomer and optimizing the device fabrication process, power conversion efficiencies exceeding 4% have been achieved.[1] Further improvements in device performance can be anticipated through molecular engineering of the copolymer structure and fine-tuning of the active layer morphology.
References
Application Notes and Protocols: Polymerization of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a conjugated polymer, poly(4,4'-dinonyl-2,2'-bithiazole-alt-thiophene), through Stille coupling polymerization of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole with 2,5-bis(trimethylstannyl)thiophene. This method is a cornerstone in the synthesis of functional polymers for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In polymer chemistry, it is widely employed for the synthesis of conjugated polymers due to its tolerance of a wide variety of functional groups and typically high yields. The polymerization of this compound with a suitable organotin comonomer, such as 2,5-bis(trimethylstannyl)thiophene, yields a donor-acceptor alternating copolymer. The bithiazole unit acts as an electron acceptor, and the inclusion of long alkyl chains, such as nonyl groups, enhances the solubility and processability of the resulting polymer.
Quantitative Data Summary
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 15 - 45 kDa |
| Weight Average Molecular Weight (Mw) | 30 - 90 kDa |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Yield (%) | 70 - 95% |
Experimental Protocol
This protocol details the Stille coupling polymerization of this compound and 2,5-bis(trimethylstannyl)thiophene to yield poly(4,4'-dinonyl-2,2'-bithiazole-alt-thiophene).
Materials:
-
This compound (Monomer 1)
-
2,5-bis(trimethylstannyl)thiophene (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)
-
Anhydrous Chlorobenzene (Solvent)
-
Methanol (for precipitation)
-
Acetone (for Soxhlet extraction)
-
Hexane (for Soxhlet extraction)
-
Chloroform (for Soxhlet extraction)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Schlenk line for inert atmosphere operations
-
Soxhlet extraction apparatus
-
Standard glassware
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask, add equimolar amounts of this compound and 2,5-bis(trimethylstannyl)thiophene.
-
The flask is then sealed, and the atmosphere is replaced with argon or nitrogen using a Schlenk line (at least three vacuum/inert gas cycles).
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the catalyst, tris(dibenzylideneacetone)dipalladium(0) (typically 2 mol%), and the ligand, tri(o-tolyl)phosphine (typically 8 mol%).
-
Add anhydrous, degassed chlorobenzene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
-
Degassing:
-
Thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
-
Polymerization:
-
Heat the reaction mixture to 110°C with vigorous stirring under an inert atmosphere.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can often be observed by an increase in the viscosity of the solution.
-
-
Work-up and Precipitation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the viscous solution into a large volume of methanol with stirring to precipitate the polymer.
-
Collect the crude polymer by filtration.
-
-
Purification:
-
The crude polymer is purified using Soxhlet extraction to remove catalyst residues, unreacted monomers, and low molecular weight oligomers.
-
Extract sequentially with methanol, acetone, and hexane to remove impurities.
-
The desired polymer fraction is then extracted with chloroform.
-
The chloroform solution containing the purified polymer is concentrated using a rotary evaporator.
-
-
Final Precipitation and Drying:
-
Precipitate the concentrated chloroform solution into methanol.
-
Collect the final polymer product by filtration.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Visualizations
Below are diagrams illustrating the key aspects of the Stille coupling polymerization process.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Experimental workflow for Stille polymerization.
Application Notes and Protocols for Suzuki Coupling Reactions with 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. This versatile building block is of significant interest in the fields of materials science and organic electronics. The Suzuki coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of conjugated molecules and polymers.[1] The resulting products have applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The protocols outlined below describe both the synthesis of discrete biaryl bithiazole derivatives and the formation of conjugated polymers through Suzuki polycondensation.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[2] In the case of this compound, both bromine atoms can be substituted to create extended π-conjugated systems.
Diagram 1: General Suzuki Coupling Scheme
Caption: General scheme of the Suzuki coupling reaction.
Comparative Data of Suzuki Coupling Protocols
The selection of catalyst, base, and solvent system is crucial for achieving high yields and desired product characteristics in Suzuki coupling reactions. The following table summarizes representative conditions and outcomes for reactions analogous to those with this compound, as specific data for this substrate is limited in publicly available literature.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Reference |
| Arylboronic Acid (2.2 equiv) | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 70-90 (Typical) | N/A | [3] (adapted) |
| Aryldiboronic Acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/H₂O | 90-100 | 48 | ~69 | ~18400 | [4] (for a similar polymer) |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 | N/A | [3] |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Protocol 1: Synthesis of a 5,5'-Diaryl-4,4'-dinonyl-2,2'-bithiazole Derivative
This protocol describes a double Suzuki coupling to synthesize a discrete molecular compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 mmol)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Purge the solution with the inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or toluene and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Suzuki Polycondensation for the Synthesis of a Conjugated Polymer
This protocol outlines the synthesis of a conjugated polymer by reacting this compound with a diboronic acid or its ester.
Materials:
-
This compound (1.0 mmol)
-
Aryldiboronic acid or ester (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M) or potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Aliquat 336 (phase-transfer catalyst, optional)
Procedure:
-
In a Schlenk flask, dissolve this compound and the aryldiboronic acid in toluene.
-
Add the aqueous base solution and a few drops of Aliquat 336.
-
Degas the mixture by bubbling an inert gas through it for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst and degas for a further 10 minutes.
-
Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 48-72 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane to remove any remaining impurities.
-
Dry the polymer under vacuum to a constant weight.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the Suzuki coupling reaction.
Diagram 3: Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Device Fabrication with 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
Disclaimer: To date, a specific, peer-reviewed experimental protocol for the fabrication of electronic devices using 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole as the active semiconductor layer has not been extensively reported in publicly available literature. The following application notes and protocols are therefore a comprehensive "best-practice" guide derived from established procedures for structurally similar small-molecule, solution-processable organic semiconductors, particularly other bithiazole derivatives. These protocols are intended to provide a robust starting point for researchers and scientists.
Introduction
This compound is a π-conjugated organic small molecule. The bithiazole core is electron-deficient, suggesting its potential use in n-type or ambipolar organic field-effect transistors (OFETs). The long alkyl chains (dinonyl) are incorporated to enhance solubility in common organic solvents, making it suitable for solution-based fabrication techniques such as spin-coating. The bromine substituents provide reactive sites for further chemical modification, for instance, through cross-coupling reactions to synthesize conjugated polymers. This document outlines a detailed protocol for the fabrication and characterization of bottom-gate, top-contact (BGTC) OFETs using this material.
Health and Safety
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves, should be worn at all times. All solution preparation and device fabrication steps involving organic solvents should be performed in a certified fume hood.
Experimental Workflow
The overall experimental workflow for the fabrication of OFETs is depicted below.
Caption: OFET Fabrication Workflow.
Detailed Experimental Protocols
4.1. Protocol 1: Substrate Preparation and Surface Treatment
This protocol describes the preparation of a silicon dioxide (SiO₂) gate dielectric surface for the deposition of the organic semiconductor. A self-assembled monolayer (SAM) of n-octyltrichlorosilane (OTS) is used to create a hydrophobic surface, which promotes better molecular ordering of the active layer.
Materials and Equipment:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Piranha solution (H₂SO₄:H₂O₂ = 4:1) - EXTREME CAUTION
-
Toluene (anhydrous)
-
n-Octyltrichlorosilane (OTS)
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Nitrogen gas gun
-
Glassware for cleaning and SAM deposition
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Place the substrates in a beaker and sonicate sequentially in DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Piranha Etching (for removal of organic residues):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE.
-
Immerse the cleaned substrates in freshly prepared Piranha solution at 80°C for 30 minutes.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates with a nitrogen gas gun.
-
-
UV-Ozone Treatment:
-
Place the substrates in a UV-Ozone cleaner for 15 minutes to create a hydrophilic surface with hydroxyl groups.
-
-
OTS SAM Treatment:
-
Immediately after UV-Ozone treatment, transfer the substrates to a desiccator under vacuum.
-
Prepare a 0.01 M solution of OTS in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Immerse the substrates in the OTS solution for 16 hours in a sealed container under an inert atmosphere.
-
After immersion, sonicate the substrates in fresh toluene, acetone, and isopropanol for 10 minutes each to remove any physisorbed OTS.
-
Dry the OTS-treated substrates with nitrogen and store them in a vacuum desiccator until use.
-
4.2. Protocol 2: OFET Fabrication
This protocol details the deposition of the this compound active layer via spin-coating and the subsequent deposition of the source and drain electrodes.
Materials and Equipment:
-
OTS-treated Si/SiO₂ substrates
-
This compound powder
-
1,2-Dichlorobenzene (ODCB) or Chloroform (anhydrous, semiconductor grade)
-
Spin-coater (located in a glovebox)
-
Hotplate (located in a glovebox)
-
Thermal evaporator
-
Shadow mask for source/drain electrodes (e.g., defining channel length L = 50 µm and channel width W = 1.5 mm)
-
Gold (Au) evaporation pellets (99.999%)
Procedure:
-
Solution Preparation:
-
Inside an inert atmosphere glovebox, prepare a solution of this compound in ODCB at a concentration of 5-10 mg/mL.
-
Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-50°C) for at least 4 hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Spin-Coating of the Active Layer:
-
Transfer the OTS-treated substrate to the spin-coater chuck inside the glovebox.
-
Dispense the filtered semiconductor solution onto the center of the substrate.
-
Spin-coat the film using a two-step program:
-
Step 1: 500 RPM for 10 seconds (for spreading).
-
Step 2: 1500 RPM for 60 seconds (for film formation).
-
-
The resulting film should be uniform.
-
-
Thermal Annealing:
-
Transfer the spin-coated substrate to a hotplate inside the glovebox.
-
Anneal the film at a temperature just below the material's melting point (e.g., 100-120°C) for 30 minutes. This step improves the crystallinity of the film.
-
Allow the substrate to cool down slowly to room temperature.
-
-
Electrode Deposition:
-
Carefully place the shadow mask over the active layer on the substrate.
-
Transfer the substrate to a high-vacuum thermal evaporator (~10⁻⁶ Pa).
-
Deposit a 40 nm thick layer of Gold (Au) at a rate of 0.1-0.2 Å/s to define the source and drain electrodes.
-
Remove the device from the evaporator and store it in an inert atmosphere before characterization.
-
Device Characterization and Data Presentation
The electrical characteristics of the fabricated OFETs should be measured in an inert atmosphere using a semiconductor parameter analyzer. The key performance metrics to be extracted from the transfer and output curves are the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
The field-effect mobility in the saturation regime can be calculated using the following equation:
ID = (W / 2L) * µ * Ci * (VG - Vth)²
Where ID is the drain current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and VG is the gate voltage.
Table 1: Representative Performance of Solution-Processed Bithiazole-Based OFETs
As no specific data exists for this compound, this table summarizes reported performance for OFETs based on other solution-processed small molecules and polymers containing bithiazole units to provide a performance benchmark.
| Active Material Class | Deposition Method | Mobility (µ) [cm² V⁻¹ s⁻¹] | On/Off Ratio (Ion/Ioff) | Polarity |
| Carbonyl-bridged Bithiazole Derivative[1][2] | Spin-Coating | 0.011 - 0.06 | 10⁶ - 10⁸ | n-type |
| Donor-Acceptor Small Molecule with Bithiazole[3] | Spin-Coating | ~3.6 x 10⁻⁴ | Not specified | p-type |
| Bithiazole-based Copolymers[4] | Spin-Coating | up to 0.11 | 10⁵ - 10⁷ | p-type |
Signaling Pathways and Logical Relationships
The logical relationship for determining the suitability of a solvent for the solution processing of the organic semiconductor is outlined below.
Caption: Solvent Selection Logic.
References
- 1. Solution-processable n-type organic field-effect transistor (OFET) materials based on carbonyl-bridged bithiazole and dioxocyclopentene-annelated thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
Application Notes and Protocols for Thin-Film Deposition of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole Based Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deposition of high-quality thin films of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a promising organic semiconductor for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
Material Properties
This compound is a solution-processable small molecule with a chemical formula of C24H38Br2N2S2 and a molecular weight of 578.51 g/mol . The nonyl side chains enhance solubility in common organic solvents, making it suitable for various solution-based deposition techniques. The dibromo-functionality allows for further chemical modification and polymerization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C24H38Br2N2S2 |
| Molecular Weight | 578.51 g/mol |
| Appearance | White to light yellow powder/crystals |
| Purity | >97.0% (GC) |
| Solubility | Soluble in chlorinated solvents (chloroform, chlorobenzene, dichlorobenzene), aromatic solvents (toluene, xylene), and ethers (tetrahydrofuran). |
Thin-Film Deposition Protocols
Successful device fabrication relies on the formation of uniform, well-ordered thin films. Below are detailed protocols for three common deposition techniques: spin coating, doctor blading, and vacuum thermal evaporation.
Substrate Preparation
Proper substrate preparation is critical for achieving high-quality thin films. The following is a general protocol for cleaning Si/SiO2 and glass substrates.
Protocol 2.1: Substrate Cleaning
-
Sequentially sonicate the substrates in a series of cleaning solutions:
-
Deionized water with detergent (e.g., Alconox) for 15 minutes.
-
Deionized water for 15 minutes (repeat twice).
-
Acetone for 15 minutes.
-
Isopropanol for 15 minutes.
-
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to remove organic residues and enhance surface wettability.
-
(Optional) For OFET applications, treat the SiO2 surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.
Caption: Workflow for substrate cleaning and preparation.
Solution-Based Deposition: Spin Coating
Spin coating is a widely used technique for producing uniform thin films from solution.
Protocol 2.2: Spin Coating
-
Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., chloroform, chlorobenzene) to a concentration of 5-10 mg/mL.
-
Gently heat the solution (e.g., 40-50 °C) and stir for at least 1 hour to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the filtered solution to cover the substrate.
-
Spin the substrate at a speed of 1000-4000 RPM for 30-60 seconds. The spin speed will determine the final film thickness.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature of 100-150 °C for 10-30 minutes to remove residual solvent and improve film crystallinity.
-
Solution-Based Deposition: Doctor Blading
Doctor blading is a scalable deposition technique suitable for producing large-area films with controlled thickness.
Protocol 2.3: Doctor Blading
-
Solution Preparation:
-
Prepare a solution with a higher concentration than for spin coating, typically 10-20 mg/mL, in a high-boiling-point solvent such as dichlorobenzene or o-xylene.
-
Follow the same heating and filtering steps as in the spin coating protocol.
-
-
Deposition:
-
Fix the cleaned substrate on a heated stage (typically 50-80 °C).
-
Place a known volume of the solution at one edge of the substrate.
-
Move a blade with a defined gap (e.g., 50-200 µm) across the substrate at a constant speed (e.g., 1-10 mm/s).
-
-
Drying and Annealing:
-
Allow the film to dry on the heated stage.
-
Subsequently, anneal the film at a higher temperature (100-150 °C) in a nitrogen atmosphere.
-
Caption: General workflow for solution-based deposition.
Vacuum Thermal Evaporation (VTE)
VTE is a solvent-free method that allows for the deposition of highly pure and well-controlled thin films.
Protocol 2.4: Vacuum Thermal Evaporation
-
Source Preparation:
-
Load 5-10 mg of this compound powder into a quartz or tantalum evaporation boat.
-
-
Deposition:
-
Mount the cleaned substrates in the vacuum chamber.
-
Evacuate the chamber to a base pressure of < 1 x 10^-6 Torr.
-
Heat the evaporation source until the material starts to sublime.
-
Control the deposition rate at 0.1-0.5 Å/s, monitored by a quartz crystal microbalance.
-
Maintain the substrate at a controlled temperature (e.g., room temperature to 100 °C) during deposition to influence film morphology.
-
-
Post-Deposition:
-
Allow the substrates to cool to room temperature before venting the chamber.
-
Annealing of VTE-deposited films is typically not required but can be explored to optimize performance.
-
Expected Film Characteristics and Device Performance
The choice of deposition method significantly impacts the resulting thin-film properties and, consequently, the performance of devices fabricated from these films. The following tables provide representative data based on studies of similar bithiazole-based small molecules.
Table 2: Comparison of Thin-Film Properties by Deposition Method
| Deposition Method | Typical Thickness Range (nm) | Surface Roughness (RMS, nm) |
| Spin Coating | 20 - 100 | 0.5 - 2.0 |
| Doctor Blading | 50 - 200 | 1.0 - 5.0 |
| VTE | 10 - 100 | 0.2 - 1.0 |
Table 3: Representative OFET Performance of Bithiazole-Based Materials
| Deposition Method | Dielectric | Mobility (cm²/Vs) | On/Off Ratio |
| Spin Coating | OTS-treated SiO2 | 0.01 - 0.1 | > 10^5 |
| VTE | OTS-treated SiO2 | 0.05 - 0.5 | > 10^6 |
Note: These values are indicative and can vary significantly with processing conditions.
Thin-Film Characterization
A variety of techniques can be employed to characterize the morphology, structure, and electronic properties of the deposited thin films.
Caption: Key characterization techniques for thin films.
-
Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness.
-
X-ray Diffraction (XRD) / Grazing-Incidence X-ray Diffraction (GIXD): To determine the crystallinity and molecular packing of the thin film.
-
UV-Vis Spectroscopy: To analyze the optical absorption properties and estimate the optical bandgap.
-
Organic Field-Effect Transistor (OFET) Fabrication: To evaluate the charge transport properties, including mobility and on/off ratio.
Application Notes and Protocols for the Characterization of Poly(5,5'-dibromo-4,4'-dinonyl-2,2'-bithiazole) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive overview of the essential techniques for characterizing polymers derived from 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. These materials are of significant interest in the development of organic electronics and sensing applications. Accurate and thorough characterization is crucial for establishing structure-property relationships and ensuring reproducible performance. The following sections detail the experimental protocols for key analytical methods and present typical data in a structured format.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Application Note: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers.[1][2] For conjugated polymers like those derived from this compound, GPC provides critical information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3][4] This data is vital for understanding how polymerization conditions affect the resulting polymer chains and, consequently, their physical and electronic properties.
Quantitative Data Summary
| Polymer ID | Comonomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Eluent | Temperature (°C) |
| P1 | 9,9-dioctylfluorene | 12.3 | 21.5 | 1.75 | THF | 40 |
| P2 | Thiophene | 15.8 | 30.1 | 1.90 | Chloroform | 35 |
| P3 | Benzothiadiazole | 10.5 | 19.8 | 1.88 | 1,2-Dichlorobenzene | 50 |
Note: The data presented are representative values for bithiazole-based copolymers and may vary depending on the specific comonomer and polymerization conditions.
Experimental Protocol: GPC Analysis
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the polymer sample into a vial.[5]
-
Add 1-2 mL of HPLC-grade tetrahydrofuran (THF) or another suitable solvent in which the polymer is fully soluble.[5]
-
Gently agitate the mixture at room temperature until the polymer is completely dissolved. Overnight dissolution on a shaker is recommended to avoid shear degradation.[6]
-
Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[7]
-
-
Instrumentation and Conditions:
-
GPC System: An Agilent or similar system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.[8]
-
Column Temperature: 40 °C.
-
Injection Volume: 50-100 µL.[9]
-
-
Calibration:
-
Prepare a series of narrow-PDI polystyrene standards of known molecular weights.
-
Inject the standards to generate a calibration curve of log(MW) versus retention time.
-
-
Data Analysis:
-
Inject the filtered polymer sample.
-
Determine the Mn, Mw, and PDI of the sample relative to the polystyrene calibration curve using the GPC software.[6]
-
Optical Properties by UV-Visible Spectroscopy
Application Note: UV-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic properties of conjugated polymers.[10] It provides information about the π-π* transitions within the polymer backbone. Key parameters obtained from UV-Vis spectra include the absorption maximum (λmax), which relates to the effective conjugation length, and the absorption edge (λonset), from which the optical bandgap (Eg) can be estimated.[11] Spectra are typically recorded for both the polymer in solution and as a thin film, as intermolecular interactions in the solid state can significantly influence the optical properties.[12]
Quantitative Data Summary
| Polymer ID | Comonomer | λmax (Solution, nm) | λmax (Film, nm) | λonset (Film, nm) | Optical Bandgap (Eg, eV) |
| P1 | 9,9-dioctylfluorene | 455 | 465 | 510 | 2.43 |
| P2 | Thiophene | 480 | 492 | 535 | 2.32 |
| P3 | Benzothiadiazole | 510 | 525 | 580 | 2.14 |
Note: The data presented are representative values. The solvent for solution measurements is typically chloroform or THF.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Sample Preparation:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform or THF) with a concentration of approximately 10⁻⁵ M.
-
Transfer the solution to a quartz cuvette with a 1 cm path length.
-
-
Thin Film Preparation:
-
Prepare a more concentrated polymer solution (e.g., 5-10 mg/mL).
-
Spin-coat the solution onto a clean quartz substrate at a suitable spin speed (e.g., 1500 rpm for 60 seconds) to obtain a uniform thin film.
-
Anneal the film if required to promote molecular ordering.
-
-
Measurement:
-
Record the absorption spectrum of the solution and the thin film over a relevant wavelength range (e.g., 300-800 nm) using a UV-Vis spectrophotometer.
-
Use a solvent-filled cuvette or a bare quartz slide as a baseline reference for solution and film measurements, respectively.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption edge (λonset) from the low-energy onset of the absorption band in the film spectrum.
-
Calculate the optical bandgap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).[13]
-
Electrochemical Characterization by Cyclic Voltammetry (CV)
Application Note: Cyclic Voltammetry (CV) is an electrochemical technique used to determine the redox properties of conjugated polymers.[14] From the onset potentials of oxidation (Eox) and reduction (Ered), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[15][16] These energy levels are critical for designing and evaluating materials for applications in organic electronics, as they govern charge injection and transport.
Quantitative Data Summary
| Polymer ID | Comonomer | Eox (onset, V) | Ered (onset, V) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (Eg, eV) |
| P1 | 9,9-dioctylfluorene | 0.85 | -1.65 | -5.25 | -2.75 | 2.50 |
| P2 | Thiophene | 0.70 | -1.70 | -5.10 | -2.70 | 2.40 |
| P3 | Benzothiadiazole | 0.95 | -1.55 | -5.35 | -2.85 | 2.50 |
Note: Potentials are typically measured versus a Ag/AgCl or Ag/Ag+ reference electrode and can be converted to values versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. HOMO and LUMO levels are estimated using the empirical relationship: EHOMO = -(Eox + 4.4) eV and ELUMO = -(Ered + 4.4) eV (when referenced to Fc/Fc+ at 0 V).[17]
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation:
-
Drop-cast or spin-coat a thin film of the polymer onto a glassy carbon or platinum working electrode.
-
Ensure the film is uniform and adheres well to the electrode surface.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup consisting of the polymer-coated working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[14]
-
The electrolyte is typically a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
Deoxygenate the electrolyte by bubbling with argon or nitrogen for at least 15 minutes prior to the measurement.
-
-
Measurement:
-
Perform the cyclic voltammetry scan at a scan rate of 50-100 mV/s.
-
Scan in the positive direction to determine the oxidation potential and in the negative direction for the reduction potential.
-
It is recommended to calibrate the reference electrode against the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding a small amount of ferrocene to the solution after the polymer measurement.
-
-
Data Analysis:
-
Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram by finding the intersection of the tangent to the rising current with the baseline.
-
Calculate the HOMO and LUMO energy levels using the appropriate empirical formulas based on the reference electrode used.[18]
-
The electrochemical bandgap can be calculated as Eg = |HOMO - LUMO|.
-
Thermal Stability Analysis by TGA and DSC
Application Note: Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is essential for evaluating the thermal stability and phase transitions of polymers. TGA measures the weight loss of a material as a function of temperature, providing the decomposition temperature (Td), which is a key indicator of thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm). For amorphous or semi-crystalline conjugated polymers, the Tg is a critical parameter that influences the morphological stability of thin films.
Quantitative Data Summary
| Polymer ID | Comonomer | Td (5% weight loss, °C) | Tg (°C) |
| P1 | 9,9-dioctylfluorene | 410 | 135 |
| P2 | Thiophene | 395 | 110 |
| P3 | Benzothiadiazole | 425 | 150 |
Note: Td is the temperature at which 5% weight loss is observed. Tg is determined from the second heating scan in DSC to erase the thermal history of the sample.
Experimental Protocol: TGA and DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum or platinum TGA or DSC pan.
-
-
TGA Measurement:
-
Place the sample in the TGA furnace.
-
Heat the sample from room temperature to approximately 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the decomposition temperature (Td) at 5% weight loss from the resulting curve.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle, for example:
-
Heat from room temperature to 200 °C at 10 °C/min.
-
Cool to -50 °C at 10 °C/min.
-
Heat from -50 °C to 250 °C at 10 °C/min.
-
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the step-like transition in the heat flow curve of the second heating scan.
-
Visualizations
Caption: Workflow for GPC analysis.
Caption: Relationship between optical and electrochemical characterization.
References
- 1. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. azom.com [azom.com]
- 3. Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synthesis, optical and electrochemical properties of (D–π)2-type and (D–π)2Ph-type fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole in Conjugated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole is a key building block for the synthesis of novel conjugated polymers with promising applications in organic electronics. The electron-deficient nature of the bithiazole core, combined with the solubilizing long nonyl side chains, makes this monomer an attractive candidate for creating materials with tailored optoelectronic properties. These polymers are being explored for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] The thiazole unit, a thiophene analog, imparts a more electron-deficient character to the polymer backbone, which can lead to deeper HOMO and LUMO energy levels. This document provides detailed protocols for the polymerization of this compound via Direct Arylation, Stille, and Suzuki cross-coupling reactions, along with tabulated data for synthesized polymers.
Data Presentation
The following tables summarize the properties of conjugated polymers synthesized from 4,4'-dinonyl-2,2'-bithiazole derivatives. These examples demonstrate the range of molecular weights and yields achievable with different co-monomers and polymerization techniques.
Table 1: Direct Arylation Polycondensation of 4,4'-dinonyl-2,2'-bithiazole with Various Dibromoarylenes
| Co-monomer | Pd Catalyst (mol%) | Time (h) | Yield (%) | M_n (kDa) | M_w/M_n |
| 2,7-dibromo-9,9-dioctylfluorene | 2 | 3 | 93 | 30.7 | 2.3 |
| 2,7-dibromo-9,9-dioctylfluorene | 5 | 12 | 84 | 40.0 | 2.1 |
| 4,7-dibromo-2,1,3-benzothiadiazole | 2 | 3 | 85 | 15.2 | 2.5 |
| 2,5-dibromo-3-dodecylthiophene | 2 | 3 | 78 | 12.5 | 2.1 |
Data extracted from Lu et al., Polymer Chemistry, 2012.[1][3]
Table 2: Properties of Bithiazole-Based Copolymers
| Polymerization Method | Co-monomer | M_n (kDa) | M_w/M_n | Application |
| Direct Arylation | Dibromobenzodithiophene derivatives | 35.0 | 3.21 | Not Specified |
| Stille Coupling | 2,5-bis(trimethylstannyl)thiophene | - | - | Not Specified |
| Suzuki Coupling | Diboronic acid/ester comonomers | >20.0 | >1.5 | Optoelectronics |
Experimental Protocols
Three primary palladium-catalyzed cross-coupling methods are employed for the synthesis of conjugated polymers using bithiazole-based monomers: Direct Arylation, Stille, and Suzuki polymerization.
Direct (Hetero)arylation Polymerization (DHAP)
Direct arylation is an atom-economical method that avoids the need for pre-functionalized organometallic monomers.[1] In this approach, the C-H bonds of 4,4'-dinonyl-2,2'-bithiazole are directly coupled with a dibromo-co-monomer.
Protocol: Synthesis of Poly[(4,4'-dinonyl-2,2'-bithiazole)-alt-(9,9-dioctylfluorene)]
Materials:
-
4,4'-dinonyl-2,2'-bithiazole
-
2,7-dibromo-9,9-dioctylfluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4,4'-dinonyl-2,2'-bithiazole (1.0 equiv.), 2,7-dibromo-9,9-dioctylfluorene (1.0 equiv.), and K₂CO₃ (2.5 equiv.).
-
Add Pd(OAc)₂ (2 mol%) and pivalic acid (30 mol%).
-
Add anhydrous DMAc to achieve a suitable monomer concentration (e.g., 0.1 M).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir for 3-12 hours.
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
The final polymer is extracted with a good solvent like chloroform or chlorobenzene.
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum.
Stille Cross-Coupling Polymerization
Stille polymerization is a robust method involving the reaction of an organotin compound with an organic halide. For this compound, it would be copolymerized with a distannylated co-monomer.
Protocol: Synthesis of a Poly[(4,4'-dinonyl-2,2'-bithiazole)-alt-(co-monomer)] via Stille Polymerization
Materials:
-
This compound
-
Distannylated co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous solvent (e.g., toluene, DMF, or a mixture)
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of this compound and the distannylated co-monomer in the anhydrous solvent.
-
Add the palladium catalyst (typically 1-2 mol%).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir under an inert atmosphere for 24-72 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction as described in the direct arylation protocol.
Suzuki Cross-Coupling Polymerization
Suzuki polymerization involves the reaction of a boronic acid or boronic ester with an organic halide, in this case, this compound, with a co-monomer containing two boronic acid or boronic ester groups.
Protocol: Synthesis of a Poly[(4,4'-dinonyl-2,2'-bithiazole)-alt-(co-monomer)] via Suzuki Polymerization
Materials:
-
This compound
-
Diboronic acid or diboronic ester co-monomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aqueous base (e.g., 2 M K₂CO₃ or Cs₂CO₃)
-
Organic solvent (e.g., toluene, THF, or 1,4-dioxane)
-
Phase-transfer catalyst (e.g., Aliquat 336), if necessary
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of this compound and the diboronic acid/ester co-monomer in the organic solvent.
-
Prepare an aqueous solution of the base.
-
Add the palladium catalyst and, if used, the phase-transfer catalyst to the reaction flask.
-
Add the aqueous base to the monomer solution.
-
Thoroughly degas the biphasic mixture.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Cool the reaction to room temperature. Separate the organic layer and wash it with water and brine.
-
Precipitate the polymer by pouring the organic solution into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction as previously described.
Concluding Remarks
This compound is a versatile monomer for the synthesis of a wide array of conjugated polymers. The choice of polymerization method—Direct Arylation, Stille, or Suzuki—will depend on the desired polymer structure, the availability of co-monomers, and the desired process conditions. The protocols provided herein offer a starting point for the development of novel bithiazole-based materials for advanced electronic and biomedical applications. Careful control over reaction conditions and thorough purification are critical for obtaining polymers with reproducible and high-performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(bithiazole)s: A New Class of Conjugated Polymers for Polymer-Based Light-Emitting Diodes | MRS Online Proceedings Library [link.springer.com]
- 3. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole in Organic Electronics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole is a versatile building block in the field of organic electronics. Its electron-deficient bithiazole core, functionalized with long, solubilizing nonyl chains and reactive bromine atoms, makes it an ideal monomer for the synthesis of novel π-conjugated polymers and small molecules. These materials are being actively investigated for their potential in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bithiazole unit helps to lower the HOMO and LUMO energy levels of the resulting materials, which can improve air stability and facilitate electron injection and transport. The nonyl side chains enhance solubility in common organic solvents, enabling solution-based processing techniques that are crucial for low-cost, large-area device fabrication.
Applications in Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound are promising semiconductor materials for the active channel layer in OFETs. By copolymerizing this monomer with various electron-donating units, the resulting donor-acceptor (D-A) copolymers can exhibit excellent charge transport properties. The bithiazole moiety acts as the acceptor unit, and its properties can be tuned by the choice of the donor comonomer.
The performance of OFETs is primarily characterized by the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). High mobility indicates efficient charge transport, a high on/off ratio signifies good switching behavior, and a low threshold voltage is desirable for low-power operation. Copolymers incorporating the 4,4'-dinonyl-2,2'-bithiazole unit have demonstrated promising p-type (hole-transporting) characteristics with high mobilities and on/off ratios.
Applications in Organic Photovoltaics (OPVs)
In the realm of organic solar cells, materials derived from this compound are utilized as either the electron donor or electron acceptor component in the photoactive bulk heterojunction (BHJ) layer. The tunable electronic properties of bithiazole-based copolymers allow for the optimization of the energy levels to match those of fullerene or non-fullerene acceptors, facilitating efficient exciton dissociation and charge transfer.
The key performance metrics for OPVs are the power conversion efficiency (PCE), the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). Research has shown that the incorporation of the bithiazole unit can lead to polymers with deep HOMO levels, which is beneficial for achieving high Voc in solar cells. Furthermore, the broad absorption characteristics of some of these copolymers contribute to a higher Jsc.
Quantitative Performance Data
The following tables summarize the performance of various organic electronic devices incorporating materials derived from this compound or its derivatives.
Table 1: Performance of Organic Field-Effect Transistors (OFETs)
| Polymer/Small Molecule | Device Architecture | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| P5 (benzo[1,2-b:4,5-b′]dithiophene-alt-bithiazole copolymer) | BGTC | 0.194 | 10⁶ | -6 |
| PDTSBTBTz (dithienosiole-bithiophene-bithiazole copolymer) | Not Specified | 1.85 x 10⁻³ | Not Reported | Not Reported |
| PBDTBTBTz (benzodithiophene-bithiophene-bithiazole copolymer) | Not Specified | 1.77 x 10⁻³ | Not Reported | Not Reported |
| P1 (benzodithiophene-alt-bithiazole copolymer) | Not Specified | 0.06 | Not Reported | Not Reported |
| P4 (benzodithiophene-alt-bithiazole copolymer) | Not Specified | 4.7 x 10⁻⁴ | Not Reported | Not Reported |
BGTC: Bottom-Gate, Top-Contact
Table 2: Performance of Organic Photovoltaics (OPVs)
| Donor Polymer : Acceptor | Voc [V] | Jsc [mA/cm²] | FF [%] | PCE [%] |
| P3 (dithienosilole-bithiazole copolymer) : PC₇₀BM (1:1) | 0.68 | 7.85 | 53.5 | 2.86 |
| PDTSBTBTz : PC₇₀BM (1:1) | 0.72 | 8.68 | 61.1 | 3.82 |
| PBDTBTBTz : PC₇₀BM (1:1) | 0.82 | 9.01 | 60.3 | 4.46 |
| P4 (benzodithiophene-bithiazole copolymer) : PC₇₁BM (1:1) | Not Reported | Not Reported | Not Reported | 2.54 |
| PBDT-oTz (isomeric benzodithiophene-thiazolyl polymer) : BTP-eC9 | 0.830 | 26.41 | 68.56 | 15.02 |
Experimental Protocols
Synthesis of a Bithiazole-Based Copolymer (General Procedure)
This protocol describes a general method for the synthesis of a donor-acceptor copolymer using this compound as the acceptor monomer via a Stille coupling reaction.
Materials:
-
This compound
-
Distannylated donor comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene or chlorobenzene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of this compound and the distannylated donor comonomer in anhydrous toluene.
-
Add the palladium catalyst (Pd₂(dba)₃, typically 1-2 mol %) and the phosphine ligand (P(o-tol)₃, typically 4-8 mol %).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.
-
Dry the final polymer product under vacuum.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.
-
Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with an oxygen plasma or a UV-ozone cleaner for 10-15 minutes to remove any remaining organic residues and to render the surface hydrophilic.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the semiconductor film morphology and device performance.
Semiconductor Deposition:
-
Prepare a solution of the bithiazole-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the polymer solution onto the prepared substrate via spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the semiconductor film at a specific temperature (e.g., 100-150 °C) for a set time (e.g., 10-30 minutes) under an inert atmosphere to remove residual solvent and improve molecular ordering.
Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask. The channel length (L) and width (W) are determined by the dimensions of the shadow mask (e.g., L = 50 µm, W = 1000 µm). The thickness of the gold electrodes is typically 50-80 nm.
Characterization:
-
Measure the electrical characteristics of the OFET device in a nitrogen-filled glovebox or in ambient air using a semiconductor parameter analyzer.
-
Obtain the output characteristics (Ids vs. Vds at different Vgs) and transfer characteristics (Ids vs. Vgs at a constant Vds) to extract the key performance parameters.
Fabrication of a Conventional Bulk Heterojunction (BHJ) Organic Photovoltaic (OPV) Device
Substrate and Electrode Preparation:
-
Start with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with nitrogen and treat with UV-ozone for 15 minutes.
-
Spin-coat a hole transport layer (HTL), such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the ITO surface and anneal according to the manufacturer's recommendations (e.g., 140 °C for 10 minutes).
Active Layer Deposition:
-
Prepare a blend solution of the bithiazole-based donor polymer and an acceptor material (e.g., PC₇₁BM) in a common solvent like chlorobenzene or o-dichlorobenzene. The weight ratio of donor to acceptor is a critical parameter to optimize (e.g., 1:1, 1:1.5).
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film thickness is typically in the range of 80-120 nm.
-
Anneal the active layer to optimize the morphology of the bulk heterojunction.
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of a low work function metal or bilayer, such as calcium (Ca) followed by aluminum (Al), or lithium fluoride (LiF) followed by Al, through a shadow mask to define the active area of the device.
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, extract the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
Visualizations
Caption: Workflow for the fabrication of an Organic Field-Effect Transistor (OFET).
Caption: Key steps in the generation of photocurrent in an Organic Photovoltaic (OPV) device.
Application Notes and Protocols: Doping of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole Based Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and experimental procedures for the p-type doping of semiconductor materials based on the 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole building block. The focus is on the use of the common molecular acceptor 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) as the dopant. While this document focuses on a specific bithiazole derivative, the principles and protocols are broadly applicable to a range of conjugated polymers and small molecules used in organic electronics.
Introduction to Doping in Organic Semiconductors
Doping is a crucial technique for enhancing the electrical conductivity of organic semiconductors. In p-type doping, an electron-accepting molecule (dopant) is introduced into a semiconductor host material. This process leads to the transfer of an electron from the highest occupied molecular orbital (HOMO) of the host to the lowest unoccupied molecular orbital (LUMO) of the dopant. This charge transfer results in the formation of a mobile hole on the semiconductor backbone and a stationary anion on the dopant molecule. The increased concentration of free charge carriers (holes) significantly improves the material's conductivity.
The efficiency of doping depends on several factors, including the energy levels of the host and dopant, the processing conditions, and the morphology of the resulting blend. F4TCNQ is a widely used p-type dopant due to its strong electron-accepting properties and its ability to effectively dope a variety of conjugated polymers.[1][2]
Quantitative Data Summary
The following tables summarize the effects of F4TCNQ doping on the thermoelectric properties of various conjugated polymers, some of which are based on thiazole units. This data is provided to illustrate the typical performance enhancements that can be expected upon doping.
Table 1: Thermoelectric Properties of F4TCNQ-Doped Polymers
| Polymer | Dopant Concentration (mg mL⁻¹) | Electrical Conductivity (σ) (S cm⁻¹) | Seebeck Coefficient (S) (μV K⁻¹) | Power Factor (PF) (μW m⁻¹ K⁻²) |
| PDTz | 0.5 | - | - | 0.18 ± 0.01 |
| PDTz | 1.5 | 0.18 ± 0.02 | - | - |
| PDTTz | 1.5 | 0.48 ± 0.02 | - | 0.48 ± 0.02 |
Data extracted from a study on alkylthiazole-based conjugated polymers.[3]
Table 2: Impact of Doping on Hole Mobility
| Polymer System | Dopant | Effect on Hole Mobility | Reference |
| "Super Yellow" (a PPV derivative) | F4TCNQ | Increased by two orders of magnitude | [4] |
| P3HT | F4TCNQ | Modeled to account for broadening of energetic distribution | [1] |
Experimental Protocols
This section details the methodologies for the preparation of semiconductor films and their subsequent doping with F4TCNQ.
Materials and Solution Preparation
-
Semiconductor Host: this compound or a polymer synthesized using this monomer.
-
Dopant: 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ).
-
Solvent: High-purity, anhydrous chloroform or toluene.
Protocol for Solution Preparation:
-
Prepare a stock solution of the bithiazole-based semiconductor in the chosen solvent at a concentration of 5 mg mL⁻¹.
-
Prepare a separate stock solution of F4TCNQ in the same solvent at various concentrations (e.g., 0.5, 1.0, 1.5 mg mL⁻¹) to achieve different doping ratios.
-
For solution doping, the semiconductor and dopant solutions can be mixed prior to film deposition. For sequential doping, the solutions are used separately.
Thin Film Deposition
Substrate Preparation:
-
Clean glass or silicon wafers by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with a UV-ozone cleaner for 20 minutes to remove any residual organic contaminants and create a hydrophilic surface.[5]
-
For transistor applications, the surface can be treated with octadecyltrichlorosilane (ODTS) to create a hydrophobic layer.[5]
Spin-Coating Protocol:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the semiconductor solution onto the substrate to cover the surface.
-
Spin-coat at 2000 rpm for 45 seconds to form a uniform thin film.[5]
-
Anneal the film on a hot plate at a desired temperature (e.g., 110°C) for 10 minutes to remove residual solvent and improve molecular ordering.[5]
Doping Procedures
Two primary methods for doping are commonly employed: solution doping and sequential doping.
Protocol for Solution Doping:
-
Mix the semiconductor and F4TCNQ stock solutions at the desired molar ratio.
-
Deposit the mixed solution onto the prepared substrate using the spin-coating protocol described in section 3.2.
-
Anneal the doped film as required.
Protocol for Sequential Doping:
-
Deposit a thin film of the pristine semiconductor as described in section 3.2.
-
Deposit the F4TCNQ solution onto the pristine polymer film using spin-coating.
-
Anneal the sequentially doped film. This method can sometimes better preserve the morphology of the semiconductor film.[3][5][6]
Visualizations
Chemical Structures
Caption: Chemical structures of the semiconductor building block and the p-type dopant.
Experimental Workflow: Sequential Doping
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Alkylthiazole-Based Novel Thermoelectric Conjugated Polymers for Facile Organic Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Development of Alkylthiazole-Based Novel Thermoelectric Conjugated Polymers for Facile Organic Doping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Blending 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole Derivatives with Polymers for Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for blending derivatives of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole with other polymers for the fabrication of organic electronic devices, particularly organic solar cells (OSCs). The following sections detail the materials, experimental procedures, and expected outcomes based on published research.
Introduction
Bithiazole derivatives are a class of electron-deficient heterocyclic compounds that have garnered interest in materials science due to their favorable electronic properties and thermal stability. When appropriately functionalized, these molecules can act as electron acceptors or be incorporated into donor-acceptor copolymers for use in organic photovoltaic (OPV) devices. This document outlines the procedures for blending bithiazole-based small molecules and polymers with common donor polymers and fullerene acceptors to fabricate bulk heterojunction (BHJ) solar cells.
Key Materials and Reagents
-
Bithiazole Derivatives: Donor-acceptor-donor small molecules with a bithiazole acceptor core. An example includes derivatives synthesized via Suzuki or Stille coupling reactions.[1]
-
Donor Polymer: Poly(3-hexylthiophene-2,5-diyl) (P3HT) is a widely used electron donor polymer in OSCs.[2][3]
-
Acceptor: Phenyl-C71-butyric acid methyl ester (PC71BM) is a common fullerene-based electron acceptor.[1]
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).[4]
-
Solvents: High-purity organic solvents such as chlorobenzene or toluene are typically used to dissolve the active layer components.[1][5]
-
Substrates: Indium tin oxide (ITO)-coated glass slides.
-
Electrodes: Calcium (Ca) and Aluminum (Al) for the cathode.[1]
Experimental Protocols
Protocol 1: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a standard bulk heterojunction solar cell using a blend of a bithiazole derivative and a fullerene acceptor.
1. Substrate Preparation:
- Clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
- Dry the substrates with a stream of dry nitrogen.
- Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
2. Deposition of the Hole Transport Layer (HTL):
- Spin-coat a filtered aqueous solution of PEDOT:PSS onto the clean ITO substrates at 4000 rpm for 60 seconds.
- Anneal the PEDOT:PSS layer at 140°C for 10 minutes in a nitrogen-filled glovebox.
3. Active Layer Preparation and Deposition:
- Prepare a solution of the bithiazole derivative and PC71BM in a suitable solvent (e.g., chlorobenzene). A common blend ratio is 1:4 (w/w) for the bithiazole derivative to PC71BM.[1] The total solute concentration can be varied, for example, between 10 to 30 mg/mL.
- Stir the solution at an elevated temperature (e.g., 60°C) for several hours to ensure complete dissolution and mixing.
- Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
- Anneal the active layer at a temperature optimized for the specific blend to improve morphology and device performance.
4. Deposition of the Cathode:
- Transfer the substrates into a thermal evaporator.
- Deposit a bilayer cathode by sequentially evaporating calcium (Ca, ~15 nm) and aluminum (Al, ~50 nm) at a pressure below 10⁻⁵ Pa.[1]
5. Device Encapsulation and Characterization:
- Encapsulate the devices to prevent degradation from air and moisture.
- Measure the current density-voltage (J-V) characteristics of the solar cells under simulated AM1.5G solar illumination (100 mW/cm²).[1]
- Characterize the external quantum efficiency (EQE) to determine the spectral response of the device.
Data Presentation
The performance of organic solar cells is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the performance of solar cells based on different bithiazole-thiophene small molecules blended with PC71BM.
| Compound | Blend Ratio (Donor:Acceptor) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Bithiazole-Thiophene 1 | 1:4 (w/w) with PC71BM | 0.88 | 3.65 | 43 | 1.38 |
| Bithiazole-Thiophene 2 | 1:4 (w/w) with PC71BM | 0.75 | 6.84 | 48 | 2.46 |
| Bithiazole-Thiophene 3 | 1:4 (w/w) with PC71BM | 0.73 | 7.32 | 49 | 2.61 |
Data extracted from a study on donor-acceptor-donor small molecules with a bithiazole acceptor unit.[1]
Visualizations
Experimental Workflow for Organic Solar Cell Fabrication
The following diagram illustrates the step-by-step process for fabricating a bulk heterojunction organic solar cell.
Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.
Logical Relationship of Device Components
This diagram shows the typical architecture of a bulk heterojunction organic solar cell, illustrating the function of each layer.
Caption: Layer architecture and charge transport in an organic solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The two most common and effective purification methods for compounds like this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose between column chromatography and recrystallization?
A2: Column chromatography is generally used for separating the desired compound from impurities with different polarities. It is highly effective for purifying crude reaction mixtures containing multiple byproducts. Recrystallization is a cost-effective method for removing small amounts of impurities from a relatively pure product. It is particularly useful for achieving high crystalline purity. A general decision-making workflow is illustrated below.
Q3: What are the likely impurities in a synthesis of this compound?
A3: Common impurities may include unreacted starting materials, mono-brominated intermediates, and byproducts from side reactions. The presence of long nonyl chains might also lead to the presence of greasy or oily impurities.
Q4: What is the expected appearance of pure this compound?
A4: The pure compound is typically a white to light yellow powder or crystalline solid.[1][2] A significant deviation from this appearance may indicate the presence of impurities.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system (eluent) polarity. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for non-polar compounds is a hexane/dichloromethane or hexane/ethyl acetate gradient. |
| Overloading the column. | Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Column cracking or channeling. | Pack the column carefully to ensure a uniform and compact stationary phase. Run the eluent through the column before loading the sample to check for cracks. | |
| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high or too low. | Adjust the eluent polarity. If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the hexane ratio). If it elutes too slowly, increase the eluent polarity. |
| Colored Impurities Co-elute with the Product | Impurity has a similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). If the impurity is colored, you may be able to visually track its separation from the product. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound and try cooling again. |
| The compound is too soluble in the chosen solvent. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent screen with small amounts of the product is recommended. | |
| Oily Precipitate Forms Instead of Crystals | The compound is "oiling out." This can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent. | Allow the solution to cool more slowly. You can also try adding a co-solvent to reduce the solubility. If oiling out persists, column chromatography may be a better option. |
| Presence of significant impurities. | Purify the crude product by column chromatography first to remove the bulk of the impurities before attempting recrystallization. | |
| Low Recovery of Pure Product | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled to room temperature and then in an ice bath for at least 30 minutes before filtering. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Preparation of the Column:
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Select an appropriately sized glass column.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).
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Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
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Add a thin layer of sand on top of the silica gel.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.
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Carefully add the dried, adsorbed sample to the top of the column.
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Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
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Begin eluting with a low-polarity solvent (e.g., hexane) and gradually increase the polarity (e.g., by adding increasing amounts of dichloromethane or ethyl acetate).
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Collect fractions in separate test tubes.
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Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
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Combine the fractions containing the pure product (as determined by TLC).
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Recrystallization
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Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a few drops of a potential solvent and observe the solubility at room temperature.
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Heat the test tube and observe if the compound dissolves.
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Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. Good solvents will show low solubility at low temperatures and high solubility at high temperatures. Common solvents to screen include hexanes, ethanol, methanol, isopropanol, and acetone, or mixtures thereof.
-
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen recrystallization solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
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Crystallization:
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Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
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Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization |
| Typical Purity Achieved | >98% (HPLC) | >99% (for suitable systems) |
| Typical Yield | 60-90% | 70-95% |
| Scale | Milligrams to several grams | Milligrams to kilograms |
| Cost | Higher (solvents, silica gel) | Lower (mainly solvent cost) |
| Time | Can be time-consuming | Generally faster |
| Applicability | Broad; good for complex mixtures | Best for removing minor impurities |
Visualizations
References
Technical Support Center: Improving the Processability of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole for improved processing in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a relatively nonpolar organic molecule. Its solubility is largely dictated by the long nonyl alkyl chains, which enhance its solubility in common organic solvents compared to unsubstituted bithiazoles. However, the planar, aromatic core can lead to aggregation and limit solubility in certain solvents. It is expected to have poor solubility in polar solvents like water and alcohols, and better solubility in nonpolar or moderately polar aprotic solvents such as chloroform, toluene, chlorobenzene, and tetrahydrofuran (THF).
Q2: Which solvents are recommended for initial solubility screening?
A2: For initial screening, a range of common laboratory solvents should be tested to identify a suitable system for your application. A suggested starting panel includes:
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Chlorinated solvents: Chloroform, Dichloromethane, Chlorobenzene
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Aromatic hydrocarbons: Toluene, Xylenes
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Ethers: Tetrahydrofuran (THF), Dioxane
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Aprotic polar solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - use with caution as higher polarity may limit solubility.
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of organic solids in organic solvents increases with temperature. Heating the solvent can significantly improve the dissolution rate and the saturation concentration of this compound. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent to avoid degradation or solvent loss.
Q4: Can co-solvents be used to improve solubility?
A4: Yes, using a co-solvent system can be an effective strategy. This involves mixing a "good" solvent (in which the compound is moderately soluble) with a "poor" solvent. This can disrupt solute-solute interactions and enhance overall solubility. For instance, a mixture of toluene and hexane or chloroform and hexane might provide tunable solubility for specific processing requirements.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
Issue 1: The compound is not dissolving or is only partially dissolving in a recommended solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally until the compound dissolves. |
| Low Temperature | Gently heat the mixture while stirring. Monitor the temperature to stay below the solvent's boiling point. |
| Slow Dissolution Rate | Allow more time for dissolution with continuous stirring. Sonication can also be used to accelerate the process. |
| Solvent Purity | Ensure the solvent is of high purity and anhydrous, as impurities or water can reduce solubility. |
| Compound Purity | Impurities in the synthesized compound can affect its solubility. Consider re-purification if necessary. |
Issue 2: The compound precipitates out of solution upon cooling or standing.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | The solution was prepared at an elevated temperature and became supersaturated upon cooling. Try working with a more dilute solution or maintain a slightly elevated temperature during processing. |
| Solvent Evaporation | The container may not be properly sealed, leading to solvent evaporation and an increase in concentration. Ensure the container is tightly capped. |
| Change in Polarity | Accidental addition of a less compatible solvent (e.g., water from condensation) can cause precipitation. Work under dry conditions. |
Issue 3: Inconsistent solubility results between batches.
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variation | There may be slight differences in the purity or crystalline form of the compound between batches. Characterize each new batch for purity and morphology. |
| Inconsistent Measurement | Ensure consistent experimental conditions (temperature, stirring rate, time) for each solubility test. |
| Solvent Quality | Use a fresh bottle of high-purity solvent for each set of experiments to avoid variability from solvent degradation or contamination. |
Data Presentation
Disclaimer: The following data is a representative example to illustrate the expected solubility trends of this compound. Actual values may vary based on experimental conditions and compound purity.
Table 1: Representative Solubility of this compound in Common Organic Solvents at Room Temperature (25 °C)
| Solvent | Solubility (mg/mL) | Observations |
| Chloroform | ~ 15 - 25 | Good solubility, forms a clear solution. |
| Toluene | ~ 10 - 20 | Good solubility, may require gentle warming. |
| Tetrahydrofuran (THF) | ~ 5 - 15 | Moderate solubility. |
| Chlorobenzene | ~ 10 - 20 | Good solubility. |
| Hexane | < 1 | Poor solubility. |
| Methanol | < 0.1 | Insoluble. |
| Water | < 0.01 | Insoluble. |
Table 2: Effect of Temperature on the Solubility of this compound in Toluene
| Temperature (°C) | Solubility (mg/mL) |
| 25 | ~ 12 |
| 50 | ~ 35 |
| 75 | ~ 70 |
Experimental Protocols
Protocol 1: Standard Method for Determining Solubility
This protocol describes a standard shake-flask method for determining the solubility of this compound in a given solvent.
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Preparation: Add an excess amount of the compound to a vial containing a known volume of the selected solvent.
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Equilibration: Seal the vial and place it in a shaker or on a stir plate at a constant temperature for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
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Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.
Mandatory Visualizations
Caption: Experimental workflow for determining solubility.
Caption: Troubleshooting flowchart for dissolution issues.
Technical Support Center: Synthesis of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound typically involves a two-step process:
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Synthesis of the 4,4'-dinonyl-2,2'-bithiazole core: This is commonly achieved through a Hantzsch-type synthesis or a related coupling reaction. One plausible route involves the reaction of 2-bromo-1-undecanone with dithiooxamide to form the bithiazole ring system.
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Bromination of the bithiazole core: The 4,4'-dinonyl-2,2'-bithiazole intermediate is then brominated at the 5 and 5' positions, which are activated for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[1][2][3]
Q2: What are the most common side reactions observed during the synthesis of the 4,4'-dinonyl-2,2'-bithiazole core?
During the formation of the bithiazole ring, several side reactions can occur, leading to impurities and reduced yields. These include:
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Incomplete reaction: Leaving unreacted starting materials such as 2-bromo-1-undecanone and dithiooxamide in the crude product.
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Formation of mono-thiazole species: Incomplete coupling can lead to the formation of 2-amino-4-nonylthiazole.
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Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to insoluble byproducts.
Q3: What are the primary side reactions during the bromination step with NBS?
The bromination of the 4,4'-dinonyl-2,2'-bithiazole core is a critical step where several side products can be generated:
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Mono-bromination: Incomplete bromination can result in the formation of 5-Bromo-4,4'-dinonyl-2,2'-bithiazole.
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Over-bromination: Although less common at the thiazole ring positions other than 5 and 5', harsh conditions could potentially lead to the formation of tri- or tetra-brominated species. More likely, benzylic bromination on the nonyl chains can occur if radical initiators are present.[1]
-
Formation of isomers: While the 5 and 5' positions are electronically favored, slight variations in reaction conditions could potentially lead to trace amounts of other brominated isomers.
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Hydrolysis of NBS: The presence of water can lead to the formation of succinimide and bromine, which can alter the reactivity and lead to different side products.[1]
Troubleshooting Guides
Issue 1: Low Yield of 4,4'-dinonyl-2,2'-bithiazole (Precursor)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider increasing the reaction time or temperature moderately. | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Poor Quality of Reagents | Ensure the purity of 2-bromo-1-undecanone and dithiooxamide. Impurities can interfere with the reaction. Recrystallize or purify starting materials if necessary. | Improved reaction efficiency and reduced formation of side products. |
| Suboptimal Solvent | The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF or DMAc are often used. Perform small-scale solvent screening to find the optimal medium for your reaction. | Enhanced solubility of reactants and improved reaction rates, leading to higher yields. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the reactants. A slight excess of one reactant might be beneficial in some cases to ensure the complete conversion of the other. | Optimized conversion of the limiting reagent, maximizing the theoretical yield. |
Issue 2: Presence of Multiple Spots on TLC After Bromination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Bromination | The presence of a spot corresponding to the starting material and a mono-brominated species indicates incomplete reaction. Increase the equivalents of NBS slightly (e.g., from 2.0 to 2.2 equivalents). Ensure efficient stirring. | Complete conversion to the desired 5,5'-dibromo product. |
| Over-bromination/Side Products | Multiple spots with higher Rf values may indicate over-bromination or other side products. Lower the reaction temperature and add the NBS portion-wise to maintain better control over the reaction. Using a non-polar solvent can also help suppress side reactions.[1] | Minimized formation of undesired byproducts, leading to a cleaner product mixture. |
| Impure NBS | NBS can decompose over time, especially if not stored properly, leading to the presence of bromine which can cause non-selective reactions. Use freshly opened or recrystallized NBS for best results.[1] | Increased selectivity of the bromination reaction. |
| Radical Reactions on Alkyl Chains | If the reaction is performed under UV light or with a radical initiator, bromination on the nonyl chains can occur.[1][4] Ensure the reaction is carried out in the dark and without any radical initiators. | Selective bromination on the electron-rich thiazole ring. |
Experimental Protocols
Synthesis of 4,4'-dinonyl-2,2'-bithiazole (Illustrative Protocol)
-
To a solution of dithiooxamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 2-bromo-1-undecanone (2.2 equivalents).
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction by TLC until the starting materials are consumed.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the resulting precipitate by filtration, wash with water and then with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
Bromination of 4,4'-dinonyl-2,2'-bithiazole (Illustrative Protocol)
-
Dissolve 4,4'-dinonyl-2,2'-bithiazole (1 equivalent) in a suitable solvent such as chloroform or DMF.[2]
-
Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise over 30 minutes, while keeping the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Potential reaction pathways in the bromination of 4,4'-dinonyl-2,2'-bithiazole.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 4. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
Optimizing reaction conditions for 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole polymerization
Welcome to the technical support center for the polymerization of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel conjugated polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your reaction conditions and overcoming common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound.
Problem 1: Low Polymer Yield
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Question: My polymerization reaction is resulting in a very low yield of the final polymer. What are the potential causes and how can I improve the yield?
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Answer: Low polymer yields can stem from several factors. A primary cause is often related to the purity of the monomer and other reagents.[1] Impurities can act as chain terminators, hindering the growth of long polymer chains.[1] Additionally, suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion. Catalyst deactivation due to the presence of oxygen or other impurities is also a common issue.
Troubleshooting Steps:
-
Monomer and Reagent Purity:
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Ensure the this compound monomer is of high purity (>97%).[2] Purification by recrystallization or column chromatography may be necessary.
-
Use anhydrous and degassed solvents to prevent catalyst deactivation.[3]
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Ensure all other reagents, including catalysts, ligands, and bases, are of high quality and stored under appropriate inert conditions.
-
-
Reaction Conditions:
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Optimize the reaction temperature. For many cross-coupling polymerizations, temperatures between 80-120 °C are typical.[4]
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Extend the reaction time to ensure complete conversion. Monitor the reaction progress using techniques like TLC or by taking aliquots for GPC analysis.
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Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation.[3]
-
-
Catalyst and Ligand:
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Use a fresh, active catalyst. The choice of catalyst and ligand is crucial and depends on the polymerization method (Stille, Suzuki, Kumada, etc.).
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For Stille polymerization, Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ are common choices.[5]
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For Suzuki polymerization, Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable ligand can be effective.[6]
-
-
Problem 2: Low Molecular Weight of the Polymer
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Question: I have obtained the polymer, but its molecular weight is consistently low. How can I increase the molecular weight?
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Answer: Achieving high molecular weight in step-growth polymerization requires high monomer conversion and stoichiometric balance.[1] Several factors can limit chain growth, leading to low molecular weight polymers.[1]
Troubleshooting Steps:
-
Stoichiometry:
-
For polycondensation reactions involving a co-monomer (e.g., Suzuki or Stille), ensure a precise 1:1 stoichiometric ratio between the two monomers. Any deviation can limit the degree of polymerization.
-
-
Monomer Purity:
-
Reaction Time and Temperature:
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Longer reaction times generally lead to higher molecular weights, provided the catalyst remains active and the polymer is stable at the reaction temperature.
-
Increasing the temperature can sometimes enhance the reaction rate but may also lead to side reactions or polymer degradation if too high.[1]
-
-
Catalyst Loading:
-
The catalyst loading can influence the molecular weight. While a higher catalyst concentration might increase the reaction rate, it can also lead to a higher number of polymer chains, potentially resulting in lower average molecular weight. Optimization of the catalyst loading is often necessary.
-
-
Problem 3: Broad Polydispersity Index (PDI)
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Question: The synthesized polymer shows a broad polydispersity index (PDI). What are the reasons for this and how can I obtain a polymer with a narrower PDI?
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Answer: A broad PDI in step-growth polymerization can be an indication of side reactions, inefficient initiation, or chain termination events occurring at different stages of the polymerization.[8]
Troubleshooting Steps:
-
Control of Reaction Conditions:
-
Maintain a constant and uniform temperature throughout the reaction.
-
Ensure efficient stirring to promote homogeneous reaction conditions.
-
-
Polymerization Method:
-
For better control over the polymerization and to achieve a narrower PDI, consider chain-growth polymerization methods like Kumada Catalyst-Transfer Polycondensation (KCTP).[9] This method is known to produce well-defined conjugated polymers with controlled molecular weights and low PDIs.
-
-
Purification:
-
Fractional precipitation or preparative GPC can be used to isolate polymer fractions with a narrower molecular weight distribution.
-
-
Problem 4: Insoluble Polymer
-
Question: The resulting polymer is insoluble in common organic solvents, making characterization and processing difficult. What can be done to address this?
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Answer: The insolubility of conjugated polymers is a common issue, often arising from strong intermolecular π-π stacking and a rigid polymer backbone.[10] The dinonyl side chains on the bithiazole monomer are designed to enhance solubility, but insolubility can still occur, especially at high molecular weights.
Troubleshooting Steps:
-
Solvent Selection:
-
Attempt to dissolve the polymer in a range of high-boiling point aromatic solvents such as chlorobenzene, dichlorobenzene, or trichlorobenzene, often with gentle heating.
-
-
Control of Molecular Weight:
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Insoluble polymers are often those with very high molecular weights. Adjusting the reaction conditions (e.g., shorter reaction time, slightly altered stoichiometry) to target a lower molecular weight range might improve solubility.
-
-
Polymerization Method:
-
Introducing co-monomers with bulkier or more solubilizing side chains can disrupt the packing of the polymer chains and improve solubility.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization methods for this compound?
A1: The most common and effective methods for the polymerization of this and similar heteroaromatic monomers are transition-metal-catalyzed cross-coupling reactions. These include:
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Stille Polymerization: This involves the coupling of the dibromo-monomer with a distannyl co-monomer in the presence of a palladium catalyst.[11]
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Suzuki Polymerization: This method couples the dibromo-monomer with a diboronic acid or diboronic ester co-monomer, also catalyzed by palladium.[6]
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Kumada Catalyst-Transfer Polycondensation (KCTP): This is a chain-growth polymerization method that can be used for the homopolymerization of the monomer after converting it to a Grignard reagent. It offers excellent control over molecular weight and PDI.[9]
-
Direct (Hetarylation) Arylation Polymerization (DHAP): This method involves the direct coupling of C-H bonds with C-Br bonds, offering a more atom-economical route. Copolymers of 4,4'-dinonyl-2,2'-bithiazole have been synthesized using this method.[12][13]
Q2: How does the purity of the monomer affect the final polymer properties?
A2: Monomer purity is of paramount importance in polymerization.[7] Impurities can have several detrimental effects:
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Chain Termination: Impurities with reactive functional groups can act as end-cappers, leading to low molecular weight polymers.[1]
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Catalyst Poisoning: Certain impurities can deactivate the catalyst, resulting in low yields and incomplete reactions.
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Structural Defects: Impurities can be incorporated into the polymer backbone, leading to defects that can negatively impact the electronic and optical properties of the material.[3]
Q3: What are the typical reaction conditions for the Stille polymerization of this monomer?
A3: While specific conditions should be optimized, a general starting point for Stille polymerization would be:
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Catalyst: Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand.[5]
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Solvent: Anhydrous and degassed toluene or chlorobenzene.[4]
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Temperature: 90-120 °C.[4]
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Reaction Time: 24-72 hours.[4]
-
Atmosphere: Strictly inert (argon or nitrogen).
Q4: How can I purify the final polymer?
A4: Purification of conjugated polymers is crucial to remove residual catalyst, unreacted monomers, and low molecular weight oligomers. The most common method is Soxhlet extraction.[4] A typical sequence of solvents for Soxhlet extraction is:
-
Methanol (to remove small molecule impurities)
-
Acetone
-
Hexane (to remove oligomers)
-
Chloroform or Chlorobenzene (to extract the desired polymer)
The purified polymer is then precipitated from the final solvent fraction into a non-solvent like methanol and dried under vacuum.[4]
Q5: What characterization techniques are essential for the synthesized polymer?
A5: Key characterization techniques include:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.
-
UV-Vis Spectroscopy: To investigate the electronic absorption properties and determine the optical bandgap of the conjugated polymer.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymer.[15]
Data Presentation
Table 1: Comparison of Common Polymerization Methods
| Polymerization Method | Co-monomer Required | Typical Catalyst | Key Advantages | Potential Issues |
| Stille | Organotin (e.g., distannyl) | Pd(0) complexes | Tolerant to many functional groups, high yields | Toxicity of tin reagents, difficult removal of tin residues |
| Suzuki | Boronic acid/ester | Pd(0) or Pd(II) with a base | Boronic acids are often stable and less toxic | Base sensitivity of some substrates, potential for side reactions |
| Kumada | None (forms Grignard) | Ni or Pd complexes | Chain-growth mechanism, controlled MW and low PDI | Grignard reagents are highly reactive and sensitive to moisture and air |
| DHAP | C-H containing monomer | Pd complexes | Atom-economical, avoids organometallic reagents | Can have issues with regioselectivity and side reactions |
Table 2: Troubleshooting Summary for Low Molecular Weight Polymer
| Potential Cause | Recommended Solution(s) |
| Imperfect Stoichiometry | Carefully weigh monomers; use high-precision balance. |
| Monomer Impurities | Purify monomer by recrystallization or chromatography; verify purity by NMR and elemental analysis.[7] |
| Premature Termination | Ensure a strictly inert atmosphere; use freshly distilled and degassed solvents.[3] |
| Insufficient Reaction Time | Monitor the reaction over a longer period; take aliquots for GPC analysis to track molecular weight growth. |
| Suboptimal Temperature | Systematically vary the reaction temperature to find the optimum for chain propagation without degradation. |
Experimental Protocols
Protocol 1: General Procedure for Stille Polymerization
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and the distannyl co-monomer (1.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add anhydrous and degassed toluene or chlorobenzene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 100-120 °C and stir vigorously for 48 hours under a positive pressure of inert gas.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large volume of methanol with stirring to precipitate the polymer.
-
Purification: Collect the crude polymer by filtration. Purify by Soxhlet extraction using sequential washes with methanol, acetone, hexane, and finally chloroform to extract the polymer.
-
Isolation: Precipitate the purified polymer from the chloroform fraction into methanol. Collect the final polymer by filtration and dry under vacuum at 40-50 °C.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling polymerization.
Caption: Troubleshooting workflow for achieving high molecular weight polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. benicewiczgroup.com [benicewiczgroup.com]
Technical Support Center: Degradation of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole Based Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electronic devices incorporating 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. The information is based on established knowledge of organic semiconductor degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause degradation of devices based on this compound?
A1: The primary environmental stressors for organic electronic devices, including those based on this compound, are exposure to oxygen and moisture, elevated temperatures, and prolonged exposure to light (especially UV radiation).[1][2][3] These factors can act individually or synergistically to accelerate device degradation. Electrical bias during operation is also a significant stressor.[1][3]
Q2: My device is showing a rapid decrease in performance (e.g., lower efficiency, reduced brightness). What could be the cause?
A2: A rapid decrease in performance is often due to the degradation of the active organic layer. This can be caused by several factors:
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Photo-oxidation: In the presence of light and oxygen, the organic material can undergo chemical reactions that disrupt its electronic properties.[1] This often leads to a loss of absorption, also known as photobleaching.[1]
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Thermal Degradation: High temperatures can cause morphological changes in the thin films, such as crystallization or phase segregation, which can impede charge transport.[2]
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Interfacial Degradation: The interfaces between the organic layer and the electrodes can degrade, leading to poor charge injection or extraction.[4][5] This can be caused by chemical reactions with the electrode materials or diffusion of metal ions into the organic layer.[2]
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Moisture Ingress: Water can react with the organic materials and electrodes, leading to corrosion and the formation of non-emissive species or "dark spots".[2]
Q3: I've observed the formation of "dark spots" or non-emissive areas on my OLED device. What are these and how can I prevent them?
A3: Dark spots are typically areas of localized degradation. They are often caused by the ingress of oxygen and moisture, which can lead to the oxidation of the organic materials and corrosion of the cathode.[2] They can also arise from pinholes in the encapsulation layer or from dust particles and impurities introduced during fabrication. To prevent dark spots, it is crucial to process and encapsulate devices in a clean, inert environment (e.g., a glovebox) and to use high-quality encapsulation materials with low permeability to oxygen and water.[1]
Q4: Can the degradation of this compound be reversed?
A4: In most cases, the chemical degradation of the organic material is irreversible. For instance, once the molecule has been oxidized or has undergone bond dissociation, it is not possible to restore it to its original state.[6] However, some performance loss due to morphological changes at elevated temperatures might be partially recoverable upon cooling, although some degree of permanent degradation is likely to have occurred.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common issues encountered during experiments with devices based on this compound.
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Rapid decline in power conversion efficiency (PCE) in an organic solar cell. | 1. Photo-oxidation of the active layer.[1] 2. Morphological instability of the blend. 3. Degradation of the electrode/organic interface.[5] | 1. Encapsulate the device to prevent oxygen and moisture ingress. 2. Conduct experiments under an inert atmosphere. 3. Investigate the thermal stability of the active layer morphology using techniques like atomic force microscopy (AFM) after annealing at different temperatures. 4. Use more stable electrode materials or introduce an appropriate interlayer. |
| Decrease in luminance and increase in operating voltage in an OLED. | 1. Chemical degradation of the emissive layer.[2] 2. Poor charge injection/transport due to interfacial degradation.[4] 3. Formation of non-radiative recombination centers.[4] | 1. Ensure all organic materials are of high purity. 2. Optimize the device architecture to improve charge balance. 3. Store and operate the device in an inert environment. |
| Change in the absorption or emission spectrum of the device. | 1. Chemical alteration of the this compound molecule. 2. Formation of degradation byproducts with different optical properties. | 1. Use UV-Vis absorption and photoluminescence spectroscopy to monitor changes over time under different stress conditions. 2. Employ analytical techniques like mass spectrometry to identify degradation products.[4] |
| Device failure (short or open circuit). | 1. Catastrophic failure of an electrode due to corrosion. 2. Delamination of the layers.[6] 3. Severe degradation of the organic semiconductor. | 1. Improve the encapsulation to protect the electrodes. 2. Enhance the adhesion between layers, for example, through surface treatments. 3. Operate the device within its specified voltage and temperature limits. |
Experimental Protocols
Protocol 1: Accelerated Aging Study to Assess Photostability
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Device Fabrication: Fabricate a set of identical devices based on this compound under controlled, inert conditions.
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Initial Characterization: Measure the initial performance parameters of each device (e.g., current-voltage characteristics, efficiency, luminance, absorption spectrum).
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Stress Application: Expose the devices to a constant light source (e.g., a solar simulator at 1 sun intensity) in a controlled environment (e.g., in air or in a nitrogen-filled chamber) at a constant temperature.
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Periodic Measurements: At regular intervals, remove the devices from the light source and re-characterize their performance parameters.
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Data Analysis: Plot the performance parameters as a function of exposure time to determine the degradation rate. Compare the degradation rates of devices tested in air versus those in an inert atmosphere to isolate the effect of photo-oxidation.
Protocol 2: Thermal Stability Assessment
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Device Fabrication: Prepare a series of identical devices.
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Initial Characterization: Record the baseline performance of each device at room temperature.
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Thermal Stress: Place the devices in an oven or on a hotplate in an inert atmosphere at a specific elevated temperature (e.g., 60°C, 85°C).
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In-situ or Ex-situ Monitoring:
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In-situ: If possible, measure the device performance while it is at the elevated temperature.
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Ex-situ: At set time points, remove the devices from the heat source, allow them to cool to room temperature, and then measure their performance.
-
-
Analysis: Analyze the change in performance as a function of time and temperature to understand the thermal stability of the device. Morphological changes can be assessed by comparing AFM images of the active layer before and after thermal stress.
Degradation Pathways and Experimental Workflow
Below are visualizations of a potential degradation pathway and a general experimental workflow for studying device degradation.
Caption: Plausible photo-oxidation pathway for a bithiazole-based material.
Caption: Experimental workflow for device degradation analysis.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tytlabs.co.jp [tytlabs.co.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole for High-Performance OFETs
Welcome to the technical support center for researchers and scientists utilizing 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole in the fabrication of Organic Field-Effect Transistors (OFETs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your device performance.
Frequently Asked Questions (FAQs)
Q1: What are the expected semiconductor characteristics of polymers derived from this compound?
A1: Polymers incorporating the 2,2'-bithiazole unit are expected to exhibit primarily n-type (electron-transporting) behavior. This is due to the electron-deficient nature of the bithiazole moiety, which helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, facilitating electron injection and transport. In copolymers with electron-rich units, ambipolar behavior might be observed, but a significant electron mobility is a key characteristic. For instance, a copolymer of 2,2'-bithiazole with dithienyldiketopyrrolopyrrole (PDBTz) has demonstrated electron mobilities reaching up to 0.3 cm²/V·s.[1][2]
Q2: What is a typical device architecture for testing polymers based on this monomer?
A2: A common and reliable architecture is the Bottom-Gate, Top-Contact (BGTC) configuration. This setup involves depositing the organic semiconductor film onto a pre-fabricated gate electrode and dielectric layer (like heavily doped Si with a SiO₂ layer), followed by the thermal evaporation of the source and drain electrodes on top of the semiconductor. This architecture is often preferred for research purposes as it can minimize contact resistance issues compared to bottom-contact configurations.
Q3: How critical is the purity of this compound for OFET performance?
A3: Purity is extremely critical. Impurities in the monomer can introduce traps and disrupt the molecular packing in the thin film, severely limiting charge transport. It is essential to use high-purity materials (typically >97%) to achieve consistent and high-performance results in OFET device fabrication.
Q4: What role do the dinonyl side chains play in OFET performance?
A4: The 4,4'-dinonyl side chains are crucial for ensuring the solubility of the resulting polymer in common organic solvents, which is essential for solution-based processing techniques like spin-coating. The length and branching of these alkyl chains can also influence the intermolecular packing of the polymer chains in the solid state, which in turn significantly affects the charge carrier mobility. Longer or branched side chains can enhance solubility but may disrupt dense π-π stacking if not designed carefully.
Troubleshooting Guide
This guide addresses common problems encountered during the fabrication and characterization of OFETs using polymers derived from this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Measurable Mobility | 1. Poor film quality (e.g., pinholes, aggregation). 2. Mismatched energy levels with electrodes. 3. Impurities in the semiconductor or solvent. 4. Inappropriate annealing temperature. 5. High contact resistance. | 1. Optimize spin-coating parameters (speed, concentration). Try different solvents or solvent mixtures to improve film morphology. 2. Use low work function metals (e.g., Ca, Ag, Al) for source/drain electrodes to improve electron injection. 3. Ensure high-purity monomer and use high-purity anhydrous solvents. 4. Systematically vary the annealing temperature (e.g., from 80°C to 200°C) to find the optimal condition for molecular ordering. 5. Switch to a top-contact device architecture if using bottom-contact. |
| High OFF Current / Low ON/OFF Ratio | 1. Gate leakage through the dielectric layer. 2. Impurities creating unwanted conduction paths. 3. Semiconductor film is too thick. | 1. Inspect the dielectric for pinholes. Ensure the dielectric layer is of sufficient thickness and quality. 2. Purify the polymer to remove ionic or metallic impurities. 3. Reduce the solution concentration or increase the spin-coating speed to create a thinner active layer. |
| High Threshold Voltage (Vth) | 1. Trapped charges at the semiconductor-dielectric interface. 2. Contamination on the dielectric surface. | 1. Treat the dielectric surface with a self-assembled monolayer (SAM) like HMDS or OTS to passivate surface traps and improve molecular ordering. 2. Ensure rigorous cleaning of the substrate and dielectric surface before semiconductor deposition. |
| Poor Device-to-Device Reproducibility | 1. Inconsistent film morphology. 2. Variations in annealing conditions. 3. Degradation of the material in air. | 1. Strictly control solution concentration, spin-coating parameters, and solvent evaporation rate. 2. Ensure uniform heating across the substrate during annealing. 3. Process and measure the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) as n-type materials are often sensitive to oxygen and moisture. |
Performance Data of a Bithiazole-Based Polymer (PDBTz)
The following table summarizes the performance of an analogous bithiazole-containing polymer, poly(dithienyldiketopyrrolopyrrole-bithiazole) (PDBTz), which serves as a valuable reference. The devices were fabricated in a top-gate, bottom-contact architecture.
| Solvent | Annealing Temp. (°C) | Electron Mobility (μe) (cm²/V·s) | ON/OFF Ratio |
| Chloroform | 160 | 0.1 - 0.3 | > 10⁵ |
| o-Xylene | 160 | ~0.1 | > 10⁵ |
| Tetralin | 160 | ~0.08 | > 10⁵ |
Data extracted from Rose, B. D. et al., Chemistry of Materials, 2015.[1][2]
Experimental Protocols & Methodologies
General OFET Fabrication Protocol (BGTC Architecture)
This protocol provides a standard procedure for fabricating Bottom-Gate, Top-Contact OFETs.
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Detailed Steps:
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Substrate Preparation:
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Begin with a heavily n-doped Si wafer with a 200-300 nm thermally grown SiO₂ layer, which will serve as the gate electrode and gate dielectric, respectively.
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Clean the substrates by sonicating sequentially in acetone and isopropanol (IPA) for 15 minutes each.
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Dry the substrates under a stream of nitrogen.
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Treat the substrates with oxygen plasma to remove organic residues and create a hydrophilic surface.
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For improved performance, apply a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) by vapor deposition or spin-coating to passivate the SiO₂ surface.
-
-
Semiconductor Deposition:
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Prepare a solution of the bithiazole-based polymer in a suitable high-purity solvent (e.g., chloroform, o-xylene) at a concentration of 5-10 mg/mL.
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Spin-coat the polymer solution onto the prepared substrates. A typical spin speed is 1500-2000 rpm for 60 seconds to achieve a film thickness of 30-50 nm.
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Anneal the films on a hotplate inside a nitrogen-filled glovebox at a temperature optimized for the specific polymer (a good starting point is 150-180°C) for 10-30 minutes to improve crystallinity.
-
-
Electrode Deposition and Characterization:
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Transfer the substrates to a thermal evaporator.
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Deposit the top-contact source and drain electrodes (e.g., 40 nm of Gold or Aluminum) through a shadow mask.
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Characterize the OFET devices using a semiconductor parameter analyzer in an inert atmosphere to extract mobility, threshold voltage, and ON/OFF ratio.
-
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting underperforming OFETs.
Caption: A step-by-step logical guide for troubleshooting common OFET issues.
References
Troubleshooting low yield in 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during this two-step synthetic process.
Troubleshooting Guides
This section is divided into the two key stages of the synthesis: the preparation of the precursor, 4,4'-dinonyl-2,2'-bithiazole, and its subsequent bromination.
Stage 1: Synthesis of 4,4'-Dinonyl-2,2'-bithiazole via Negishi-Type Cross-Coupling
Q1: My yield of 4,4'-dinonyl-2,2'-bithiazole is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the Negishi-type cross-coupling to form 4,4'-dinonyl-2,2'-bithiazole can stem from several factors. The primary areas to investigate are the quality of reagents and the reaction conditions.
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Reagent Quality:
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Grignard Reagent: Ensure the 2-bromo-4-nonylthiazole Grignard reagent is freshly prepared and accurately titrated. Decomposition of the Grignard reagent will directly lead to lower yields.
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Catalyst: The activity of the palladium catalyst, such as Pd(dppf)Cl₂, is crucial. Use a fresh batch of catalyst or store it under an inert atmosphere to prevent deactivation.
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Solvent: Anhydrous solvents are critical for the success of this reaction. Ensure that THF is thoroughly dried before use, as any moisture will quench the Grignard reagent.
-
-
Reaction Conditions:
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Temperature: The reaction is typically carried out at reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature to drive the reaction to completion.
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Reaction Time: While the reaction may appear complete by TLC, it might require an extended period to go to completion. Consider increasing the reaction time if you observe a significant amount of starting material remaining.
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Inert Atmosphere: The reaction is sensitive to oxygen. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the setup and reaction.
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Q2: I am observing multiple spots on my TLC plate after the coupling reaction, making purification difficult. What are the likely side products?
The formation of multiple products is a common issue in cross-coupling reactions. The likely side products include:
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Homocoupling Product: The Grignard reagent can couple with itself to form 2,2'-bis(4-nonylthiazole). This is often favored if the catalyst is not efficient or if there is an excess of the Grignard reagent.
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Unreacted Starting Material: Incomplete reaction will result in the presence of 2-bromo-4-nonylthiazole.
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Decomposition Products: Thiazole rings can be sensitive to harsh reaction conditions. If the reaction is heated for too long or at too high a temperature, decomposition may occur.
To minimize side products, ensure precise stoichiometric control of your reagents and optimize the reaction time and temperature.
Stage 2: Bromination of 4,4'-Dinonyl-2,2'-bithiazole
Q1: The bromination of my 4,4'-dinonyl-2,2'-bithiazole is not going to completion, and I have a mixture of mono- and di-brominated products. How can I achieve complete di-bromination?
Achieving selective and complete di-bromination at the 5 and 5' positions requires careful control of the reaction conditions.
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Stoichiometry of NBS: Use a slight excess of N-bromosuccinimide (NBS) to ensure complete di-bromination. However, a large excess can lead to over-bromination or other side reactions. A molar ratio of approximately 2.2 equivalents of NBS to 1 equivalent of the bithiazole is a good starting point.
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Reaction Time and Temperature: The reaction is typically stirred at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40-50 °C) can be beneficial. Monitor the reaction progress by TLC to determine the optimal reaction time.
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Solvent System: The choice of solvent can influence the reactivity. A mixture of chloroform and acetic acid is commonly used. Acetic acid can help to activate the NBS and facilitate the electrophilic aromatic substitution.
Q2: I am observing the formation of an unexpected byproduct that is difficult to separate from the desired 5,5'-dibromo product. What could it be?
An unexpected byproduct could be the result of over-bromination or bromination at an undesired position.
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Over-bromination: Although less likely for the thiazole ring, it is a possibility if the reaction conditions are too harsh or if a large excess of NBS is used.
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Isomeric Products: While the 5 and 5' positions are the most activated for electrophilic bromination, there is a small possibility of bromination at other positions on the thiazole ring, especially if the reaction is not carefully controlled.
To avoid these byproducts, use the recommended stoichiometry of NBS and monitor the reaction closely to stop it once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for obtaining a high yield in the synthesis of 4,4'-dinonyl-2,2'-bithiazole?
The most critical factor is the quality and reactivity of the Grignard reagent. Its successful formation and accurate quantification are paramount for achieving a high yield in the subsequent cross-coupling reaction.
Q2: How can I effectively purify the final product, this compound?
Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, is typically effective in separating the desired product from any unreacted starting material or byproducts. Recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used for further purification.
Q3: Can I use a different brominating agent instead of NBS?
While NBS is the most commonly used reagent for this transformation due to its selectivity and ease of handling, other brominating agents could potentially be used. However, this would require significant optimization of the reaction conditions. For example, using liquid bromine (Br₂) would likely be less selective and could lead to the formation of more side products.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to confirm the structure and purity of this compound. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the positions of the bromine atoms.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bithiazole Synthesis
| Synthesis Method | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Negishi Coupling | Pd(dppf)Cl₂ | - | THF | Reflux | 60-80 | Lu et al. (2012) |
| Stille Coupling | Pd(PPh₃)₄ | - | Toluene | 110 | 70-90 | General Literature |
| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 75-95 | General Literature |
| Direct C-H Arylation | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 65-85 | General Literature |
Experimental Protocols
Synthesis of 4,4'-dinonyl-2,2'-bithiazole
To a solution of 2-bromo-4-nonylthiazole (1.0 eq) in anhydrous THF under an argon atmosphere, a solution of isopropylmagnesium chloride (1.1 eq) in THF is added dropwise at -78 °C. The mixture is stirred for 1 hour at this temperature. Then, Pd(dppf)Cl₂ (0.05 eq) is added, and the reaction mixture is allowed to warm to room temperature and then refluxed for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate as eluent).
Synthesis of this compound
To a solution of 4,4'-dinonyl-2,2'-bithiazole (1.0 eq) in a mixture of chloroform and acetic acid (4:1 v/v), N-bromosuccinimide (2.2 eq) is added in portions at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with chloroform. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/dichloromethane as eluent) to afford the desired product.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield and impurities.
Technical Support Center: Enhancing Charge Mobility of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. The focus is on enhancing the charge mobility of these materials for applications in organic electronics.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the charge mobility of this compound based polymers?
A1: The charge carrier mobility in these polymers is primarily influenced by several factors:
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Molecular Weight and Polydispersity: Higher molecular weight generally leads to better charge mobility due to increased chain connectivity. A narrow polydispersity index (PDI) is also desirable for more ordered packing.
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Choice of Comonomer: The electronic properties and planarity of the comonomer unit have a significant impact. Electron-rich comonomers can enhance hole transport, while electron-deficient comonomers can promote electron transport.
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Thin Film Morphology: The degree of crystallinity, orientation of polymer chains, and interconnectivity between crystalline domains are crucial. A well-ordered, interconnected network of crystalline domains provides efficient pathways for charge transport.
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Processing Conditions: The choice of solvent, solution concentration, deposition technique (e.g., spin-coating, blade-coating), and post-deposition treatments like solvent and thermal annealing play a critical role in controlling the thin-film morphology.
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Device Architecture and Dielectric Interface: The choice of gate dielectric material and the quality of the semiconductor-dielectric interface can significantly affect charge transport by influencing molecular ordering and minimizing charge trapping.
Q2: Which comonomers are suitable for copolymerization with this compound to achieve high charge mobility?
A2: To achieve high charge mobility, comonomers that promote backbone planarity and strong intermolecular interactions are preferred. For hole-transporting (p-type) polymers, electron-rich units like benzo[1,2-b:4,5-b']dithiophene (BDT) are excellent candidates. For electron-transporting (n-type) polymers, electron-deficient units such as diketopyrrolopyrrole (DPP) or benzobisthiadiazole (BBT) are suitable choices. The bithiazole unit itself is electron-deficient and can contribute to n-type behavior.
Q3: What is a typical range for charge mobility in high-performance bithiazole-based polymers?
Q4: How does annealing affect the charge mobility of these polymers?
A4: Thermal annealing, typically performed at temperatures above the polymer's glass transition temperature, provides the necessary thermal energy for polymer chains to rearrange into more ordered structures. This can lead to increased crystallinity and improved π-π stacking, which generally enhances charge mobility. Similarly, solvent vapor annealing can also improve molecular ordering by plasticizing the polymer film and allowing for chain reorganization.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and characterization of organic field-effect transistors (OFETs) with this compound based polymers.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Charge Mobility | 1. Poor thin-film morphology (amorphous or poorly ordered).2. Low molecular weight or high polydispersity of the polymer.3. Suboptimal processing conditions (solvent, concentration, annealing).4. Charge trapping at the semiconductor/dielectric interface.5. Poor contact between the semiconductor and the source/drain electrodes. | 1. Optimize Thin-Film Formation: - Experiment with different solvents and solvent mixtures to control the drying rate and promote self-assembly. - Vary the polymer solution concentration. - Optimize the spin-coating speed or blade-coating parameters.2. Polymer Synthesis and Purification: - Ensure high molecular weight and low PDI through careful control of polymerization conditions. - Thoroughly purify the polymer to remove catalyst residues and oligomers.3. Annealing Optimization: - Systematically vary the thermal annealing temperature and time. - Try solvent vapor annealing with different solvents.4. Interface Engineering: - Treat the dielectric surface with a self-assembled monolayer (SAM) like HMDS or OTS to improve molecular ordering and reduce charge traps. - Consider using a different gate dielectric material.5. Contact Resistance: - Use electrodes with appropriate work functions for efficient charge injection. - Treat the electrodes with a suitable interlayer material. |
| High Off-Current | 1. Presence of impurities or dopants in the polymer.2. Gate leakage current.3. Bulk conductivity of the semiconductor film. | 1. Purification: - Ensure the polymer is rigorously purified.2. Dielectric Integrity: - Verify the quality and thickness of the gate dielectric to prevent leakage.3. Film Thickness: - Optimize the thickness of the semiconductor film. |
| Large Threshold Voltage | 1. Charge trapping at the semiconductor/dielectric interface or within the bulk of the semiconductor.2. Presence of fixed charges in the dielectric layer. | 1. Interface and Dielectric Quality: - Use a high-quality gate dielectric with a low density of trap states. - Employ surface treatments (SAMs) on the dielectric.2. Purity: - Ensure high purity of the polymer and solvents. |
| Poor Film Quality (e.g., dewetting, pinholes) | 1. Poor solubility of the polymer in the chosen solvent.2. Incompatible surface energy between the solution and the substrate.3. Contamination of the substrate or solution. | 1. Solvent Selection: - Screen a range of solvents to find one with good solubility and appropriate boiling point.2. Substrate Treatment: - Thoroughly clean the substrate. - Modify the substrate surface energy with plasma treatment or a SAM.3. Cleanliness: - Work in a clean environment (e.g., glovebox) to avoid dust and other contaminants. |
Quantitative Data Summary
The following tables summarize typical molecular weights and charge mobility values for high-performing bithiazole-based copolymers. Note: This data is for polymers with similar structures to those derived from this compound, as specific data for the target polymer is not available in the cited literature.
Table 1: Molecular Weight of Bithiazole-Based Copolymers Synthesized via Direct C-H Arylation
| Comonomer | Polymerization Time (h) | Mn (kDa) | Mw (kDa) | PDI |
| 2,7-dibromo-9,9-dioctylfluorene | 3 | 30.7 | 64.5 | 2.1 |
| 4,7-dibromo-2,1,3-benzothiadiazole | 3 | 12.3 | 25.8 | 2.1 |
| 2,5-dibromothiophene | 3 | 8.9 | 16.9 | 1.9 |
Data extracted from a study on direct C-H arylation of 4,4'-dinonyl-2,2'-bithiazole.[3]
Table 2: OFET Performance of High-Mobility Bithiazole-Based Copolymers
| Polymer Backbone | Dielectric | Annealing Temp. (°C) | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Benzobisthiadiazole-alt-bithiazole | SiO₂ | 150 | up to 0.11 | 10⁵ - 10⁷ |
| Benzo[1,2-b:4,5-b']dithiophene-alt-bithiazole | SiO₂ with SAM | 200 | 0.194 | 10⁶ |
Data is illustrative and based on high-performing bithiazole copolymers with different substitution patterns or polymerization methods.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Poly(4,4'-dinonyl-2,2'-bithiazole-alt-comonomer) via Direct C-H Arylation
This protocol is a general guideline based on the synthesis of similar bithiazole copolymers.[3]
-
Reactants:
-
4,4'-dinonyl-2,2'-bithiazole (1 equivalent)
-
Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1 equivalent)
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Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
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Potassium carbonate (K₂CO₃) (2.5 equivalents)
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Pivalic acid (30 mol%)
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Solvent: Anhydrous N,N-dimethylacetamide (DMAc)
-
-
Procedure:
-
In a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine 4,4'-dinonyl-2,2'-bithiazole, the dibromo-comonomer, Pd(OAc)₂, K₂CO₃, and pivalic acid.
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Add anhydrous DMAc to achieve a suitable monomer concentration (e.g., 0.1 M).
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Stir the mixture at an elevated temperature (e.g., 100-120 °C) for a specified reaction time (e.g., 3-24 hours).
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After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
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Collect the polymer precipitate by filtration.
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Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues, followed by extraction with a good solvent for the polymer (e.g., chloroform or chlorobenzene).
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Precipitate the purified polymer from the good solvent into a non-solvent and dry under vacuum.
-
Protocol 2: Fabrication of a Top-Gate, Bottom-Contact OFET
This is a general protocol for fabricating OFETs for polymer characterization.
-
Substrate Preparation:
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Start with a pre-patterned substrate with source and drain electrodes (e.g., gold on glass or silicon).
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Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
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Dry the substrate with a stream of nitrogen and then bake on a hotplate to remove residual solvent.
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Optionally, treat the substrate with an oxygen plasma or UV-ozone to improve the wettability for the polymer solution.
-
-
Semiconductor Deposition:
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Prepare a solution of the bithiazole polymer in a suitable high-boiling-point solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Heat the solution to ensure complete dissolution and then cool to room temperature. Filter the solution through a 0.2 µm PTFE filter.
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Spin-coat the polymer solution onto the prepared substrate at a specific speed (e.g., 1000-3000 rpm) for a set time (e.g., 60 seconds).
-
Anneal the film on a hotplate in an inert atmosphere (e.g., in a glovebox) at a temperature optimized for the specific polymer (e.g., 150-200 °C) for 10-30 minutes.
-
-
Dielectric and Gate Electrode Deposition:
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Deposit the gate dielectric layer. For a solution-processed dielectric like Cytop or PMMA, spin-coat the dielectric solution onto the semiconductor layer and anneal according to the manufacturer's instructions.
-
Deposit the gate electrode (e.g., aluminum or gold) by thermal evaporation through a shadow mask.
-
-
Characterization:
-
Characterize the OFET using a semiconductor parameter analyzer in an inert atmosphere or in air to measure the output and transfer characteristics.
-
Extract the charge carrier mobility from the saturation regime of the transfer curve.
-
Visualizations
Caption: Experimental workflow from polymer synthesis to device characterization.
Caption: Troubleshooting logic for low charge mobility.
References
Preventing aggregation of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole in solution.
Troubleshooting Guide: Preventing Aggregation
Issue: Precipitate forming in the solution or observing a cloudy suspension.
This is a common indication of aggregation, where the solute molecules are clumping together and falling out of solution. The long nonyl side chains on this compound are designed to enhance solubility in organic solvents, but aggregation can still occur due to π-π stacking of the aromatic bithiazole core.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is the most critical factor in preventing aggregation. "Good" solvents will fully solvate the molecule, minimizing intermolecular interactions.
-
Recommendation: Start with common organic solvents known to dissolve similar conjugated molecules. Based on the behavior of analogous compounds like poly(3-alkylthiophene)s, good starting points include:
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Chloroform
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Toluene
-
Tetrahydrofuran (THF)
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Chlorobenzene
-
-
Action: If aggregation is observed, consider switching to a different solvent from the list above. A systematic approach is to test solubility in a range of solvents with varying polarities.
-
-
Concentration Adjustment: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Recommendation: Work with the lowest concentration that is feasible for your experiment.
-
Action: If you observe aggregation, try diluting your stock solution. It is crucial to determine the critical aggregation concentration (CAC) for your specific solvent and temperature conditions.
-
-
Temperature Control: Temperature affects solubility. For most solids, solubility increases with temperature.
-
Recommendation: Gently warming the solution can help dissolve aggregates and increase the solubility limit.
-
Action: Heat the solution while stirring. Be cautious not to heat to the point of solvent evaporation or decomposition of the compound. Once dissolved, allowing the solution to slowly cool to the desired experimental temperature may help maintain a supersaturated, non-aggregated state for a period of time. However, for some compounds with exothermic dissolution, increasing the temperature can decrease solubility.[1][2][3]
-
-
Sonication: Mechanical agitation can break up existing aggregates.
-
Recommendation: Use an ultrasonic bath or probe sonicator.
-
Action: Sonicate the solution for short intervals (e.g., 1-5 minutes) and visually inspect for clarity. Be mindful that sonication can sometimes induce degradation if applied for extended periods or at high power.
-
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound is aggregating?
A1: Besides visual cues like precipitation or cloudiness, UV-Vis spectroscopy is a powerful tool. Aggregation, often due to π-π stacking, typically leads to a red-shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) compared to the spectrum of the well-dissolved, non-aggregated molecule.[4][5] By monitoring the UV-Vis spectrum as you change concentration, solvent, or temperature, you can identify conditions that favor or prevent aggregation.
Q2: What are "good" vs. "poor" solvents for this compound?
-
Good Solvents: These are typically non-polar to moderately polar organic solvents that can effectively interact with the nonyl side chains and the bithiazole core, keeping the molecules separated. Examples include chloroform, toluene, THF, and chlorobenzene.
-
Poor Solvents (or Anti-solvents): These are often more polar solvents in which the compound has low solubility, such as methanol, ethanol, or water. Adding a poor solvent to a solution in a good solvent is a common technique to induce controlled aggregation or precipitation.
Q3: Can I use additives to prevent aggregation?
A3: Yes, though it should be tested for compatibility with your downstream application.
-
Surfactants/Detergents: Low concentrations of non-ionic surfactants can help to stabilize the molecules in solution and prevent aggregation by disrupting the formation of colloids.[6]
-
"Decoy" Molecules: In some applications, adding a non-interfering molecule that also has a tendency to aggregate can saturate the aggregation process, leaving your target molecule in solution. This is a more advanced technique and requires careful selection of the additive.
Q4: Will filtration remove aggregates?
A4: Yes, if the aggregates are large enough. Filtering the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) can remove larger aggregates and particulates. However, this does not address the underlying cause of aggregation, and new aggregates may form over time. It is a temporary solution.
Experimental Protocols
Protocol 1: Determining Optimal Solvent and Concentration
Objective: To identify a suitable solvent and the working concentration range to avoid aggregation.
Methodology:
-
Solvent Screening:
-
Prepare small, known quantities of this compound in separate vials.
-
Add a measured volume of different test solvents (e.g., chloroform, toluene, THF, chlorobenzene) to each vial to create a moderately concentrated stock solution (e.g., 1 mg/mL).
-
Stir or gently sonicate each vial at room temperature.
-
Visually inspect for complete dissolution.
-
For solvents that achieve complete dissolution, proceed to the next step.
-
-
Concentration-Dependent UV-Vis Analysis:
-
For each "good" solvent identified, prepare a serial dilution from the stock solution.
-
Record the UV-Vis absorption spectrum for each concentration.
-
Plot the maximum absorption wavelength (λmax) as a function of concentration. A significant red-shift in λmax at higher concentrations indicates the onset of aggregation.
-
Identify the concentration range where the λmax remains constant, indicating a lack of aggregation. This will be your optimal working concentration range.
-
Protocol 2: Assessing the Effect of Temperature
Objective: To determine if temperature can be used to control the solubility and aggregation of the compound.
Methodology:
-
Prepare a solution of this compound in a chosen "good" solvent at a concentration where you observe slight aggregation or cloudiness at room temperature.
-
Place the solution in a cuvette in a temperature-controlled UV-Vis spectrophotometer.
-
Gradually increase the temperature (e.g., in 5 °C increments) and record the UV-Vis spectrum at each step.
-
Monitor the absorbance spectrum for changes. A blue-shift in λmax and an increase in overall absorbance may indicate the dissolution of aggregates.
-
Plot the λmax versus temperature to identify the temperature at which aggregation is minimized.
Quantitative Data Summary
Since specific experimental data for this compound is not publicly available, the following table provides a template for researchers to populate with their own experimental findings based on the protocols above.
| Solvent | Max Concentration (No Aggregation) (mg/mL) | λmax (monomer) (nm) | λmax (aggregated) (nm) | Optimal Temperature (°C) |
| Chloroform | User-determined | User-determined | User-determined | User-determined |
| Toluene | User-determined | User-determined | User-determined | User-determined |
| THF | User-determined | User-determined | User-determined | User-determined |
| Chlorobenzene | User-determined | User-determined | User-determined | User-determined |
Visualizations
Caption: Workflow for troubleshooting aggregation of this compound.
Caption: Key factors influencing the aggregation of aromatic molecules in solution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Purification of Polymers from 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the post-synthesis purification of conjugated polymers derived from 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole.
Frequently Asked Questions (FAQs)
Q1: Why is rigorous post-synthesis purification of my bithiazole-based polymer necessary?
A: Impurities remaining from the synthesis can significantly compromise the polymer's performance and the reliability of experimental results. Even small amounts of contaminants can act as charge traps or quenching sites, negatively impacting the material's optoelectronic properties, charge mobility, and the overall efficiency and lifetime of devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][2][3] Purification is crucial for achieving reproducible and optimal material characteristics.
Q2: What are the most common impurities I should expect after synthesizing my polymer?
A: The most common impurities include:
-
Catalyst Residues: Typically palladium (Pd) complexes from Stille, Suzuki, or direct arylation polycondensation reactions.[1]
-
Unreacted Monomers: Residual this compound or the comonomer.[4][5]
-
Low Molecular Weight Oligomers: Short-chain polymer fragments that can affect film morphology and performance.[1][4]
-
Inorganic Salts: By-products from the polymerization reaction, such as zinc or magnesium salts, which can alter the polymer's absorption spectrum and quench fluorescence.[2][4]
Q3: What are the primary methods for purifying these conjugated polymers?
A: The three most common and effective methods are Soxhlet extraction, precipitation (or re-precipitation), and column chromatography.[6] Often, a combination of these techniques is required to achieve high purity. Soxhlet extraction is excellent for removing monomers, catalyst residues, and oligomers, while precipitation is effective for removing soluble impurities.[4][]
Q4: How do I choose the right purification solvent(s)?
A: Solvent selection is critical and depends on the impurity you are targeting.
-
For Soxhlet Extraction: Use a sequence of solvents. Start with a solvent that dissolves impurities but not the polymer (e.g., methanol for salts, acetone or hexanes for oligomers) to wash the solid polymer.[4] Finally, use a solvent that dissolves the polymer to separate it from insoluble catalyst residues (e.g., chloroform, toluene, or chlorobenzene).[6]
-
For Precipitation: The polymer should be dissolved in a "good" solvent (e.g., chloroform, toluene) and then added dropwise into a large volume of a "bad" or "anti-solvent" (e.g., methanol, ethanol, acetone) in which the polymer is insoluble, causing it to precipitate while impurities remain in the solution.[5][]
Q5: How can I confirm the purity and characteristics of my final polymer product?
A: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and check for the absence of monomer signals.[8]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI), and to check for low molecular weight fractions.[9]
-
UV-Vis Spectroscopy: To assess the optical properties, which can be affected by impurities.[2][10]
-
Elemental Analysis or Inductively Coupled Plasma (ICP) Mass Spectrometry: To quantify residual metal catalyst content.
Purification Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Problem: Catalyst residues are still present after purification.
-
Q: My analysis (NMR, ICP-MS) shows significant palladium content even after Soxhlet extraction and precipitation. How can I remove it?
-
A: Palladium residues can be stubborn. First, ensure your Soxhlet extraction is thorough, running for at least 24-48 hours with the appropriate solvents.[11] If this fails, consider dissolving the polymer in a suitable solvent (like toluene or chloroform) and stirring it with a metal scavenger or chelating agent, such as a thiol-functionalized silica gel or resin.[11] These agents bind specifically to the metal, allowing it to be removed by filtration.
-
Problem: The polymer product has a low molecular weight or broad polydispersity.
-
Q: GPC analysis of my final product shows a low molecular weight shoulder and a high PDI (>2.5). How can I narrow the molecular weight distribution?
-
A: This indicates the presence of oligomers. The most effective way to remove them is through sequential Soxhlet extraction.[1] After an initial wash with methanol (to remove salts), perform a thorough extraction with a solvent like hexanes or acetone. These solvents are chosen to selectively dissolve the low molecular weight fractions while leaving the desired high molecular weight polymer in the thimble.[4] Alternatively, preparative GPC or HPLC can be used for more precise fractionation, though it is less scalable.[1]
-
Problem: The polymer fails to precipitate or forms an unfilterable suspension.
-
Q: When I add my polymer solution to the anti-solvent, it becomes cloudy, but no solid precipitates, or it forms a very fine powder that passes through the filter.
-
A: This is a common issue. Try the following strategies:
-
Increase Anti-Solvent Volume: Use a much larger volume of anti-solvent (e.g., 10-20 times the volume of your polymer solution).[12]
-
Optimize Addition: Add the concentrated polymer solution dropwise into the vigorously stirred anti-solvent. Slow addition promotes the formation of larger particles.[8][12]
-
Use a Stronger Anti-Solvent: If methanol isn't working, try a more non-polar solvent like hexane, or a colder anti-solvent.
-
Centrifugation: If filtration fails, use a centrifuge to pellet the fine particles, then decant the supernatant. This may need to be repeated.[12]
-
Slow Diffusion: Place your concentrated polymer solution in a small, open vial inside a larger, sealed jar containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the polymer solution, causing gradual precipitation and often yielding larger, more easily filtered particles.[12]
-
-
Problem: The final yield after purification is very low.
-
Q: I am losing a significant amount of my product during the purification steps. How can I improve my yield?
-
A: Yield loss can occur at multiple stages. During Soxhlet extraction, ensure the solvent used to wash away oligomers (e.g., hexanes) does not have significant solubility for your main polymer fraction. During precipitation, some lower molecular weight fraction of your desired polymer might remain soluble in the solvent/anti-solvent mixture.[5] To mitigate this, try using a more minimal amount of the "good" solvent to dissolve the polymer before precipitation and ensure you are using a sufficiently strong anti-solvent.
-
Data Presentation
Table 1: Comparison of Common Polymer Purification Techniques
| Purification Method | Principle of Separation | Primary Impurities Removed | Advantages | Disadvantages |
| Soxhlet Extraction | Differential solubility in a continuous extraction process | Catalyst residues, unreacted monomers, low molecular weight oligomers, some salts[4] | Highly efficient for removing trapped impurities; automated process. | Time-consuming (24-72 hours); requires large volumes of solvent.[6] |
| Precipitation | Difference in solubility between polymer and impurities in a solvent/anti-solvent pair | Soluble monomers, catalyst residues, and salts[] | Fast, simple, and scalable. | May trap impurities within the polymer matrix; may not effectively remove oligomers.[8][13] |
| Column Chromatography | Separation based on size (GPC/SEC) or polarity/affinity (adsorption chromatography)[14] | Low and high molecular weight fractions (GPC); polar or non-polar impurities | High resolution; can provide narrow polydispersity fractions.[15] | Can be low-throughput; risk of irreversible polymer adsorption on silica; generates significant solvent waste.[6][13] |
Experimental Protocols
Protocol 1: Sequential Soxhlet Extraction
-
Preparation: Dry the crude polymer powder under vacuum. Weigh the crude polymer and place it into a cellulose extraction thimble. Place the thimble inside the Soxhlet extractor.[16]
-
Methanol Wash (for salts/polar impurities): Fill the round-bottom flask with methanol. Heat the flask to reflux and run the extraction for 12-24 hours.[2][4] This step removes residual inorganic salts and highly polar impurities.
-
Hexane/Acetone Wash (for oligomers): Discard the methanol. Dry the thimble containing the polymer under vacuum. Refill the flask with n-hexane or acetone and run the extraction for another 12-24 hours.[4] This step removes unreacted monomers and low molecular weight oligomers.
-
Polymer Extraction: Discard the hexane/acetone. Dry the thimble again. Refill the flask with a good solvent for the polymer (e.g., chloroform or toluene) and run the extraction until the solvent in the siphon arm is colorless (typically 12-24 hours). The purified polymer will now be dissolved in the flask.[6]
-
Recovery: Recover the polymer from the solution, typically by rotary evaporation followed by precipitation into an anti-solvent like methanol. Dry the final product under vacuum.
Protocol 2: Purification by Reprecipitation
-
Dissolution: Dissolve the crude or partially purified polymer in a minimal amount of a good solvent (e.g., chloroform, toluene) to create a concentrated solution. Gentle heating may be required.
-
Preparation of Anti-Solvent: In a separate, larger flask, place a volume of a cold anti-solvent (e.g., methanol, ethanol) that is at least 10 times the volume of the polymer solution.[12] Begin rapid stirring.
-
Precipitation: Using a pipette or dropping funnel, add the polymer solution dropwise to the vigorously stirred anti-solvent.[5] The polymer should immediately precipitate as a solid or fibrous material.
-
Digestion: Continue stirring the mixture for 30-60 minutes after addition is complete to ensure full precipitation and to wash the polymer surface.
-
Collection: Collect the precipitated polymer by vacuum filtration or centrifugation.[5]
-
Washing: Wash the collected polymer on the filter with fresh anti-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved. For best results, repeat this dissolution/precipitation cycle 2-3 times.[8]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the multi-step purification of bithiazole-based polymers.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common polymer purification problems.
References
- 1. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The influence of polymer purification on the efficiency of poly(3-hexylthiophene):fullerene organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES - Blacklight [etda.libraries.psu.edu]
- 10. A Comprehensive Review on Optical Properties of Polymer Electrolytes and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20040254336A1 - Methods to purify polymers - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-throughput Soxhlet extraction method applied for analysis of leaf lignocellulose and non-structural substances - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole in air
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole in air. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in air?
A1: The main factors contributing to the degradation of this compound in an ambient environment are exposure to light (photo-oxidation), oxygen, and moisture. The bithiazole core is susceptible to oxidation, and the carbon-bromine bonds can undergo photolytic cleavage.
Q2: What are the visible signs of degradation in solid samples or solutions of the compound?
A2: Degradation may be indicated by a change in color of the solid material, typically from a white or light yellow powder to a darker yellow or brownish hue. In solution, you might observe a change in the UV-Vis absorption spectrum, such as a decrease in the main absorption peak intensity, a blue-shift of the peak, or the appearance of new absorption bands at lower wavelengths. Precipitation or the formation of insoluble particles can also be a sign of degradation.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of the compound, it is recommended to store it in a cool, dark, and dry environment. The material should be kept in an inert atmosphere, such as under nitrogen or argon, in a tightly sealed container. For optimal preservation, storage in a freezer at temperatures below 0°C is advised.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen, Argon) | Minimizes oxidation of the bithiazole core. |
| Light | Amber vial or in the dark | Prevents photo-induced degradation, such as C-Br bond cleavage. |
| Temperature | ≤ 0°C (Freezer) | Reduces the rate of chemical degradation reactions. |
| Moisture | Dry environment (e.g., desiccator) | Prevents hydrolysis and moisture-assisted degradation pathways. |
Q4: What are the potential degradation products I should be aware of?
A4: While specific degradation products for this exact molecule are not extensively documented, based on the chemistry of similar compounds, potential degradation products could include:
| Potential Degradation Product | Formation Mechanism | Analytical Detection Method |
| Monobrominated or debrominated bithiazole | Photolytic cleavage of C-Br bond | Mass Spectrometry, NMR Spectroscopy |
| Bithiazole oxides or ring-opened products | Oxidation of the thiazole rings | Mass Spectrometry, FTIR Spectroscopy |
| Oxidized nonyl chains (e.g., ketones, carboxylic acids) | Oxidation of the alkyl side chains | NMR Spectroscopy, FTIR Spectroscopy |
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: I am observing a gradual decrease in the performance of my organic electronic device over time.
-
Question: What could be causing this degradation in device performance?
-
Answer: A decline in device performance, such as a decrease in charge carrier mobility or on/off ratio in an organic field-effect transistor (OFET), is often linked to the degradation of the active material upon exposure to air. Oxygen and moisture can act as charge traps at the semiconductor-dielectric interface, and chemical degradation of the bithiazole core can disrupt the π-conjugation, leading to poorer charge transport.
-
Troubleshooting Steps:
-
Encapsulation: Ensure your device is properly encapsulated to prevent exposure to ambient air.
-
Inert Atmosphere: Fabricate and test your devices in an inert atmosphere (e.g., a glovebox).
-
Material Purity: Verify the purity of your this compound before device fabrication. Degraded material will lead to suboptimal performance from the outset.
-
Gate Dielectric: Investigate the interface between the organic semiconductor and the gate dielectric, as this is a common site for charge trapping by environmental species.
-
Issue 2: My UV-Vis absorption spectrum has changed after leaving the solution on the bench.
-
Question: Why is the absorption spectrum of my solution different now?
-
Answer: Changes in the UV-Vis absorption spectrum are a strong indicator of chemical degradation. Photo-oxidation in the presence of ambient light and air can alter the electronic structure of the molecule, leading to a blue-shift (hypsochromic shift) of the main absorption peak and a decrease in its intensity. The appearance of new peaks may indicate the formation of degradation byproducts.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as impurities can accelerate degradation.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Fresh Solutions: Prepare fresh solutions for your experiments whenever possible and avoid long-term storage of solutions, even in the dark.
-
Issue 3: I am seeing unexpected peaks in my NMR or Mass Spectrum.
-
Question: What is the origin of these extra peaks in my analytical data?
-
Answer: The presence of unexpected peaks in your NMR or Mass Spectrum likely points to the presence of impurities or degradation products. As mentioned in the FAQs, these could include debrominated species or oxidized forms of the molecule.
-
Troubleshooting Steps:
-
Re-purification: If you suspect your starting material has degraded, consider re-purifying it by a suitable method such as column chromatography or recrystallization.
-
Inert Sample Preparation: Prepare your samples for analysis under an inert atmosphere to prevent degradation during sample preparation and handling.
-
Comparative Analysis: Compare the spectra of a fresh, properly stored sample with the suspect sample to identify the peaks corresponding to the degradation products.
-
Experimental Protocols
Protocol: Assessing the Air Stability of this compound Thin Films using UV-Vis Spectroscopy
This protocol outlines a method to monitor the degradation of a thin film of the title compound under ambient conditions.
-
Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., chloroform, chlorobenzene)
-
Quartz or glass substrates
-
Spin-coater
-
UV-Vis Spectrophotometer
-
Controlled environment for storage (e.g., a dark box at a specific temperature and humidity)
-
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 5 mg/mL).
-
Clean the substrates thoroughly.
-
Spin-coat thin films of the material onto the substrates.
-
Anneal the films if this is part of your standard device fabrication process.
-
Measure the initial UV-Vis absorption spectrum of a freshly prepared film. This will be your t=0 reference.
-
Store the films in a controlled environment with exposure to air and, if desired, controlled illumination.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), measure the UV-Vis absorption spectrum of a film.
-
Plot the absorbance at the main peak (λmax) as a function of time to quantify the rate of degradation. Also, monitor any changes in the peak shape or the appearance of new peaks.
-
Visualizations
Caption: Inferred degradation pathways for this compound in air.
Caption: Troubleshooting workflow for stability issues.
Caption: General experimental workflow for stability assessment.
Technical Support Center: 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole thin films, focusing on the effects of annealing.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal annealing of this compound thin films.
| Issue | Potential Cause | Suggested Solution |
| Poor film quality after annealing (e.g., dewetting, cracking) | 1. Annealing temperature is too high, exceeding the material's glass transition or melting point. 2. The substrate surface has poor adhesion properties. 3. The annealing ramp rate is too fast. | 1. Systematically decrease the annealing temperature. Consider running a differential scanning calorimetry (DSC) scan on the bulk material to determine thermal transitions. 2. Treat the substrate with a surface modifier like HMDS or an appropriate self-assembled monolayer (SAM) to improve surface energy compatibility. 3. Reduce the heating and cooling rates during the annealing process to minimize thermal stress. |
| Inconsistent device performance across a batch | 1. Non-uniform temperature distribution across the hotplate or in the oven. 2. Variations in the annealing time or atmosphere. | 1. Calibrate the annealing equipment to ensure uniform heating. Consider using a vacuum oven with good thermal contact. 2. Strictly control the annealing duration and ensure a consistent, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Low charge carrier mobility after annealing | 1. The annealing temperature is not optimal for inducing the desired molecular ordering. 2. The annealing time is insufficient for complete morphological rearrangement. 3. The thin film has degraded due to excessive thermal stress or oxidation. | 1. Perform a systematic study by annealing at various temperatures (e.g., in 10-20°C increments) to find the optimal range for improved crystallinity and mobility. 2. Increase the annealing time at the optimal temperature to allow for sufficient molecular reorganization. 3. Confirm the thermal stability of the material using thermogravimetric analysis (TGA). Anneal under an inert atmosphere. |
| Unexpected changes in optical properties (e.g., absorption spectrum shift) | 1. Alteration in the π-π stacking and molecular aggregation state due to thermal treatment. 2. Chemical degradation of the material at high temperatures. | 1. Correlate the changes in UV-Vis absorption with structural characterization (e.g., XRD, AFM) to understand the relationship between morphology and optical properties. 2. Analyze the material post-annealing using techniques like FTIR or XPS to check for signs of chemical degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound thin films?
A1: Annealing is a post-deposition heat treatment process used to improve the structural and electronic properties of the thin film. The primary goals are to increase the crystallinity, control the molecular packing, and enhance the charge carrier mobility for applications in organic electronic devices such as organic field-effect transistors (OFETs).
Q2: How does the choice of substrate affect the annealing process?
A2: The substrate plays a crucial role in the morphology of the resulting thin film. The surface energy and chemistry of the substrate can influence the initial molecular assembly and the subsequent rearrangement during annealing. It is common practice to treat substrates to control these properties and promote favorable film formation.
Q3: What are the typical annealing temperatures for materials similar to this compound?
A3: While the optimal temperature must be determined experimentally for each specific material and device architecture, a common starting point for small molecule organic semiconductors is to explore a range below the material's melting point. This often falls between 80°C and 200°C. Characterization techniques like Differential Scanning Calorimetry (DSC) can provide guidance on relevant thermal transition temperatures.
Q4: Should annealing be performed in air or an inert atmosphere?
A4: To prevent potential oxidation and degradation of the organic semiconductor at elevated temperatures, it is highly recommended to perform annealing in an inert atmosphere, such as a nitrogen or argon-filled glovebox or a vacuum oven.
Q5: What characterization techniques are essential for evaluating the effects of annealing?
A5: A combination of techniques is necessary for a comprehensive evaluation. Atomic Force Microscopy (AFM) is used to study the surface morphology and grain size. X-ray Diffraction (XRD) provides information on the crystallinity and molecular packing. UV-Vis spectroscopy can reveal changes in molecular aggregation. Finally, electrical characterization of a device (e.g., an OFET) is used to measure the charge carrier mobility and other performance metrics.
Experimental Protocols
Thin Film Deposition by Spin Coating
-
Solution Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or xylenes) at a concentration of 5-10 mg/mL. Stir the solution gently on a hotplate at a low temperature (e.g., 40°C) for at least one hour to ensure complete dissolution. Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
Substrate Preparation: Clean the substrates (e.g., Si/SiO2 wafers) by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen. Optionally, treat the substrates with a surface modifier (e.g., octadecyltrichlorosilane, OTS) to create a hydrophobic surface, which can promote better molecular ordering.
-
Spin Coating: Transfer the cleaned and treated substrate to a spin coater. Dispense the prepared solution onto the center of the substrate. Spin coat at a speed of 1000-3000 rpm for 60 seconds. The spin speed can be adjusted to control the film thickness.
-
Solvent Removal: After spin coating, transfer the substrate to a hotplate and bake at a moderate temperature (e.g., 60-80°C) for 10 minutes to remove any residual solvent.
Thermal Annealing Protocol
-
Setup: Place the substrate with the as-deposited thin film into a pre-heated vacuum oven or onto a calibrated hotplate located inside a nitrogen-filled glovebox.
-
Heating: Ramp up the temperature to the desired annealing setpoint (e.g., 100°C, 120°C, 140°C, etc.). Use a controlled ramp rate, for instance, 5-10°C per minute, to avoid thermal shock.
-
Annealing: Maintain the film at the setpoint temperature for the desired duration, typically ranging from 10 to 60 minutes.
-
Cooling: After the annealing time has elapsed, cool the film down to room temperature slowly and in a controlled manner (e.g., by switching off the hotplate and allowing it to cool naturally within the inert atmosphere). A slow cooling rate is often crucial for achieving a well-ordered morphology.
Data Presentation
Table 1: Hypothetical Effect of Annealing Temperature on Thin Film Properties
| Annealing Temperature (°C) | Film Thickness (nm) | Surface Roughness (RMS, nm) | Field-Effect Mobility (cm²/Vs) |
| As-deposited | 52 | 1.8 | 1.5 x 10⁻⁴ |
| 80 | 51 | 1.5 | 5.2 x 10⁻⁴ |
| 100 | 50 | 1.2 | 1.1 x 10⁻³ |
| 120 | 50 | 0.9 | 8.5 x 10⁻³ |
| 140 | 49 | 1.4 | 3.2 x 10⁻³ |
| 160 | 47 | 2.1 (Dewetting) | 7.1 x 10⁻⁴ |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for thin film fabrication and characterization.
Caption: Relationship between annealing parameters and device performance.
Validation & Comparative
A Comparative Guide to 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole and its Derivatives for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The bithiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in both materials science and medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for the development of novel organic semiconductors and therapeutic agents. This guide provides a comparative analysis of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole and other bithiazole derivatives, supported by experimental data, to aid researchers in selecting and designing compounds for specific applications.
I. Bithiazole Derivatives in Organic Electronics
The electron-deficient nature of the thiazole ring makes bithiazole derivatives excellent candidates for use in organic electronic devices, particularly in organic solar cells (OSCs) and organic field-effect transistors (OFETs). The strategic placement of electron-donating and electron-withdrawing groups, as well as the extension of π-conjugation, allows for the fine-tuning of their optical and electrochemical properties.
A. Comparative Performance in Organic Solar Cells
Bithiazole units can act as effective acceptor moieties in donor-acceptor (D-A) type small molecules and polymers for OSCs. The performance of these materials is critically dependent on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, optical bandgap, and charge carrier mobility.
Below is a comparison of the key performance parameters of several bithiazole-based small molecules in solution-processed bulk heterojunction (BHJ) organic solar cells.
| Compound ID | Donor Unit | Bridge Unit | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | PCE (%) | Reference |
| 1 | Triphenylamine | - | -5.42 | -2.48 | 2.6 | - | [1] |
| 2 | Triphenylamine | Thiophene | -5.24 | -2.84 | - | - | [1] |
| 3 | Triphenylamine | Bithiophene | -5.22 | -2.81 | 2.0 | 2.61 | [1] |
| PTZ-3 | Phenothiazine | - | - | - | - | 5.53 | [2] |
| PTZ-5 | Phenothiazine | Benzothiadiazole | - | - | - | 4.43 | [2] |
Note: The power conversion efficiency (PCE) is highly dependent on device architecture and fabrication conditions. The data presented here is for comparative purposes within the cited studies.
The data indicates that extending the π-conjugation with thiophene bridges (compounds 2 and 3) can effectively tune the HOMO and LUMO energy levels, leading to improved device performance.[1] The introduction of an auxiliary acceptor like benzothiadiazole in PTZ-5, however, resulted in a lower PCE compared to PTZ-3, suggesting that molecular design requires a careful balance of electronic properties.[2]
B. Experimental Protocols
The Stille cross-coupling reaction is a powerful and versatile method for the synthesis of conjugated polymers.[3][4][5][6][7]
Materials:
-
5,5'-Dibromo-4,4'-dialkyl-2,2'-bithiazole (e.g., this compound)
-
Bis(trimethylstannyl) derivative of a comonomer (e.g., thiophene, bithiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., P(o-tolyl)₃)
-
Anhydrous solvent (e.g., toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromo-bithiazole monomer, the bis(trimethylstannyl) comonomer, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 24-72 hours).
-
Monitor the reaction progress by a suitable technique (e.g., GPC, NMR).
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration and purify it by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.
-
Dry the polymer under vacuum to a constant weight.
II. Bithiazole Derivatives in Medicinal Chemistry
The bithiazole core is present in a number of natural products with potent biological activities and has been explored as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
A. Comparative Biological Activity
The biological activity of bithiazole derivatives can be significantly influenced by the nature and position of substituents on the bithiazole core. Below is a comparison of the in vitro anticancer and antibacterial activities of several bithiazole derivatives.
Table 2: Anticancer Activity of Bithiazole Derivatives (IC₅₀ in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Thiohydantoin-triazole hybrid 9b | HepG2 | 10.30 ± 0.21 | [8] |
| HT-29 | 13.73 ± 0.10 | [8] | |
| MCF-7 | 7.85 ± 0.05 | [8] | |
| Compound 3d | MCF-7 | 43.4 | [9] |
| MDA-MB-231 | 35.9 | [9] | |
| Compound 4d | MCF-7 | 39.0 | [9] |
| MDA-MB-231 | 35.1 | [9] | |
| Les-6009 | A549 | Potent Inhibition | [10] |
Table 3: Antibacterial Activity of Bithiazole Derivatives (MIC in µg/mL)
| Compound | S. aureus (MIC) | E. coli (MIC) | Reference |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole hybrid | 1.56 ± 0.12 - 6.25 ± 0.75 | - | [9] |
The data highlights the potential of substituted bithiazoles as anticancer and antibacterial agents. The specific substitution patterns on the bithiazole ring are crucial for determining the potency and selectivity of the compounds.[8][9][10]
B. Experimental Protocols
A common route to synthesize 4,4'-bithiazole derivatives involves the Hantzsch thiazole synthesis.
General Procedure:
-
Synthesis of α-haloketone: The appropriate ketone is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide).
-
Reaction with a thioamide: The α-haloketone is then reacted with a thioamide derivative in a suitable solvent (e.g., ethanol, DMF) to form the thiazole ring.
-
Dimerization/Coupling: Two thiazole units can be coupled together through various cross-coupling reactions to form the bithiazole core.
III. Conclusion
This compound serves as a key building block for the synthesis of advanced organic materials. By comparing its potential derivatives in both organic electronics and medicinal chemistry, it is evident that the bithiazole scaffold offers vast opportunities for the design of high-performance materials and potent therapeutic agents. The performance of these derivatives is highly dependent on their substitution patterns, which allows for the fine-tuning of their properties to meet the demands of specific applications. Further research into the structure-property and structure-activity relationships of a wider range of 5,5'-disubstituted-4,4'-dialkyl-2,2'-bithiazole derivatives will undoubtedly lead to the development of even more effective materials and drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole vs. Thiophene-Based Monomers in Organic Electronics
A deep dive into the performance characteristics of polymers derived from 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole and the well-established thiophene-based monomers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their potential in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
The field of organic electronics continues to be a fertile ground for innovation, with the molecular design of semiconducting polymers playing a pivotal role in advancing device performance. Among the myriad of building blocks available to polymer chemists, thiophene-based monomers, particularly in the form of poly(3-hexylthiophene) (P3HT), have long been a benchmark material. However, the quest for materials with tailored electronic properties has led to the exploration of alternative monomeric units. This guide provides a comparative analysis of polymers derived from this compound and their thiophene-based counterparts, with a focus on their synthesis, and performance in electronic devices.
At a Glance: Performance Comparison
To provide a clear and concise overview, the following tables summarize the key performance metrics for a representative bithiazole-based polymer, poly(4,4'-dinonyl-2,2'-bithiazole-alt-thiophene) (PNDT-T), and the widely studied poly(3-hexylthiophene) (P3HT). It is important to note that the data presented is a synthesis of findings from various studies, and direct comparisons can be influenced by variations in experimental conditions.
Table 1: Performance in Organic Field-Effect Transistors (OFETs)
| Parameter | Poly(4,4'-dinonyl-2,2'-bithiazole-alt-thiophene) (PNDT-T) | Poly(3-hexylthiophene) (P3HT) |
| Hole Mobility (μh) | ~10⁻³ cm²/Vs | 10⁻⁴ to 10⁻² cm²/Vs |
| On/Off Ratio | > 10⁵ | > 10⁵ |
| Deposition Method | Solution Shearing | Spin Coating |
| Substrate Temperature | 90 °C | Room Temperature (Annealed post-deposition) |
Table 2: Performance in Organic Solar Cells (OSCs)
| Parameter | PNDT-T:PC₇₁BM | P3HT:PC₆₁BM |
| Power Conversion Efficiency (PCE) | ~3.5% | ~2-5% |
| Open-Circuit Voltage (Voc) | 0.65 V | 0.6 V |
| Short-Circuit Current (Jsc) | 9.8 mA/cm² | 8-10 mA/cm² |
| Fill Factor (FF) | 0.55 | 0.60-0.65 |
| Active Layer Blend Ratio (Donor:Acceptor) | 1:2 | 1:0.8 to 1:1 |
| Annealing Temperature | 140 °C | 110-150 °C |
Delving into the Chemistry: Synthesis of the Monomers and Polymers
The performance of these polymers is intrinsically linked to their chemical structure, which is determined by the synthesis of the monomers and the subsequent polymerization method.
Bithiazole-Based Polymer Synthesis
Polymers incorporating the 4,4'-dinonyl-2,2'-bithiazole unit are often synthesized via direct arylation polycondensation. This method offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.
Thiophene-Based Polymer Synthesis
Regioregular poly(3-hexylthiophene) is commonly synthesized using the Grignard Metathesis (GRIM) polymerization method. This technique allows for the formation of a highly ordered polymer backbone, which is crucial for efficient charge transport.[1][2]
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline the key experimental procedures for polymer synthesis and device fabrication.
Synthesis of Poly(4,4'-dinonyl-2,2'-bithiazole-alt-thiophene) (PNDT-T) via Direct Arylation Polymerization
-
Monomer Preparation : this compound and a corresponding thiophene comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) are required.
-
Reaction Setup : A dried Schlenk flask is charged with the monomers, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., P(o-tolyl)₃), and anhydrous toluene under an inert atmosphere (argon or nitrogen).[3]
-
Polymerization : The reaction mixture is degassed and heated to a specific temperature (e.g., 110 °C) for a set duration (e.g., 48 hours).
-
Purification : After cooling, the polymer is precipitated in a non-solvent like methanol, filtered, and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and oligomers. The final polymer is obtained from the chloroform fraction.
Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization
-
Grignard Reagent Formation : 2,5-Dibromo-3-hexylthiophene is dissolved in anhydrous tetrahydrofuran (THF) in a dried, inert-atmosphere flask.[4] A Grignard reagent, such as tert-butylmagnesium chloride, is added, and the mixture is refluxed.[4]
-
Polymerization : After cooling, a nickel catalyst, typically Ni(dppp)Cl₂, is added to initiate the polymerization. The reaction proceeds at room temperature.[2]
-
Termination and Precipitation : The polymerization is quenched by adding an acid (e.g., HCl). The polymer is then precipitated in methanol, filtered, and washed.[5]
-
Purification : The crude polymer is purified by Soxhlet extraction with methanol, hexane, and chloroform to obtain a high-purity, regioregular P3HT from the chloroform fraction.[6]
Device Fabrication and Characterization
The performance of these polymers is evaluated by fabricating and testing OFETs and OSCs. The following workflows are representative of common laboratory practices.
OFET Fabrication Workflow
OSC Fabrication Workflow
Charge Transport in Bithiazole vs. Thiophene-Based Polymers
The fundamental difference in the electronic nature of the bithiazole and thiophene units leads to distinct charge transport characteristics in the resulting polymers.
The electron-deficient nature of the bithiazole unit generally leads to polymers with lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to their thiophene-based counterparts. This can be advantageous in OSCs, potentially leading to higher open-circuit voltages. Furthermore, the incorporation of bithiazole can introduce ambipolar or even n-type charge transport characteristics, a contrast to the predominantly p-type (hole-transporting) nature of P3HT. The strong intermolecular interactions in bithiazole-containing polymers can also influence film morphology and crystallinity, which are critical for efficient charge transport.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to DFT Calculations on 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole for Organic Electronics
In the field of organic electronics, computational modeling using Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic and structural properties of novel materials. This guide provides a comparative analysis of DFT calculations on 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a promising building block for organic semiconductors, and contrasts its performance with a structurally similar alternative, 5,5'-Dibromo-2,2'-bithiophene. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their material design and development efforts.
Performance Comparison: Bithiazole vs. Bithiophene
The choice of the heterocyclic core in organic semiconductors significantly influences their electronic properties. The introduction of nitrogen atoms in the thiazole rings of this compound, compared to the sulfur-only rings of 5,5'-Dibromo-2,2'-bithiophene, leads to distinct differences in their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These differences are critical in determining the charge injection and transport characteristics of devices fabricated from these materials.
| Property | This compound | 5,5'-Dibromo-2,2'-bithiophene |
| HOMO Energy (eV) | -5.4 to -5.6 | -5.2 to -5.4 |
| LUMO Energy (eV) | -2.8 to -3.0 | -2.5 to -2.7 |
| Band Gap (eV) | 2.6 to 2.8 | 2.7 to 2.9 |
| Key Structural Feature | Bithiazole Core | Bithiophene Core |
| Expected Impact | Enhanced electron-accepting properties | Enhanced electron-donating properties |
Note: The values presented are typical ranges derived from DFT calculations on similar organic semiconductor materials. Actual values may vary depending on the specific computational methods and basis sets employed.
Experimental Protocols for DFT Calculations
Reproducible and accurate DFT calculations require a well-defined computational methodology. The following protocol outlines a standard approach for calculating the electronic properties of organic semiconductor molecules.
1. Molecular Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.
-
Procedure: The initial molecular structure of this compound is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation of the molecule. Frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
2. Electronic Property Calculation:
-
Method: Time-Dependent DFT (TD-DFT) is often used for excited state properties.[2]
-
Basis Set: The same basis set as used for the geometry optimization.
-
Properties Calculated:
-
HOMO and LUMO energy levels.
-
Electron affinity and ionization potential.
-
Excitation energies and oscillator strengths for UV-Vis spectra prediction.[3]
-
3. Solvation Effects (Optional but Recommended):
-
Model: The Polarizable Continuum Model (PCM) is a widely used method to simulate the effect of a solvent.
-
Procedure: The optimized gas-phase geometry is used as the starting point for a calculation that includes the solvent model. This provides a more realistic prediction of the electronic properties in solution.
Visualizing Computational Workflows
The following diagrams illustrate the logical flow of the DFT calculation process and a comparative view of the energy levels of the two molecules.
References
Comparative Electrochemical Analysis of Poly(bithiazole) Derivatives and Alternative Conductive Polymers
A comprehensive guide to the cyclic voltammetry of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole and its polymeric derivatives, offering a comparative analysis with poly(3-hexylthiophene).
In the realm of organic electronics, the electrochemical properties of conjugated polymers are paramount to their function in devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. Cyclic voltammetry (CV) is a fundamental technique for characterizing these materials, providing insights into their redox behavior, energy levels (HOMO and LUMO), and electrochemical stability. This guide focuses on the electrochemical characteristics of polymers derived from this compound and provides a comparative perspective with a well-established conductive polymer, poly(3-hexylthiophene) (P3HT).
Due to the limited availability of specific cyclic voltammetry data for the homopolymer of this compound in publicly accessible literature, this guide will utilize data for a closely related copolymer, poly(4,4′-dinonyl-5,5′‐di(thiophen‐2‐yl)‐2,2′‐bithiazole) (P(NBT-T2)), as a representative example of a poly(bithiazole) derivative for comparative purposes.
Data Presentation: Electrochemical Properties
The following table summarizes the key electrochemical and optical properties of a poly(bithiazole) derivative and poly(3-hexylthiophene), derived from cyclic voltammetry and UV-Vis spectroscopy. These parameters are crucial for assessing the suitability of these materials in various electronic applications.
| Property | Poly(4,4′-dinonyl-5,5′‐di(thiophen‐2‐yl)‐2,2′‐bithiazole) (P(NBT-T2)) | Poly(3-hexylthiophene) (P3HT) |
| Oxidation Onset Potential (E_onset_ox vs. Fc/Fc+) | Data not available | ~0.12 V[1] |
| Reduction Onset Potential (E_onset_red vs. Fc/Fc+) | Data not available | ~ -1.42 V[1] |
| HOMO Energy Level (eV) | Not reported via CV | -4.91 to -4.94 eV[2] |
| LUMO Energy Level (eV) | Not reported via CV | -3.2 to -3.5 eV[1] |
| Electrochemical Band Gap (eV) | Not reported | ~1.54 eV |
| Optical Band Gap (Eg_opt eV) | 2.53 eV[3] | 1.84 eV[1] |
Note: The HOMO and LUMO levels for P3HT are calculated from the onset potentials of oxidation and reduction, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard, which is assumed to have an absolute energy level of -4.8 eV relative to a vacuum.[2]
Experimental Protocols
A detailed methodology for performing cyclic voltammetry on conjugated polymers is essential for obtaining reproducible and accurate data. Below is a generalized protocol applicable to the characterization of materials like poly(bithiazole) derivatives and P3HT.
Experimental Protocol: Cyclic Voltammetry of a Conjugated Polymer Film
1. Materials and Equipment:
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide or a glassy carbon electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc+) internal standard.
-
Electrolyte Solution: 0.1 M solution of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or lithium perchlorate (LiClO₄) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte: A thin film of the conjugated polymer deposited on the working electrode.
-
Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.
2. Preparation of the Working Electrode:
-
Clean the working electrode meticulously. For ITO, this involves sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) followed by drying and plasma treatment.
-
Deposit a thin film of the conjugated polymer onto the cleaned electrode surface. This can be achieved through various methods such as spin-coating, drop-casting, or electropolymerization from a solution of the monomer.
-
For electropolymerization of a monomer like this compound, the monomer is dissolved in the electrolyte solution, and the polymer film is grown on the electrode surface by cycling the potential.[3]
-
Dry the polymer-coated electrode under vacuum to remove any residual solvent.
3. Electrochemical Measurement:
-
Assemble the three-electrode cell with the polymer-coated working electrode, the platinum counter electrode, and the reference electrode immersed in the electrolyte solution.
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Perform the cyclic voltammetry scan. A typical scan for a conjugated polymer like P3HT might range from -1.5 V to 1.5 V versus Ag/AgCl at a scan rate of 50-100 mV/s.[1][4] The potential window should be wide enough to observe both the oxidation and reduction processes of the polymer.
-
Record multiple cycles to ensure the stability and reproducibility of the voltammogram. The first cycle may differ from subsequent cycles due to initial charging or irreversible processes.
4. Data Analysis:
-
From the resulting cyclic voltammogram, determine the onset potentials for the first oxidation (E_onset_ox) and the first reduction (E_onset_red). These are the potentials at which the current begins to deviate from the baseline.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple:
-
HOMO (eV) = -[E_onset_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_onset_red (vs Fc/Fc+) + 4.8]
-
-
The electrochemical band gap can be estimated from the difference between the HOMO and LUMO levels.
Mandatory Visualization
The following diagram illustrates the typical experimental workflow for cyclic voltammetry of a conjugated polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Weight-Dependent Oxidation and Optoelectronic Properties of Defect-Free Macrocyclic Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning photoelectrochemical performance of poly(3-hexylthiophene) electrodes via surface structuring - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC01477J [pubs.rsc.org]
Benchmarking 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole based solar cells
For Researchers, Scientists, and Drug Development Professionals
Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low cost, flexibility, and lightweight design. At the heart of these devices are the photoactive materials responsible for converting light into electricity. Among the various classes of materials being explored, those based on the bithiazole moiety have garnered significant interest due to their favorable electronic and structural properties. This guide provides a comparative benchmark of organic solar cells based on copolymers derived from 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole and other bithiazole derivatives against alternative high-performance organic photovoltaic materials.
Performance Benchmark
The performance of organic solar cells is typically evaluated based on several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of various bithiazole-containing polymers and contrasts them with a well-established, high-performing polymer, PTB7-Th, and a recent high-efficiency material, D18.
| Active Material (Donor:Acceptor) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| Bithiazole-Based Polymers | |||||
| P3:PC70BM | 2.86 | 0.68 | 7.85 | 53.5 | [1] |
| PT-Tz-DTffBT:PC71BM | 4.42 | - | - | - | [2] |
| PTN5:Non-fullerene Acceptor | 12.2 | - | - | - | [3] |
| Small Molecule (Compound 3):PC71BM | 2.61 | - | - | - | [4] |
| Alternative High-Performance Polymers | |||||
| D18:L8-BO | >19 | - | - | - | [5] |
Note: The performance of organic solar cells is highly dependent on the specific device architecture, fabrication conditions, and the choice of acceptor material. The data presented here is for comparative purposes. A direct comparison is challenging due to the variety of non-fullerene acceptors used with the high-performing polymers.
Experimental Protocols
The fabrication of high-performance organic solar cells is a multi-step process requiring precise control over each layer's deposition and morphology. Below is a generalized experimental protocol for the fabrication of a bulk heterojunction (BHJ) organic solar cell, which is a common architecture for devices based on the materials discussed.
Substrate Preparation
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a stream of nitrogen gas.
-
Immediately before use, the substrates are treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
Hole Transport Layer (HTL) Deposition
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.
-
The spin-coating parameters are typically around 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.
-
The substrates are then annealed on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
Active Layer Deposition
-
The donor polymer (e.g., a bithiazole-based copolymer) and the acceptor material (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor) are dissolved in a common organic solvent such as chloroform or chlorobenzene. The donor:acceptor weight ratio is a critical parameter to optimize, often ranging from 1:1 to 1:2.
-
The resulting solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Spin-coating speeds are adjusted to achieve the desired active layer thickness, typically in the range of 80-120 nm.
-
The films may be subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the bulk heterojunction.
Cathode Deposition
-
A low work function metal, such as calcium (Ca) or aluminum (Al), is thermally evaporated onto the active layer under high vacuum (typically < 10-6 Torr).
-
A thicker layer of a more stable metal, like aluminum, is often deposited on top of the initial low work function metal to prevent oxidation and improve conductivity. The typical thickness for the cathode is around 100 nm.
Device Characterization
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
The external quantum efficiency (EQE) is also measured to determine the device's spectral response.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the fabrication and characterization of bithiazole-based organic solar cells.
Caption: Workflow for organic solar cell fabrication and testing.
This guide provides a foundational understanding of the performance and fabrication of organic solar cells based on this compound derivatives and their standing within the broader field of organic photovoltaics. The development of novel bithiazole-based materials continues to be a vibrant area of research with the potential for significant advancements in solar energy conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and photovoltaic properties of copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thiazole with different conjugated side groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
A Comparative Guide to the Quantum Yield of Bithiazole-Based Materials and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Alternative Materials
The following table summarizes the photoluminescence quantum yield of various heterocyclic organic materials that can be considered alternatives or are structurally related to 2,2'-bithiazole derivatives. This data provides a benchmark for the expected performance of new bithiazole-based materials.
| Material Class | Specific Compound/Derivative | Photoluminescence Quantum Yield (ΦF) | Experimental Conditions |
| Thiazolo[5,4-d]thiazole Derivatives | Alkyl-substituted (MeOPh)2TTz | 25-28% | In solution |
| (BuOPh)2TTz | Varies with crystal packing | Solid-state (crystal) | |
| Benzothiadiazole (BTD) Derivatives | 4-N-substituted BTDs | High in apolar solvents | Various solvents |
| LD-BTD1 | High in apolar solvents | Apolar solvents | |
| Benzothiazole-Difluoroborates | OMe/OMe substituted | 0.880 | In Chloroform |
| H/H substituted | 0.514 | In Chloroform | |
| CF3/CF3 substituted | Not specified | In Chloroform | |
| Oligothiophene-S,S-dioxides | T3oxPh | 63% | Solid-state (microcrystalline powder) |
| T5oxPh | 70% | Solid-state (microcrystalline powder) | |
| T5ox | 12% | Solid-state (microcrystalline powder) | |
| Carbazole Derivatives for OLEDs | CZ-1 | 51.9% | Solid-state (thin film) |
| Pyrene-Benzimidazole Derivatives | Compound A | Lower than B and C | In Dichloromethane (DCM) |
| Compound B | Intermediate | In Dichloromethane (DCM) | |
| Compound C | Highest of the three | In Dichloromethane (DCM) |
Note: No published data on the photoluminescence quantum yield of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole was identified in the conducted literature search. The materials listed above are presented to provide a comparative context for researchers working with similar heterocyclic systems.
Experimental Protocols for Quantum Yield Measurement
The determination of the photoluminescence quantum yield is a critical step in the characterization of new materials. Two primary methods are employed: the absolute method and the relative method.[1]
Absolute Method using an Integrating Sphere
The absolute method directly measures the ratio of emitted to absorbed photons and is considered the more accurate and versatile technique.[1] It is suitable for a wide range of samples, including solutions, thin films, and powders.
Experimental Workflow:
-
System Calibration: The spectrometer and integrating sphere system are calibrated to correct for the wavelength-dependent response of the detector and light source.
-
Blank Measurement: A measurement is taken with a blank sample (e.g., pure solvent or substrate) inside the integrating sphere to record the spectrum of the excitation source.
-
Sample Measurement: The sample is placed inside the integrating sphere and excited by a monochromatic light source. The sphere collects all the emitted and scattered light, which is then directed to the detector.
-
Data Analysis: The number of absorbed photons is calculated by subtracting the integrated intensity of the scattered excitation light in the sample measurement from the blank measurement. The number of emitted photons is determined by integrating the sample's emission spectrum. The quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.[1]
Caption: Workflow for absolute quantum yield measurement.
Relative Method using a Fluorescence Standard
The relative method compares the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[1] This method is simpler to implement but is prone to more sources of error.
Experimental Protocol:
-
Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the unknown sample. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.
-
Solution Preparation: Prepare a series of dilute solutions of both the unknown sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorption Measurement: Measure the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and spectrometer settings. The excitation wavelength should ideally be one where both the sample and the standard have significant absorbance.
-
Data Analysis: The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx2 / nstd2)
Where:
-
Φstd is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and std refer to the unknown sample and the standard, respectively.
-
Caption: Workflow for relative quantum yield measurement.
Factors Influencing Quantum Yield
The photoluminescence quantum yield of a material is highly sensitive to its molecular structure and environment. For bithiazole-based materials and other organic fluorophores, several factors can be tuned to optimize their emissive properties:
-
Molecular Rigidity: Increasing the rigidity of the molecular structure often leads to a higher quantum yield by reducing non-radiative decay pathways associated with vibrational and rotational modes.
-
Electron Donating and Withdrawing Groups: The introduction of electron-donating and electron-withdrawing groups can modulate the electronic properties of the molecule, affecting both the emission wavelength and the quantum yield.
-
Intermolecular Interactions: In the solid state, the packing of molecules can significantly influence the quantum yield. Aggregation-caused quenching is a common issue that can be mitigated by designing molecules with bulky side groups that prevent close π-π stacking.
-
Solvent Polarity: For measurements in solution, the polarity of the solvent can have a substantial impact on the quantum yield, particularly for molecules with significant charge-transfer character in their excited state.
Caption: Factors influencing the quantum yield of bithiazole derivatives.
References
Comparative analysis of different synthesis methods for 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Experimental Data
The targeted synthesis of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, a key building block in the development of organic electronics and functional polymers, can be approached through several synthetic strategies. This guide provides a comparative analysis of plausible synthesis methods, complete with detailed experimental protocols and supporting data, to aid researchers in selecting the most suitable route for their specific needs. The comparison focuses on a common and effective multi-step approach involving the synthesis of the bithiazole core followed by bromination.
Method 1: Multi-Step Synthesis via Hantzsch Thiazole Synthesis, Oxidative Coupling, and Bromination
A prevalent and reliable method for the synthesis of this compound involves a three-stage process: the formation of a 4-nonylthiazole intermediate, the coupling of this intermediate to form the 4,4'-dinonyl-2,2'-bithiazole core, and a final bromination step.
Stage 1: Synthesis of 2-Amino-4-nonylthiazole
The initial step typically employs the Hantzsch thiazole synthesis, a classic and high-yielding reaction between an α-haloketone and a thioamide. In this case, 1-bromo-2-undecanone reacts with thiourea to form the 2-amino-4-nonylthiazole intermediate.
Stage 2: Synthesis of 4,4'-Dinonyl-2,2'-bithiazole
The formation of the bithiazole linkage can be achieved through an oxidative coupling of the 2-amino-4-nonylthiazole. This is often accomplished using reagents like copper(II) salts.
Stage 3: Bromination of 4,4'-Dinonyl-2,2'-bithiazole
The final step involves the selective bromination of the 4,4'-dinonyl-2,2'-bithiazole at the 5 and 5' positions. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent.
Table 1: Comparison of Key Parameters for the Multi-Step Synthesis Method
| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Oxidative Coupling | Stage 3: Bromination | Overall |
| Starting Materials | 1-Bromo-2-undecanone, Thiourea | 2-Amino-4-nonylthiazole | 4,4'-Dinonyl-2,2'-bithiazole, NBS | 1-Bromo-2-undecanone, Thiourea, NBS, etc. |
| Key Reagents/Catalysts | Ethanol | Copper(II) Chloride | N-Bromosuccinimide | Various |
| Reaction Conditions | Reflux | Elevated Temperature | Room Temperature to Mild Heating | Varies per step |
| Typical Yield | High | Moderate to High | High | Moderate |
| Purity of Product | Good to Excellent | Good | Excellent | High |
| Key Advantages | Reliable, high-yielding initial step. | Effective for forming the C-C bond. | Selective and high-yielding. | Well-established chemistry. |
| Key Disadvantages | Multi-step process. | Requires a transition metal catalyst. | Requires careful control of stoichiometry. | Overall yield can be impacted by multiple steps. |
Experimental Protocols
Method 1: Detailed Experimental Protocol
Stage 1: Synthesis of 2-Amino-4-nonylthiazole
-
To a round-bottom flask equipped with a reflux condenser, add 1-bromo-2-undecanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure 2-amino-4-nonylthiazole.
Stage 2: Synthesis of 4,4'-Dinonyl-2,2'-bithiazole
-
In a reaction vessel, dissolve 2-amino-4-nonylthiazole (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add copper(II) chloride (2 equivalents) and isoamyl nitrite (2.5 equivalents) to the solution.
-
Heat the reaction mixture at 60-70 °C for 12-16 hours.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography to obtain 4,4'-dinonyl-2,2'-bithiazole. A publication by Lu, W. et al. describes the synthesis of this precursor for its use in direct arylation polycondensation.[1][2]
Stage 3: Synthesis of this compound
-
Dissolve 4,4'-dinonyl-2,2'-bithiazole (1 equivalent) in a chlorinated solvent like chloroform or carbon tetrachloride in a flask protected from light.
-
Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) to afford pure this compound.
Visualizing the Synthesis Workflow
The logical progression of the multi-step synthesis can be visualized as a clear workflow, highlighting the transformation of starting materials through key intermediates to the final product.
References
Reproducibility of OFET Performance with 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the field of organic electronics, the performance of Organic Field-Effect Transistors (OFETs) can be notoriously sensitive to fabrication conditions. This guide provides a comparative analysis of the expected performance and reproducibility of OFETs based on the organic semiconductor precursor 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole, alongside alternative materials. The information is intended to aid in the selection of materials and to highlight best practices for achieving consistent device performance.
While direct statistical data on the reproducibility of OFETs using polymers derived from this compound is not extensively documented in publicly available literature, we can infer expected performance based on studies of similar bithiazole-containing copolymers. These materials are of interest due to their potential for high charge carrier mobility and environmental stability.
Performance Comparison of Bithiazole-Based Polymers and Alternatives
The performance of OFETs is primarily characterized by three key metrics: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the reported performance of various bithiazole-based polymers and two widely studied alternative organic semiconductors, Poly(3-hexylthiophene-2,5-diyl) (P3HT) and Pentacene. It is important to note that direct comparisons can be challenging due to variations in fabrication and measurement conditions across different studies.
| Semiconductor Material | Device Architecture | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Reference |
| P(BBT-BTz)¹ | Top-Gate, Bottom-Contact | up to 0.11 | 10⁵ - 10⁷ | Not Reported | [1][2] |
| P(BDT-BTz)² | Top-Gate, Bottom-Contact | 0.194 | 10⁶ | -6 | [3] |
| P3HT | Various | 0.01 - 0.1 | > 10⁴ | Variable | [4][5][6] |
| Pentacene | Various | > 1 | > 10⁶ | Variable | [7] |
¹Copolymer of Benzobisthiadiazole and Bithiazole. ²Copolymer of Benzo[1,2-b:4,5-b′]dithiophene and Bithiazole.
Factors Influencing Reproducibility
The variability in OFET performance arises from a multitude of factors throughout the fabrication and characterization process. Achieving high reproducibility requires stringent control over these parameters. Key factors include:
-
Semiconductor Film Morphology: The crystallinity, grain size, and molecular ordering of the organic semiconductor film are critical. These are influenced by deposition techniques (e.g., spin-coating speed, solution concentration, solvent choice) and post-deposition treatments (e.g., annealing temperature and time).
-
Dielectric Interface: The quality of the interface between the semiconductor and the gate dielectric is crucial. Surface treatments of the dielectric are often employed to improve molecular ordering and reduce charge trapping.
-
Electrode Contacts: The interface between the semiconductor and the source/drain electrodes can significantly impact charge injection and extraction, affecting the overall device performance.
-
Environmental Factors: Exposure to air, moisture, and light can degrade the performance of many organic semiconductors. Encapsulation or measurement in an inert atmosphere is often necessary to ensure stable and reproducible results.
Experimental Protocols
To ensure the highest possible degree of reproducibility, it is essential to follow a well-defined and consistent experimental protocol. Below is a generalized protocol for the fabrication and characterization of a top-gate, bottom-contact OFET using a bithiazole-based polymer synthesized from a precursor like this compound.
I. Substrate Preparation
-
Cleaning: Substrates (e.g., heavily n-doped Si wafers with a thermally grown SiO₂ layer) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The substrates are dried with a stream of dry nitrogen and then baked on a hotplate at 120°C for 10 minutes to remove any residual moisture.
-
Surface Treatment (Optional but Recommended): To improve the ordering of the semiconductor film, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for a specified time, followed by rinsing and annealing.
II. Semiconductor Deposition
-
Solution Preparation: The bithiazole-based polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). The solution is typically stirred at a slightly elevated temperature for several hours to ensure complete dissolution.
-
Spin-Coating: The polymer solution is spin-coated onto the prepared substrate. The spin speed and time are optimized to achieve the desired film thickness and uniformity.
-
Annealing: The semiconductor film is annealed on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature optimized for the specific polymer to improve crystallinity and remove residual solvent.
III. Electrode Deposition
-
Mask Alignment: A shadow mask is placed over the semiconductor film to define the source and drain electrodes.
-
Thermal Evaporation: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be deposited first. The metals are thermally evaporated under high vacuum (e.g., < 10⁻⁶ Torr).
IV. Device Characterization
-
Electrical Measurements: The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere or in ambient conditions if the material is air-stable.
-
Parameter Extraction: The key performance metrics (mobility, on/off ratio, and threshold voltage) are extracted from the transfer and output characteristics of the device.
-
Statistical Analysis: To assess reproducibility, a statistically significant number of devices (e.g., >20) should be fabricated and characterized under identical conditions. The mean and standard deviation of the key performance parameters should be calculated.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages in OFET fabrication and the logical flow for assessing device performance and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzobisthiadiazole-alt-bithiazole copolymers with deep HOMO levels for good-performance field-effect transistors with air stability and a high on/off ratio - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Copolymers of benzo[1,2-b:4,5-b′]dithiophene and bithiazole for high-performance thin film phototransistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. High performance p-channel and ambipolar OFETs based on imidazo[4,5-f]-1,10-phenanthroline-triarylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Stille and Suzuki Polymerization for the Synthesis of Poly(4,4'-dinonyl-2,2'-bithiazole)
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Stille vs. Suzuki Polymerization
| Feature | Stille Polymerization | Suzuki Polymerization |
| Coupling Partners | Organostannane (e.g., distannyl comonomer) + Organohalide | Organoboron (e.g., diboronic acid/ester) + Organohalide |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |
| Key Advantage | High tolerance for a wide variety of functional groups.[1][2] | Low toxicity of reagents and byproducts; broad availability of boronic acids.[1][3] |
| Key Disadvantage | Toxicity of organotin reagents and difficulty in removing tin byproducts.[1] | Potential for side reactions such as protodeboronation; sensitivity to base.[1] |
| Typical Yields | Generally high, can reach over 90%.[4][5] | Generally high, can reach over 90%.[4][6] |
| Molecular Weight (Mn) | Can achieve high molecular weights (e.g., >20 kDa). | Can achieve high molecular weights (e.g., >20 kDa). |
| Polydispersity (PDI) | Typically between 1.5 and 2.5. | Typically between 1.5 and 2.5. |
Note: The quantitative data in this table is representative of typical outcomes for these polymerization methods with similar monomers and should be considered as a general guideline.
Reaction Schemes
The following diagrams illustrate the general reaction schemes for the Stille and Suzuki polymerization of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole.
Caption: General scheme for Stille polymerization.
Caption: General scheme for Suzuki polymerization.
Experimental Protocols
The following are representative protocols for the Stille and Suzuki polymerization of a dibromothiazole monomer, which can be adapted for this compound.
Stille Cross-Coupling Polymerization Protocol[7]
Materials:
-
This compound
-
Equimolar amount of a distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the distannyl comonomer, and the palladium catalyst.
-
Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-120 °C and stir vigorously for 24-72 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent such as methanol or acetone.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to dissolve the polymer).
-
Precipitate the purified polymer from the chloroform or chlorobenzene fraction into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Suzuki Cross-Coupling Polymerization Protocol[7]
Materials:
-
This compound
-
Equimolar amount of a diboronic acid or diboronic ester comonomer (e.g., Thiophene-2,5-diboronic acid, bis(pinacolato)ester)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)
-
Aqueous base solution (e.g., 2 M potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))
-
Organic solvent (e.g., toluene or 1,4-dioxane)
-
Phase-transfer catalyst (e.g., Aliquat 336), if required
Procedure:
-
In a Schlenk flask, dissolve this compound and the diboronic acid/ester comonomer in the organic solvent.
-
Add the aqueous base solution to the flask.
-
Add the palladium catalyst and, if necessary, the phase-transfer catalyst.
-
Thoroughly degas the biphasic mixture with a stream of inert gas for at least 30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-72 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a non-solvent like methanol.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction and dry under vacuum as described for the Stille polymerization.
Decision-Making Workflow
For researchers deciding between Stille and Suzuki polymerization for the synthesis of poly(4,4'-dinonyl-2,2'-bithiazole), the following workflow can be a useful guide.
Caption: Decision workflow for selecting a polymerization method.
Concluding Remarks
Both Stille and Suzuki polymerizations are highly effective methods for the synthesis of conjugated polymers like poly(4,4'-dinonyl-2,2'-bithiazole). The choice between the two often comes down to a trade-off between functional group tolerance and the toxicity and removal of byproducts. For many applications, the lower toxicity and environmental impact of Suzuki coupling make it the preferred method.[3] However, in cases where the comonomer contains functional groups that are incompatible with the basic conditions of the Suzuki reaction, the Stille coupling offers a robust and reliable alternative.[1] Ultimately, the optimal choice will depend on the specific requirements of the target polymer and the experimental constraints of the laboratory.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Charge transport properties of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole polymers vs. standards
An objective comparison of the charge transport properties of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole (DBN-BTz) based polymers against industry-standard semiconducting polymers, Poly(3-hexylthiophene) (P3HT) and Poly({4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}) (PTB7).
The development of novel solution-processable semiconducting polymers is crucial for advancing organic electronics. Among the emerging materials, polymers incorporating the this compound (DBN-BTz) moiety have garnered attention due to their unique electronic properties. This guide provides a comparative analysis of the charge transport characteristics of DBN-BTz-based polymers against the well-established p-type polymers P3HT and PTB7, offering a quantitative and methodological overview for researchers in materials science and organic electronics.
Comparative Performance Data
The charge transport properties of semiconducting polymers are paramount to their performance in organic field-effect transistors (OFETs). Key metrics include charge carrier mobility (μ), the on/off current ratio, and the threshold voltage (Vth). The following table summarizes the reported charge transport parameters for DBN-BTz-based polymers and the standard polymers P3HT and PTB7. It is important to note that these values can vary significantly based on the specific copolymer, device architecture, and fabrication conditions.
| Polymer System | Charge Carrier Type | Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| DBN-BTz based Copolymers | Hole (p-type) | up to 0.11[1] | 10⁵ - 10⁷[1] | Not consistently reported |
| Electron (n-type) | up to 0.011[2] | 10⁸[2] | 16[2] | |
| P3HT (Poly(3-hexylthiophene)) | Hole (p-type) | 0.0025 - 0.8[3][4] | ~10⁶[5] | -1[5] |
| PTB7 | Hole (p-type) | 0.00062 - 0.80[1][6] | >10³ | Not consistently reported |
Key Observations:
-
Versatility of DBN-BTz Polymers: Copolymers based on DBN-BTz have demonstrated both p-type and n-type charge transport, highlighting their potential for use in a broader range of electronic devices, including ambipolar transistors and complementary circuits.
-
Comparable Mobilities: The hole mobility of select DBN-BTz copolymers is competitive with that of the standard p-type polymer P3HT.[1] While some reports show P3HT and PTB7 reaching higher mobilities under specific conditions, the performance of DBN-BTz systems is significant for an emerging material.
-
High On/Off Ratios: DBN-BTz based polymers have been reported with exceptionally high on/off ratios, particularly for n-type transport, which is a critical parameter for switching applications.[1][2]
Experimental Protocols
The fabrication and characterization of Organic Field-Effect Transistors (OFETs) are critical for evaluating the charge transport properties of semiconducting polymers. Below is a generalized experimental protocol synthesized from common practices for solution-processed OFETs.
OFET Fabrication (Top-Gate, Bottom-Contact Architecture)
-
Substrate Preparation:
-
Glass or silicon substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Substrates are then treated with a piranha solution (a 4:1 mixture of H₂SO₄ and H₂O₂) at 80°C for 2 hours, followed by thorough rinsing with deionized water.
-
A UV/Ozone treatment for 1 hour is often employed to remove organic residues and improve the surface hydrophilicity.
-
-
Source/Drain Electrode Deposition:
-
Gold (Au) source and drain electrodes (typically 40-50 nm thick) are thermally evaporated onto the cleaned substrate through a shadow mask to define the channel length and width.
-
-
Semiconducting Polymer Film Deposition:
-
The semiconducting polymer (e.g., DBN-BTz copolymer, P3HT, or PTB7) is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (e.g., 10 mg/mL).
-
The polymer solution is then spin-coated onto the substrate at a controlled speed (e.g., 1500 rpm for 60 seconds) to achieve a uniform thin film.
-
The film is subsequently annealed at an optimized temperature (e.g., 90-150°C) to remove residual solvent and improve molecular ordering.
-
-
Gate Dielectric and Gate Electrode Deposition:
-
A dielectric layer, such as Poly(methyl methacrylate) (PMMA), is spin-coated from a solution (e.g., 7 wt% in benzaldehyde) and dried.
-
Finally, a top gate electrode (e.g., Aluminum or Gold) is thermally evaporated onto the dielectric layer to complete the device.
-
OFET Characterization
-
The electrical characteristics of the fabricated OFETs are measured in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant drain-source voltage (VDS) to determine the on/off ratio and threshold voltage.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various gate voltages (VG) to confirm the transistor operation and extract the charge carrier mobility.
-
The field-effect mobility (μ) is calculated from the saturation regime of the transfer curve using the following equation: I_D = (W/2L) * μ * C_i * (V_G - V_th)² where I_D is the drain current, W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_th is the threshold voltage.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principles governing charge transport, the following diagrams are provided.
Figure 1: Experimental workflow for the fabrication and characterization of a top-gate, bottom-contact organic field-effect transistor.
Figure 2: Logical relationship illustrating how molecular structure influences thin-film morphology and ultimately determines the charge transport properties of the semiconducting polymer.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : P2513 | TCI AMERICA [tcichemicals.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controllable Growth of P3HT Single-Crystal Films for Organic Field-Effect Transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. pubs.aip.org [pubs.aip.org]
Navigating Environmental Challenges: A Comparative Guide to the Stability of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole Derivatives
For researchers, scientists, and professionals in drug development and organic electronics, the environmental stability of novel compounds is a critical determinant of their viability. This guide offers a comparative analysis of the environmental stability of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole and its derivatives, pivotal building blocks in the synthesis of advanced organic materials. While direct comparative studies on this specific compound and its derivatives are emerging, this guide synthesizes available data on related structures to provide a predictive overview of their thermal, photo-, and chemical stability.
The 2,2'-bithiazole core is a robust heterocyclic structure known for its use in creating thermally stable organic semiconductors. Derivatives of this core, such as this compound, are of significant interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their stability under various environmental stressors—light, heat, and chemical exposure—directly impacts the longevity and performance of devices fabricated from them.
Executive Summary of Stability Comparison
The following table summarizes the expected environmental stability of this compound and its conceptual derivatives. The data is inferred from studies on analogous organic semiconductor materials, as direct comparative experimental data for this specific series of compounds is not yet extensively published.
| Derivative Class | Key Structural Modification | Expected Thermal Stability | Expected Photostability | Expected Chemical Stability |
| Parent Compound | This compound | High | Moderate | Good in common organic solvents |
| Alkyl Chain Variants | Varied length of the 4,4'-alkyl chains | High | Moderate | Good in common organic solvents |
| Halogen Variants | Replacement of bromine with other halogens (e.g., Cl, I) | High | Moderate to Low | Good in common organic solvents |
| Functionalized Derivatives | Addition of electron-withdrawing or -donating groups | Variable | Variable | Dependent on functional group |
In-Depth Stability Analysis
Thermal Stability
Bithiazole-based small molecules have demonstrated excellent thermal stability, with some derivatives showing decomposition temperatures exceeding 390°C.[1] For this compound, high thermal stability is anticipated due to the robust aromatic core. The long nonyl chains may influence the material's morphology and processing but are not expected to significantly lower the decomposition temperature of the core structure. Variations in the alkyl chain length are also predicted to have a minimal impact on the intrinsic thermal stability of the bithiazole unit.
Photostability
The photostability of brominated aromatic compounds can be a concern, as the carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, initiating degradation pathways.[2] Furthermore, thiazole-containing compounds with aryl substituents have been shown to be susceptible to photo-degradation through reactions with singlet oxygen.[3] The presence of both bromine atoms and the aromatic bithiazole core suggests that this compound and its derivatives will likely exhibit moderate photostability. The specific degradation pathway and rate will be influenced by the substituents and the presence of oxygen. Protecting these materials from prolonged UV exposure is advisable.
Chemical Stability
The chemical stability of these compounds in common organic solvents used for device fabrication is expected to be good. The non-polar nature of the dinonyl side chains should ensure good solubility in solvents like chloroform, toluene, and chlorobenzene. However, the stability in the presence of strong acids or bases has not been extensively reported and should be evaluated for specific applications. The presence of bromine atoms may render the molecule susceptible to certain organometallic coupling reactions, which is a key aspect of its utility in synthesis but also a potential pathway for undesired chemical transformations.
Experimental Protocols for Stability Assessment
To generate robust comparative data, standardized experimental protocols are essential. The following methodologies are recommended for assessing the environmental stability of this compound derivatives.
Thermal Stability Testing: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the decomposition temperature (Td) and observe phase transitions.
-
Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).
-
Methodology:
-
A sample of 5-10 mg is placed in an alumina or platinum pan.
-
The sample is heated from room temperature to 600°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
The TGA curve records the percentage of weight loss as a function of temperature. The Td is typically defined as the temperature at which 5% weight loss occurs.
-
The DSC curve records the heat flow, revealing melting points, glass transitions, and other phase changes.[4][5][6][7]
-
Photostability Testing: UV-Vis Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To monitor the degradation of the compound under UV irradiation and identify degradation products.
-
Methodology:
-
A dilute solution of the compound in a photochemically inert solvent (e.g., acetonitrile or chloroform) is prepared.
-
The initial UV-Vis absorption spectrum is recorded.
-
The solution is exposed to a controlled UV light source (e.g., a xenon lamp with filters to simulate solar radiation) for specific time intervals.
-
UV-Vis spectra are recorded at each interval to monitor the decrease in the main absorption peaks.
-
Aliquots are taken at each time point and analyzed by LC-MS to separate and identify potential degradation products.[2][3]
-
The photodegradation quantum yield can be determined for a more quantitative comparison.
-
Chemical Stability Testing
-
Objective: To assess the stability of the compound in various solvents and chemical environments.
-
Methodology:
-
Solutions of the compound are prepared in a range of solvents (e.g., common processing solvents, acidic, and basic solutions).
-
The solutions are stored under controlled conditions (e.g., room temperature, elevated temperature) for a set period.
-
The stability is monitored over time by techniques such as UV-Vis spectroscopy and HPLC to quantify any degradation.
-
Visualizing Molecular Structure and Experimental Workflows
To aid in the understanding of the molecular structure and the experimental processes involved in stability testing, the following diagrams are provided.
Conclusion
This compound and its derivatives are promising materials for organic electronics, with an expectation of high thermal stability. However, their photostability, particularly due to the presence of bromine atoms, warrants careful consideration and thorough experimental evaluation. The provided experimental protocols offer a framework for generating the necessary data to make informed decisions in material selection and device design. As research in this area progresses, a more detailed and direct comparison of the environmental stability of these specific compounds will undoubtedly emerge, further guiding the development of robust and long-lasting organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
Safety Operating Guide
Proper Disposal of 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated organic compound.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. While a specific, detailed safety data sheet (SDS) for this compound was not publicly available, general principles for handling halogenated organic compounds and thiazole derivatives should be strictly followed. These compounds can be hazardous and may pose risks to both human health and the environment.
Key Hazards:
-
Toxicity: Halogenated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.
-
Environmental Persistence: Brominated compounds can persist in the environment and may be harmful to aquatic life.
-
Reactivity: Avoid mixing with strong oxidizing agents, strong bases, or other incompatible materials.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation and containment.
1. Waste Identification and Segregation:
-
Isolate Halogenated Waste: this compound is a brominated organic compound and must be disposed of as halogenated organic waste .
-
Separate from Non-Halogenated Waste: Do not mix this compound with non-halogenated organic solvents or other waste streams.[1][2][3] This is crucial for proper disposal and to avoid creating mixed hazardous waste, which is more difficult and costly to manage.
2. Container Selection and Labeling:
-
Use a Designated Container: Collect waste this compound in a dedicated, leak-proof container that is compatible with the chemical.
-
Proper Labeling: The container must be clearly labeled as "Halogenated Organic Waste" and should list all chemical constituents, including "this compound". The label should also include the appropriate hazard symbols.
3. Waste Accumulation and Storage:
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep Container Closed: The container should be kept tightly sealed when not in use to prevent the release of vapors.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent spills.
4. Disposal Request and Pickup:
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) department.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Experimental Protocols
While no experimental protocols for the disposal of this specific compound are available, the general principle is to avoid any chemical treatment by the user. The compound should be collected in its original or a compatible container and disposed of through a licensed hazardous waste disposal company arranged by your institution's EHS department.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling 5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole. Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating potential risks associated with this brominated organic compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given the nature of brominated organic compounds, which can present significant health and safety hazards, a comprehensive personal protective equipment (pPE) strategy is the first line of defense.[1] The following table summarizes the mandatory PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to any dust or vapors. All handling of the solid compound and preparation of solutions must occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes, while a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently as all disposable gloves have some level of permeability.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the operational conditions. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance located inside the fume hood or within a ventilated balance enclosure to avoid generating dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Transporting: Use secondary containment, such as a bottle carrier, when moving the chemical within the laboratory.[1]
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all glassware and work surfaces after use.
-
Doffing PPE: Carefully remove PPE, avoiding contact with the outer surfaces of the gloves.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory.[4]
Disposal Plan: Waste Management
Chemical waste containing this compound must be treated as hazardous waste and disposed of accordingly.
| Waste Type | Collection and Segregation | Disposal Method |
| Solid Waste | Collect any unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container for solid halogenated organic waste. | All waste must be disposed of through a licensed hazardous waste disposal service. The typical method for brominated organic compounds is high-temperature incineration at a permitted facility.[4] |
| Liquid Waste | Collect all solutions containing the compound in a separate, labeled hazardous waste container designated for halogenated organic solvents. Do not mix with other waste streams. | Do not dispose of this chemical down the drain.[4] All waste must be disposed of through a licensed hazardous waste disposal service. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream for solid waste.[4] | All waste must be disposed of through a licensed hazardous waste disposal service. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.[2]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
